molecular formula C12H19NO4 B3102902 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid CAS No. 1427460-12-5

3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid

Cat. No.: B3102902
CAS No.: 1427460-12-5
M. Wt: 241.28
InChI Key: OQCJMHMUVJXYQH-UHFFFAOYSA-N
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Description

3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid is a useful research compound. Its molecular formula is C12H19NO4 and its molecular weight is 241.28. The purity is usually 95%.
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Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-7-4-8(6-13)9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCJMHMUVJXYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Synthesis and Application of 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The rigid, three-dimensional architecture of the 3-azabicyclo[3.1.1]heptane scaffold has positioned it as a compelling building block in modern medicinal chemistry. Its utility as a constrained piperidine isostere offers a pathway to novel chemical space with potentially improved pharmacological profiles. This technical guide provides a comprehensive overview of a key derivative, 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid, focusing on its stereoisomers, synthesis, characterization, and applications in drug discovery.

Identifying the Isomers: A Tale of Two CAS Numbers

A critical aspect of working with this compound is understanding the stereochemistry of its isomers. The substitution pattern on the bicyclic ring system gives rise to two diastereomers: endo and exo. These isomers often exhibit distinct biological activities and physicochemical properties.

The Chemical Abstracts Service (CAS) has assigned the following numbers, which are frequently, though not always consistently, associated with the specific isomers:

IsomerCAS NumberStereochemistry Description
endo1250995-41-5 The carboxylic acid group is oriented on the same side of the bicyclic system as the larger bridge.
exo1427460-12-5 The carboxylic acid group is oriented on the opposite side of the bicyclic system from the larger bridge.

It is crucial for researchers to verify the stereochemistry of the material obtained from commercial suppliers, as the use of these CAS numbers can sometimes be ambiguous. Spectroscopic data, particularly Nuclear Magnetic Resonance (NMR), is essential for definitive stereochemical assignment.

Synthesis and Stereochemical Control

The synthesis of 3-azabicyclo[3.1.1]heptane derivatives often involves the construction of the bicyclic core through various cyclization strategies. A common approach to obtaining the this compound isomers involves the stereoselective functionalization of a pre-formed azabicyclic intermediate.

A key precursor for the synthesis of these compounds is often N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid. Through a process of monodecarboxylation, a mixture of the cis (related to endo) and trans (related to exo) diastereomers of the corresponding carboxylic acid can be obtained.[1] These isomers are often separable by column chromatography.[1]

G cluster_0 Synthetic Pathway Azetidine_Derivative cis-2,4-bis(mesyloxymethyl) azetidine-1-carboxylate Dicarboxylic_Acid N-Boc-6-azabicyclo[3.1.1]heptane -3,3-dicarboxylic acid Azetidine_Derivative->Dicarboxylic_Acid Double alkylation Malonate Malonate Malonate->Dicarboxylic_Acid Monodecarboxylation Monodecarboxylation Dicarboxylic_Acid->Monodecarboxylation Isomer_Mixture Mixture of cis and trans 3-Boc-6-azabicyclo[3.1.1]heptane -3-carboxylic acids Monodecarboxylation->Isomer_Mixture Separation Chromatographic Separation Isomer_Mixture->Separation Cis_Isomer cis-Isomer (endo precursor) Separation->Cis_Isomer Trans_Isomer trans-Isomer (exo precursor) Separation->Trans_Isomer

Caption: General synthetic approach to diastereomeric 3-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids.

Further functional group transformations can then be employed to arrive at the desired this compound isomers. The choice of reagents and reaction conditions is critical for maintaining stereochemical integrity.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of the endo and exo isomers are expected to differ, aiding in their identification and characterization.

Table of Physicochemical Properties:

Propertyendo-Isomer (Predicted)exo-Isomer (Reported for 1427460-12-5)[2]
Molecular FormulaC₁₂H₁₉NO₄C₁₂H₁₉NO₄
Molecular Weight241.28 g/mol 241.28 g/mol
Boiling Point-371.0 ± 35.0 °C at 760 mmHg
Density-1.2 ± 0.1 g/cm³
Flash Point-178.2 ± 25.9 °C
Refractive Index-1.527

Spectroscopic Characterization:

Definitive structural elucidation and stereochemical assignment rely heavily on spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for distinguishing between the endo and exo isomers. The coupling constants and chemical shifts of the protons on the bicyclic core, particularly those adjacent to the carboxylic acid group, will differ significantly due to their distinct spatial orientations. For instance, the coupling patterns of the bridgehead protons and the proton at the 6-position will be diagnostic.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecules.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorptions for the carboxylic acid (O-H and C=O stretching) and the Boc protecting group (C=O stretching).

Applications in Drug Discovery

The rigid 3-azabicyclo[3.1.1]heptane scaffold serves as a valuable piperidine isostere, offering a means to constrain the conformation of flexible piperidine-containing ligands.[3] This conformational restriction can lead to enhanced binding affinity, improved selectivity for the target receptor, and favorable pharmacokinetic properties.

The carboxylic acid functionality of this compound provides a versatile handle for further chemical modifications, allowing for its incorporation into a wide range of potential therapeutic agents. It can be readily converted to amides, esters, and other functional groups to explore structure-activity relationships (SAR).

Recent research highlights the growing interest in bicyclo[3.1.1]heptanes and their heteroatom-containing analogues as bioisosteres of meta-substituted arenes.[4] This opens up new avenues for the application of these scaffolds in designing molecules that can mimic the spatial arrangement of substituents on an aromatic ring while possessing more favorable sp³-rich character.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its derivatives.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Specific Considerations for Boc-Protected Amines:

The tert-butoxycarbonyl (Boc) protecting group is generally stable but can be cleaved under acidic conditions. Care should be taken to avoid inadvertent deprotection during storage or handling if the free amine is not the desired product. The deprotection process itself often involves the use of strong acids like trifluoroacetic acid (TFA), which require careful handling due to their corrosive nature.[5][6]

G cluster_1 Safe Handling Workflow Assessment Risk Assessment PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Assessment->PPE Determine required Handling Handle in Fume Hood PPE->Handling Use during Storage Store in Cool, Dry, Well-Ventilated Area Handling->Storage After use Disposal Dispose According to Regulations Handling->Disposal For waste

Caption: A generalized workflow for the safe handling of chemical reagents.

Conclusion

This compound, in its endo and exo isomeric forms, represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid bicyclic structure offers a powerful tool for exploring new chemical space and designing ligands with improved pharmacological properties. A thorough understanding of its stereochemistry, synthesis, and handling is paramount for its effective application in the development of next-generation therapeutics. As the demand for novel, three-dimensional scaffolds in drug design continues to grow, the importance of compounds like this compound is set to increase.

References

Click to expand
  • ResearchGate. Recent Advances in the Synthesis of Bicyclo[3.1.1]heptanes | Request PDF. Available from: [Link]

  • National Center for Biotechnology Information. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Available from: [Link]

  • ResearchGate. (PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Available from: [Link]

  • SciSpace. Ring Expansion toward Fused Diazabicyclo[3.1.1]heptanes through Lewis Acid Catalyzed Highly Selective C−C/C−N Bond Cross‐Exchange Reaction between Bicyclobutanes and Diaziridines. Available from: [Link]

  • ChemRxiv. Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Available from: [Link]

  • ResearchGate. Selective Synthesis of exo- and endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]

  • ACS Publications. Stereoselective Synthesis of Either Exo- or Endo-3‑Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Available from: [Link]

  • Aladdin Scientific. endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid, min 97%, 100 mg. Available from: [Link]

  • PubMed. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Available from: [Link]

  • ResearchGate. Stereoselective Approach to New Conformationally Restricted alpha-Amino Acids,Stereoselective Synthesis of alpha-Trifluoromethyl. Available from: [Link]

  • ResearchGate. Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives as γ-Aminobutyric Acid Analogues through Intermolecular [2+2] Photocycloaddition. Available from: [Link]

  • ResearchGate. The endo and exo isomers of 1-(4-isopropyl-3,5-dioxa-8-azabicyclo[5.1.0]octan-8-yl)pyrrolidine-2,5-dione | Request PDF. Available from: [Link]

  • PubMed. The endo and exo isomers of 1-(4-isopropyl-3,5-dioxa-8-azabicyclo[5.1.0]octan-8-yl)pyrrolidine-2,5-dione. Available from: [Link]

  • Aaron Chemistry. exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride. Available from: [Link]

  • SpectraBase. 8-exo-Formyl-endo-tricyclo(5.2.1.0/2,6/)dec-3-ene - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • SpectraBase. exo-9-Ethyl-endo-tricyclo-[5.2.1.0(2,6)]-dec-3-ene - Optional[13C NMR]. Available from: [Link]

  • SpectraBase. 9-exo-Formyl-endo-tricyclo(5.2.1.0/2,6/)dec-3-ene - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Emerging Importance in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Among the class of saturated bicyclic systems, 3-azabicyclo[3.1.1]heptanes have garnered significant attention as constrained piperidine bioisosteres. These rigid structures provide a fixed orientation of substituents, enabling a more defined interaction with biological targets. This guide focuses on a key derivative of this scaffold: 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom renders the molecule stable and suitable for a variety of synthetic transformations, while the carboxylic acid moiety provides a handle for further derivatization or direct interaction with biological receptors.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of the core physicochemical properties of this compound. Understanding these properties is critical for its effective application in medicinal chemistry, from predicting its behavior in biological systems to designing robust synthetic routes and formulation strategies.

Core Physicochemical Profile

A thorough understanding of a molecule's physicochemical properties is the foundation of rational drug design. These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation. The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some of these values are derived from experimental data on analogous compounds, others are high-quality in silico predictions, which provide a reliable estimate in the absence of direct experimental measurement.

PropertyValueSource
Molecular Formula C₁₂H₁₉NO₄-
Molecular Weight 241.28 g/mol -
CAS Number 1250995-41-5[1]
Predicted pKa 4.52-
Predicted logP 0.90[2]
Predicted Aqueous Solubility To be determined-

Table 1: Summary of the core physicochemical properties of this compound.

Structural and Spectroscopic Characterization

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A Certificate of Analysis for this compound has confirmed that its ¹H NMR spectrum is consistent with its proposed structure[3]. While the specific spectrum for this exact molecule is not publicly available, a representative ¹H NMR spectrum of a closely related N-Boc protected bicyclic amino acid would exhibit characteristic signals for the Boc group (a sharp singlet around 1.4 ppm integrating to 9 protons) and a series of complex multiplets in the aliphatic region corresponding to the bicyclic framework protons. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift (>10 ppm), though its observation can be dependent on the solvent and concentration.

Similarly, a ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), and the carboxylic acid carbonyl (~175-180 ppm), in addition to the signals for the carbons of the bicyclic core.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For 3-Boc-3-azabicyclo[3..1.1]heptane-6-carboxylic acid, the IR spectrum would be characterized by:

  • A broad O-H stretching vibration from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

  • C-H stretching vibrations from the aliphatic bicyclic framework and the Boc group, appearing just below 3000 cm⁻¹.

  • A strong carbonyl (C=O) stretching absorption from the Boc protecting group, typically around 1680-1700 cm⁻¹.

  • Another strong carbonyl (C=O) stretching absorption from the carboxylic acid, usually around 1700-1725 cm⁻¹. The overlap of the two carbonyl signals is possible.

  • C-O stretching vibrations for the carboxylic acid and the carbamate, typically in the 1300-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (MW = 241.28), an electrospray ionization (ESI) mass spectrum would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 242.29 or the deprotonated molecule [M-H]⁻ at m/z 240.27. Fragmentation analysis could show the loss of the Boc group (100 amu) or isobutylene (56 amu) as characteristic fragments.

Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

The following sections provide detailed, field-proven protocols for the experimental determination of the key physicochemical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter that dictates the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability, and interaction with biological targets. For a molecule with a carboxylic acid functional group like our compound of interest, potentiometric titration is the gold-standard method for pKa determination.

Experimental Rationale: This method relies on the principle that the pH of a solution of a weak acid changes in a predictable manner as a strong base is added. A plot of pH versus the volume of titrant added generates a titration curve, and the pKa is the pH at which half of the acid has been neutralized.

Step-by-Step Protocol:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or DMSO can be used, but its concentration should be kept low and consistent across all measurements.

  • Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), that is free of carbonate.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C) and immerse the calibrated pH electrode and a magnetic stirrer.

  • Titration Procedure: Add the NaOH solution in small, precise increments (e.g., 0.05-0.1 mL) using a burette. After each addition, allow the pH reading to stabilize before recording the value.

  • Data Analysis: Plot the measured pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the curve. The pKa is determined as the pH at the half-equivalence point.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prepare Analyte Prepare Analyte Prepare Titrant Prepare Titrant Prepare Analyte->Prepare Titrant Setup Apparatus Setup Apparatus Prepare Titrant->Setup Apparatus Incremental Titrant Addition Incremental Titrant Addition Setup Apparatus->Incremental Titrant Addition Record pH Record pH Incremental Titrant Addition->Record pH Plot Titration Curve Plot Titration Curve Record pH->Plot Titration Curve Determine pKa Determine pKa Plot Titration Curve->Determine pKa

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a key determinant of a drug's ability to cross cell membranes. The shake-flask method, while labor-intensive, remains the most reliable method for logP determination.

Experimental Rationale: This method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium gives the partition coefficient, P.

Step-by-Step Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning: In a screw-cap vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water (e.g., a 1:1 volume ratio).

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Shake_Flask_LogP_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis Pre-saturate Solvents Pre-saturate Solvents Prepare Stock Solution Prepare Stock Solution Pre-saturate Solvents->Prepare Stock Solution Mix Phases Mix Phases Prepare Stock Solution->Mix Phases Equilibrate Equilibrate Mix Phases->Equilibrate Separate Phases Separate Phases Equilibrate->Separate Phases Measure Concentration Measure Concentration Separate Phases->Measure Concentration Calculate logP Calculate logP Measure Concentration->Calculate logP

Caption: Workflow for logP determination by the shake-flask method.

Determination of Aqueous Solubility by the Equilibrium Solubility Method

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and, consequently, its oral bioavailability. The equilibrium solubility method determines the maximum concentration of a compound that can be dissolved in an aqueous medium at a specific temperature.

Experimental Rationale: This method involves creating a saturated solution of the compound in the aqueous medium of interest and then measuring the concentration of the dissolved solute after equilibrium has been reached.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter (e.g., a 0.22 µm PVDF filter).

  • Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Solubility Determination: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Add Excess Solid to Buffer Add Excess Solid to Buffer Agitate at Constant Temp Agitate at Constant Temp Add Excess Solid to Buffer->Agitate at Constant Temp Separate Solid Separate Solid Agitate at Constant Temp->Separate Solid Quantify Supernatant Quantify Supernatant Separate Solid->Quantify Supernatant

Caption: Workflow for determining equilibrium aqueous solubility.

Conclusion: A Versatile Building Block with Favorable Physicochemical Properties

This compound presents a compelling profile for its use in drug discovery and development. Its rigid bicyclic core offers a unique three-dimensional architecture, while its predicted physicochemical properties—a pKa in the acidic range and a balanced logP—suggest favorable characteristics for oral bioavailability. The experimental protocols detailed in this guide provide a robust framework for the in-house characterization of this and related compounds, ensuring high-quality data to inform medicinal chemistry campaigns. As the demand for novel, sp³-rich scaffolds continues to grow, a thorough understanding of the fundamental properties of building blocks like this compound will be instrumental in the successful development of the next generation of therapeutics.

References

  • Certificate of Analysis for this compound. (URL not publicly available, but cited as evidence of spectral consistency).

Sources

3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight and Characterization of 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid

Introduction: The Significance of a Building Block

In the landscape of modern drug discovery, the architectural complexity of small molecules is a critical determinant of their biological activity, selectivity, and pharmacokinetic properties. This compound has emerged as a valuable building block, offering a rigid, three-dimensional scaffold that serves as a nonclassical isostere for piperidine, a common motif in many pharmaceuticals.[1] Its bicyclic structure imparts a defined conformational rigidity that can enhance binding affinity to protein targets and improve metabolic stability. For the medicinal chemist, the precise characterization of such a foundational molecule is not merely academic; it is the bedrock of reproducible synthesis and reliable structure-activity relationship (SAR) studies. The molecular weight, in particular, is a fundamental parameter that confirms the identity and purity of the compound. This guide provides a detailed exploration of the molecular weight of this compound, from theoretical calculations to practical experimental determination.

Section 1: Core Physicochemical Properties

A precise understanding begins with the fundamental identifiers and properties of the molecule. These data form the basis for all subsequent analytical work.

Table 1: Chemical Identity of this compound

ParameterValueSource(s)
IUPAC Name 3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-6-carboxylic acid[2][3]
CAS Number 1427460-12-5[2][4][5]
Molecular Formula C₁₂H₁₉NO₄[2][4]
Synonyms 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid[2]

The molecular weight of a compound can be expressed in two primary ways: the average molecular weight and the monoisotopic mass. The average molecular weight is calculated using the weighted average of the natural abundances of the isotopes for each element.[6] This value is typically used for bulk material calculations (e.g., stoichiometry). In contrast, the monoisotopic mass is calculated using the mass of the most abundant isotope for each element. This value is paramount in high-resolution mass spectrometry, where individual ions are resolved.

Table 2: Molecular Weight Specifications

ParameterValueRelevance
Average Molecular Weight 241.28 g/mol Stoichiometric calculations, bulk material handling
Molecular Weight (supplier) 241.2836High-precision value from chemical supplier.[4]
Monoisotopic Mass 241.1314 uHigh-resolution mass spectrometry, elemental formula confirmation

Section 2: Theoretical Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule.[6] The calculation is derived directly from the molecular formula, C₁₂H₁₉NO₄.

Calculation Breakdown (Average Molecular Weight):

  • Carbon (C): 12 atoms × 12.011 u/atom = 144.132 u

  • Hydrogen (H): 19 atoms × 1.008 u/atom = 19.152 u

  • Nitrogen (N): 1 atom × 14.007 u/atom = 14.007 u

  • Oxygen (O): 4 atoms × 15.999 u/atom = 63.996 u

  • Total Molecular Weight: 144.132 + 19.152 + 14.007 + 63.996 = 241.287 u ( g/mol )

G Compound C₁₂H₁₉NO₄ MW = 241.28 g/mol C Carbon (C) Compound->C 12 atoms 144.132 g/mol H Hydrogen (H) Compound->H 19 atoms 19.152 g/mol N Nitrogen (N) Compound->N 1 atom 14.007 g/mol O Oxygen (O) Compound->O 4 atoms 63.996 g/mol

Caption: Molecular formula contribution to the average molecular weight.

Section 3: Experimental Verification of Molecular Weight

While theoretical calculation provides an expected value, experimental verification is essential for confirming the identity and purity of a synthesized compound. Mass spectrometry and elemental analysis are the two cornerstone techniques for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of small molecules with high accuracy and sensitivity.[6][7] It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise mass determination. For a compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[8]

Expertise in Practice: Why LC-MS? The "LC" component separates the analyte from impurities, starting materials, or side products before it enters the mass spectrometer. This is not just a purification step; it is a self-validating system. A clean, sharp peak in the chromatogram corresponding to the correct mass in the spectrometer provides high confidence in the sample's identity and purity. We typically use electrospray ionization (ESI) for this type of polar, carboxylic acid-containing molecule, as it is a soft ionization technique that keeps the molecule intact.

Experimental Protocol: LC-MS for Molecular Weight Confirmation

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL.

  • Chromatographic Separation (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate. This gradient ensures elution of the compound while separating it from potential non-polar or more polar impurities.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometric Detection (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative. The carboxylic acid will deprotonate in negative mode to give the [M-H]⁻ ion, while the nitrogen may protonate in positive mode to give the [M+H]⁺ ion.

    • Expected Ions:

      • Positive Mode [M+H]⁺: 241.1314 + 1.0073 = 242.1387 m/z

      • Negative Mode [M-H]⁻: 241.1314 - 1.0073 = 240.1241 m/z

    • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is used for high-resolution mass spectrometry (HRMS) to achieve mass accuracy within 5 ppm.[9] This level of accuracy is crucial for confirming the elemental composition.[10]

    • Data Analysis: Extract the mass spectrum from the corresponding chromatographic peak. The measured m/z should match the theoretical value for the [M+H]⁺ or [M-H]⁻ ion within the instrument's mass accuracy tolerance.

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample HPLC HPLC Sample->HPLC Injection Column Column HPLC->Column Separation IonSource ESI Source (Ionization) Column->IonSource Elution Analyzer Mass Analyzer (TOF or Orbitrap) IonSource->Analyzer m/z Separation Detector Detector Analyzer->Detector Data Data Analysis: Chromatogram & Mass Spectrum Detector->Data Signal G A Experimental Data (%C, %H, %N) B Assume 100g Sample (% -> grams) A->B C Convert Mass to Moles (grams -> moles) B->C D Find Simplest Ratio (Divide by smallest mole value) C->D E Empirical Formula D->E G Calculate n = (Molecular Wt / Empirical Formula Wt) E->G F Molecular Weight (from Mass Spec) F->G H Molecular Formula G->H

Caption: Workflow for determining the molecular formula.

Conclusion

The molecular weight of this compound is a cornerstone of its chemical identity, with a theoretical average value of 241.28 g/mol . This guide has detailed the robust, multi-faceted approach required for its unambiguous confirmation. The synergy between high-resolution mass spectrometry for precise mass determination and elemental analysis for establishing the empirical formula provides a self-validating system that ensures the identity, purity, and quality of this critical building block. For researchers in drug development, adherence to these rigorous analytical principles is fundamental to the integrity and success of their scientific endeavors.

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A-Technical-Guide-to-3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic-acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of a Key Building Block in Modern Drug Discovery

Abstract

This guide provides a comprehensive technical overview of 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid, a crucial building block in contemporary medicinal chemistry. We will delve into its precise IUPAC nomenclature, explore established synthetic routes with a focus on mechanistic understanding, and highlight its applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique structural and physicochemical properties of this versatile scaffold.

Introduction: The Rise of Saturated Bicyclic Scaffolds

In the landscape of drug discovery, there is a continuous drive to enhance the three-dimensionality of small molecule drug candidates. This strategy has been shown to improve physicochemical properties, such as solubility and metabolic stability, ultimately increasing the likelihood of clinical success.[1] Saturated bicyclic scaffolds, like the 3-azabicyclo[3.1.1]heptane core, have emerged as valuable bioisosteres for aromatic and heteroaromatic rings.[1][2][3] Specifically, the 3-azabicyclo[3.1.1]heptane system is considered a saturated analog and potential bioisosteric replacement for pyridine rings.[1]

This compound, in particular, offers a synthetically versatile platform. The Boc (tert-butyloxycarbonyl) protecting group provides a stable yet readily cleavable handle on the nitrogen atom, while the carboxylic acid functionality serves as a key point for further chemical modification and amide bond formation. This combination of features makes it an attractive starting material for the synthesis of a diverse range of complex molecules with potential therapeutic applications.

Decoding the IUPAC Nomenclature

The systematic IUPAC name for this compound is 3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-6-carboxylic acid .[4] Let's break down this name to understand the underlying structure:

  • bicyclo[3.1.1]heptane : This is the core of the molecule, indicating a bicyclic structure containing a total of seven carbon atoms. The numbers in the brackets [3.1.1] describe the lengths of the three bridges connecting the two bridgehead carbons.[5][6]

  • 3-aza : This prefix indicates that the carbon atom at position 3 of the bicyclic system has been replaced by a nitrogen atom.[5][7]

  • -6-carboxylic acid : This suffix signifies that a carboxylic acid group (-COOH) is attached to the 6th position of the bicyclic ring.[7]

  • 3-Boc- : This is a common abbreviation for the tert-butyloxycarbonyl protecting group attached to the nitrogen at position 3. The full IUPAC name for this group is 3-[(2-methylpropan-2-yl)oxycarbonyl] .[4]

The numbering of the bicyclic system begins at one bridgehead carbon, proceeds along the longest path to the second bridgehead carbon, then continues along the next longest path, and finally along the shortest path.[5][6][8]

Synthetic Strategies and Mechanistic Insights

The synthesis of the 3-azabicyclo[3.1.1]heptane core has been an area of active research, with several innovative approaches being developed.

Reductive Cyclization of Spirocyclic Oxetanyl Nitriles

A general and scalable synthesis of 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles.[1][3] This transformation is noteworthy as it forms the strained bicyclic system from a readily accessible spirocyclic precursor.

Experimental Workflow: Reductive Cyclization

G start Spirocyclic Oxetanyl Nitrile reduction Reduction (e.g., LiAlH4 or NaBH4/CoCl2) start->reduction intermediate Intermediate Primary Amine (not isolated) reduction->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 3-Azabicyclo[3.1.1]heptane Core cyclization->product G cluster_0 Scaffold Identification cluster_1 Property Enhancement cluster_2 Therapeutic Applications scaffold 3-Azabicyclo[3.1.1]heptane Core properties Improved 3D Geometry Enhanced Solubility Increased Metabolic Stability scaffold->properties leads to applications Bioisosteric Replacement Enzyme Inhibition (e.g., DPP-4) Receptor Modulation (e.g., nAChRs) properties->applications enables

Caption: The utility of the 3-azabicyclo[3.1.1]heptane scaffold in drug design.

Key Experimental Protocols

Boc Protection of the 3-Azabicyclo[3.1.1]heptane Nitrogen

The introduction of the Boc protecting group is a fundamental step in manipulating this scaffold.

Step-by-Step Protocol:

  • Dissolution: Dissolve the parent 3-azabicyclo[3.1.1]heptane derivative in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc2O) in the same solvent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Causality: The base is essential to deprotonate the secondary amine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc2O. The reaction is typically run at a low initial temperature to control the exothermicity.

Deprotection of the Boc Group

The removal of the Boc group is crucial for subsequent functionalization of the nitrogen atom.

Step-by-Step Protocol:

  • Dissolution: Dissolve the N-Boc protected 3-azabicyclo[3.1.1]heptane derivative in an appropriate solvent (e.g., dichloromethane, methanol, or 1,4-dioxane).

  • Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

  • Reaction: Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate). The free amine can be obtained by neutralization with a base.

Causality: The strong acid protonates the carbonyl oxygen of the Boc group, making it a better leaving group. The tert-butyl cation that is formed is stabilized and subsequently quenched.

Conclusion

This compound represents a valuable and versatile building block in modern drug discovery. Its rigid, three-dimensional structure offers an excellent platform for creating novel molecular architectures with improved physicochemical and pharmacological properties. The synthetic routes to this scaffold are becoming increasingly efficient and scalable, making it more accessible for a wide range of applications. As the demand for non-planar, sp3-rich scaffolds continues to grow, the importance of 3-azabicyclo[3.1.1]heptane derivatives in the design of next-generation therapeutics is set to increase.

References

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  • ACS Publications. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters.

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  • SciSpace. (n.d.). Ring Expansion toward Fused Diazabicyclo[3.1.1]heptanes through Lewis Acid Catalyzed Highly Selective C−C/C−N Bond Cross‐Exchange Reaction between Bicyclobutanes and Diaziridines.

  • Slideshare. (n.d.). Nomenclature of heterocyclic bicyclic compound.

  • PubMed. (2015). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors.

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  • PubMed Central (NIH). (n.d.). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4).

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The Synthetic Alchemist's Guide to 3-Azabicyclo[3.1.1]heptane: A Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Embracing the Third Dimension in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, the concept of "escaping from flatland" has emerged as a guiding principle for medicinal chemists. This paradigm shift encourages the move away from planar, aromatic structures towards more three-dimensional, sp³-rich molecular scaffolds. The 3-azabicyclo[3.1.1]heptane core, a conformationally restricted piperidine analogue and a bioisostere of pyridine, stands as a testament to this evolution in drug design. Its rigid framework offers a unique vectoral presentation of substituents, enabling precise interactions with biological targets while often improving physicochemical properties such as solubility and metabolic stability. This guide provides a comprehensive overview of the key synthetic strategies to access this invaluable scaffold, offering both theoretical understanding and practical, field-proven insights.

Strategic Blueprints: Key Synthetic Routes to the 3-Azabicyclo[3.1.1]heptane Core

The construction of the strained 3-azabicyclo[3.1.1]heptane ring system has been approached from several distinct strategic directions. The choice of a particular route is often dictated by the desired substitution pattern, scalability, and stereochemical requirements. Here, we delve into the most significant and widely adopted methodologies.

Intramolecular Cyclization of 1,3-Disubstituted Cyclobutanes: A Workhorse Approach

A highly effective and scalable strategy for the synthesis of the 3-azabicyclo[3.1.1]heptane core relies on the intramolecular cyclization of appropriately functionalized cyclobutane precursors. This approach is particularly attractive due to the commercial availability of key starting materials.

A robust example of this strategy involves an intramolecular imide formation.[1][2] The synthesis commences with a modified Strecker reaction on a readily available 3-oxocyclobutanecarboxylate. This reaction, being reversible, favors the formation of the thermodynamically more stable trans-isomer, which sets the stage for the subsequent cyclization.[1] The nitrile group is then selectively hydrolyzed to an amide, which upon treatment with a base, undergoes intramolecular cyclization to furnish the bicyclic imide core. This key intermediate can then be further elaborated to a variety of valuable building blocks for drug discovery programs.[1][2]

Key Advantages:

  • Scalability: This route has been demonstrated on a multigram scale, making it suitable for medicinal chemistry campaigns.[1]

  • Versatility: The resulting bicyclic imide is a versatile intermediate that can be converted to various derivatives, including monoprotected diamines.[1]

  • Stereocontrol: The initial diastereoselective Strecker reaction provides a degree of stereochemical control.[1]

Experimental Protocol: Multigram Synthesis of 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione Hydrochloride [1]

  • Step 1: Modified Strecker Reaction. To a solution of methyl 3-oxocyclobutane-1-carboxylate in a suitable solvent, add benzylamine, trimethylsilyl cyanide, and a Lewis acid catalyst (e.g., Sc(OTf)₃). Stir at room temperature until the reaction is complete. After workup and purification, the corresponding aminonitrile is obtained.

  • Step 2: Nitrile Hydrolysis. The aminonitrile is subjected to partial hydrolysis using a mixture of sulfuric acid and acetic acid to yield the corresponding amide.

  • Step 3: Intramolecular Cyclization. The amide is treated with a strong base such as potassium tert-butoxide (t-BuOK) in a suitable solvent like THF to effect the intramolecular cyclization, yielding the N-benzyl protected bicyclic imide.

  • Step 4: Deprotection. The benzyl group is removed via catalytic hydrogenolysis (e.g., using Pd/C and H₂ gas) to afford the desired 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, which is typically isolated as its hydrochloride salt.

Reductive Ring Opening of Spirocyclic Oxetanyl Nitriles: A General and Modular Approach

A general and versatile method for the synthesis of 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles.[3][4] This transformation proceeds through an unexpected rearrangement pathway, offering a modular entry to a range of substituted analogues. The mechanism involves the initial reduction of the nitrile to the corresponding amine, which then triggers the ring-opening of the strained oxetane ring, followed by intramolecular cyclization to form the bicyclic amine.[4]

Causality Behind Experimental Choices: The choice of reducing agent is critical in this transformation. While strong hydride reagents like lithium aluminum hydride (LiAlH₄) are effective, the reaction conditions can be optimized to improve yield and selectivity.[4] The solvent also plays a crucial role, with ethereal solvents like THF being commonly employed.

Table 1: Comparison of Key Synthetic Routes

Synthetic StrategyKey Starting MaterialsKey Transformation(s)AdvantagesDisadvantages
Intramolecular Cyclization of Cyclobutanes 3-OxocyclobutanecarboxylateStrecker reaction, Intramolecular imide formationScalable, Versatile intermediates, Good stereocontrolMulti-step sequence
Reduction of Spirocyclic Oxetanyl Nitriles Spirocyclic oxetanyl nitrilesReductive ring-opening and cyclizationGeneral and modular, Access to diverse substitutionMay require synthesis of spirocyclic precursors
Catalyst-Controlled Annulations of BCBs Bicyclo[1.1.0]butanes (BCBs), Vinyl azides/Azomethine ylides[3+3] or [3+2] annulation, [4π+2σ] cycloadditionHigh efficiency, Stereoselective variants availableBCBs can be challenging to handle, Catalyst-dependent
Intramolecular [2+2] Cycloaddition Acyclic dienesThermal or photochemical cycloadditionDirect formation of the bicyclic coreMay require specific substitution for reactivity, Potential for side reactions
Modern Annulation Strategies Involving Bicyclo[1.1.0]butanes (BCBs)

The unique reactivity of bicyclo[1.1.0]butanes (BCBs) has been harnessed to develop elegant and efficient routes to the 3-azabicyclo[3.1.1]heptane framework. These methods often rely on transition metal catalysis to control the reaction pathway.

  • Titanium(III)-Catalyzed (3+3) Annulation: A Ti(III)-catalyzed single-electron reductive generation of C-radicals from BCBs enables a concise (3+3) annulation with vinyl azides, affording 2-azabicyclo[3.1.1]heptene scaffolds.[5][6]

  • Scandium-Catalyzed (3+2) Annulation and Rearrangement: In contrast, scandium catalysis facilitates a dipolar (3+2) annulation of BCBs with vinyl azides to generate 2-azidobicyclo[2.1.1]hexanes, which then undergo a chemoselective rearrangement to construct the 3-azabicyclo[3.1.1]heptene core.[5][6]

  • Copper-Catalyzed Asymmetric [4π+2σ] Cycloaddition: For the enantioselective synthesis of chiral 3-azabicyclo[3.1.1]heptanes, a copper-catalyzed asymmetric formal [4π+2σ] cycloaddition of BCBs and azomethine ylides has been developed. This method provides access to a diverse array of enantioenriched products with excellent diastereo- and enantioselectivities.[7][8]

  • Silver-Enabled Cycloaddition with Isocyanides: A silver-catalyzed formal [3+3]/[3+2]/retro-[3+2] cycloaddition sequence between BCBs and isocyanides offers a rapid entry to polysubstituted 3-azabicyclo[3.1.1]heptanes.[9]

Authoritative Grounding: The development of these annulation strategies represents a significant advancement in the field, allowing for the construction of complex molecular architectures from simple starting materials. The ability to control the reaction outcome through the choice of catalyst highlights the power of modern synthetic organic chemistry.[5][6][7][8][9]

Diagram 1: Key Synthetic Pathways to the 3-Azabicyclo[3.1.1]heptane Core

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Key Intermediates / Reactions cluster_2 Core Structure 3-Oxocyclobutane 3-Oxocyclobutane 1,3-Disubstituted Cyclobutane 1,3-Disubstituted Cyclobutane 3-Oxocyclobutane->1,3-Disubstituted Cyclobutane Strecker Rxn Spirocyclic Oxetanyl Nitrile Spirocyclic Oxetanyl Nitrile Reductive Ring Opening Reductive Ring Opening Spirocyclic Oxetanyl Nitrile->Reductive Ring Opening Bicyclo[1.1.0]butane Bicyclo[1.1.0]butane Annulation (e.g., [3+2], [4π+2σ]) Annulation (e.g., [3+2], [4π+2σ]) Bicyclo[1.1.0]butane->Annulation (e.g., [3+2], [4π+2σ]) Acyclic Diene Acyclic Diene [2+2] Cycloaddition [2+2] Cycloaddition Acyclic Diene->[2+2] Cycloaddition 3-Azabicyclo[3.1.1]heptane 3-Azabicyclo[3.1.1]heptane 1,3-Disubstituted Cyclobutane->3-Azabicyclo[3.1.1]heptane Intramolecular Cyclization Reductive Ring Opening->3-Azabicyclo[3.1.1]heptane Annulation (e.g., [3+2], [4π+2σ])->3-Azabicyclo[3.1.1]heptane [2+2] Cycloaddition->3-Azabicyclo[3.1.1]heptane

Caption: Overview of major synthetic strategies for the 3-azabicyclo[3.1.1]heptane core.

Intramolecular [2+2] Cycloaddition: A Direct Approach

The direct formation of the bicyclo[3.1.1]heptane skeleton can be achieved through intramolecular [2+2] cycloaddition reactions. These can be promoted either thermally or photochemically.[1][10] For instance, Morita–Baylis–Hillman adduct-derived 1,3-dienes bearing a 4,4-diaryl moiety have been shown to undergo thermal intramolecular [2+2] cycloaddition to yield various 3-azabicyclo[3.1.1]heptane derivatives.[10] Photochemical [2+2] cycloaddition offers a mild and efficient alternative, often proceeding with high stereoselectivity.[1]

Trustworthiness of the Protocol: The success of these cycloaddition reactions is highly dependent on the substrate. The substitution pattern of the diene must be carefully chosen to favor the desired intramolecular reaction over potential intermolecular pathways or other rearrangements. The conformational constraints of the tether connecting the two olefinic moieties are also critical in predisposing the molecule for cyclization.

Future Directions and Outlook

The 3-azabicyclo[3.1.1]heptane core will undoubtedly continue to be a valuable scaffold in drug discovery. Future research in this area will likely focus on the development of new, more efficient, and stereoselective synthetic methods. The exploration of novel catalytic systems for annulation reactions and the design of new substrates for cycloaddition reactions will be key areas of investigation. Furthermore, the functionalization of the 3-azabicyclo[3.1.1]heptane core at various positions will enable the synthesis of a wider range of analogues for biological screening. The photocatalytic Minisci reaction is a promising tool for such late-stage functionalization.[11] As our understanding of the interplay between molecular three-dimensionality and biological activity deepens, the demand for sophisticated building blocks like 3-azabicyclo[3.1.1]heptane will only continue to grow.

References

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  • Lysenko, V., Portiankin, A., Shyshlyk, O., Savchenko, T., Nazarenko, K., Kostyuk, A., Golovchenko, O. V., Brovarets, V. S., & Grygorenko, O. O. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. This is a preprint and has not been peer-reviewed. [Link]

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  • Zhang, Z.-X., Shu, K., Tilby, M. J., Mandigma, M. J. P., Guo, Y., & Anderson, E. A. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. PubMed. [Link]

  • Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., Kheylik, Y., Sadkova, I. V., Rzepa, H. S., & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2015). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters, 17(23), 5986–5989. [Link]

  • Wang, Z., Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2024). Catalytic Asymmetric Construction of Chiral Polysubstituted 3-Azabicyclo[3.1.1]heptanes by Copper-Catalyzed Stereoselective Formal [4π+2σ] Cycloaddition. Journal of the American Chemical Society. [Link]

  • Wang, Z., Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2024). Catalytic Asymmetric Construction of Chiral Polysubstituted 3-Azabicyclo[3.1.1]heptanes by Copper-Catalyzed Stereoselective Formal [4π+2σ] Cycloaddition. PubMed. [Link]

  • Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., Kheylik, Y., Sadkova, I. V., Rzepa, H. S., & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]

  • Kim, K., & Lee, S. (2014). Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes. Advanced Synthesis & Catalysis, 356(16), 3363-3369. [Link]

  • Liang, Y., Wang, Y., & Chen, J. (2024). Silver-Enabled Cycloaddition of Bicyclobutanes with Isocyanides for the Synthesis of Polysubstituted 3-Azabicyclo[3.1.1]heptanes. Angewandte Chemie International Edition. [Link]

  • Sherwood, J. R., Cogswell, T. J., & Procter, D. J. (2022). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters, 24(31), 5775–5779. [Link]

  • Mykhailiuk, P. K. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]

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Solubility of 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that dictates the developability of a chemical entity into a viable therapeutic agent.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No. 1250995-41-5 / 1427460-12-5), a bicyclic amino acid derivative of interest in medicinal chemistry.[3][4][5] We will dissect the molecular features influencing its solubility, discuss the theoretical and practical aspects of its behavior in various solvent systems, and provide detailed, field-proven protocols for its empirical determination. This document is intended to serve as a foundational resource for researchers working with this and structurally related molecules, enabling informed decision-making in synthesis, formulation, and biological screening.

Introduction to the Molecule: A Structural Perspective

This compound is a non-natural, conformationally constrained amino acid. Its rigid bicyclic core is of significant interest in drug design for creating novel peptide and small molecule architectures with defined three-dimensional shapes.[] Understanding its solubility is the first step in unlocking its therapeutic potential.

Molecular Identity:

  • IUPAC Name: 3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-6-carboxylic acid[3]

  • Molecular Formula: C₁₂H₁₉NO₄[4]

  • Molecular Weight: 241.28 g/mol [4]

  • Key Structural Features:

    • A rigid 3-azabicyclo[3.1.1]heptane core.[7]

    • A lipophilic tert-butoxycarbonyl (Boc) protecting group.[8][9]

    • An ionizable carboxylic acid moiety.[10]

The solubility of this molecule is governed by a delicate interplay between these three features. The bicyclic frame and the bulky Boc group contribute to its lipophilicity and crystal lattice energy, while the carboxylic acid and the carbamate group provide opportunities for polar interactions and pH-dependent ionization.[1]

Caption: Structure of this compound.

Theoretical Solubility Profile: A Mechanistic Analysis

The Impact of the Boc Group and Bicyclic Core

The tert-butoxycarbonyl (Boc) group is a large, non-polar moiety that significantly increases the lipophilicity of the molecule.[8] This steric bulk can also lead to stronger crystal lattice forces, which must be overcome for dissolution to occur. Similarly, the rigid, saturated bicyclic core contributes to the overall non-polar surface area. These features suggest that solubility in non-polar organic solvents might be favorable, while aqueous solubility will be inherently limited.

The Role of the Carboxylic Acid: pH-Dependent Solubility

The carboxylic acid group is the primary driver of aqueous solubility. As a weak acid, its ionization state is dependent on the pH of the medium.[10]

  • At Low pH (pH < pKa): The carboxylic acid will be predominantly in its neutral, protonated form (-COOH). This form is less polar and will exhibit significantly lower aqueous solubility.

  • At High pH (pH > pKa): The carboxylic acid will be deprotonated to its carboxylate anion form (-COO⁻). The introduction of a formal charge dramatically increases polarity and the potential for strong ion-dipole interactions with water molecules, leading to a substantial increase in aqueous solubility.[10]

The pKa of the carboxylic acid is a critical parameter. While not empirically determined for this molecule, it is expected to be in the typical range for carboxylic acids, around 3-5. This pH-dependent behavior is a key consideration for designing experiments and formulations.

Caption: pH-dependent equilibrium and its effect on solubility.

Expected Solubility in Common Solvents

Based on the structural analysis, we can predict a general solubility trend.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolPoor in neutral water; increases with pH.[11] Moderate in alcohols due to hydrogen bonding with the -COOH group.The large non-polar scaffold limits aqueous solubility, which is overcome by ionization at basic pH. Alcohols can solvate both polar and non-polar regions.
Polar Aprotic DMSO, DMF, AcetonitrileGood to high.These solvents are strong hydrogen bond acceptors and have high dielectric constants, effectively solvating the polar carboxylic acid and the carbamate, as well as the non-polar regions.[2]
Non-Polar Aprotic Toluene, HexanesPoor to negligible.The molecule possesses significant polarity from the carboxylic acid and carbamate groups, making it incompatible with non-polar solvents.
Chlorinated Dichloromethane (DCM)Moderate.DCM can solvate moderately polar compounds, but solubility may be limited by the hydrogen-bonding capability of the carboxylic acid.

Experimental Determination of Solubility

Theoretical predictions must be validated by empirical data. In drug discovery, two types of solubility are commonly measured: kinetic and thermodynamic.[1][12]

Thermodynamic (Equilibrium) Solubility

This is the true saturation concentration of a compound in a solvent at equilibrium. The "shake-flask" method is the gold standard for this determination.[12] It is resource-intensive but provides the most accurate and reliable data, crucial for pre-formulation studies.[1]

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., Phosphate-Buffered Saline pH 7.4) in a sealed vial. The presence of undissolved solid is essential.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

  • Calculation: Determine the solubility by comparing the measured concentration against a standard calibration curve.

A 1. Add Excess Solid to Solvent B 2. Agitate for 24-72h at Constant Temp A->B C 3. Centrifuge & Filter to Separate Phases B->C D 4. Dilute Filtrate C->D E 5. Quantify by HPLC-UV D->E F 6. Calculate Solubility vs. Standard Curve E->F

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility

Kinetic solubility is a high-throughput measurement of the concentration at which a compound, rapidly dissolved from a concentrated DMSO stock, precipitates in an aqueous buffer.[1] This method is widely used in early drug discovery for rapid compound assessment.[1] The direct UV or nephelometry methods are common.[1][11]

Protocol: High-Throughput Kinetic Solubility via Direct UV Absorption

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Dilution: Add a small volume of the DMSO stock solution to the aqueous buffer (e.g., PBS, pH 7.4) in a 96-well microplate. The final DMSO concentration should be kept low (typically ≤1%).

  • Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation.

  • Filtration: Pass the solution through a 96-well filter plate to remove any precipitated material.

  • Quantification: Measure the UV absorbance of the filtrate in a UV-compatible plate. Calculate the concentration using a pre-established calibration curve of the compound in the same buffer/DMSO mixture.[11]

Conclusion and Field-Proven Insights

The solubility of this compound is a classic case of competing structural features. While its rigid, lipophilic framework presents a challenge to aqueous solubility, the presence of the ionizable carboxylic acid provides a powerful handle to modulate this property through pH adjustment.

For the Drug Development Professional:

  • Early Screening: For high-throughput screening, kinetic solubility assays in PBS at pH 7.4 are recommended. A target solubility of >60 µg/mL is a good benchmark for many discovery projects.[1]

  • Formulation: The significant increase in solubility expected at basic pH suggests that formulation as a salt (e.g., a sodium or potassium salt) could be a viable strategy to achieve higher concentrations in aqueous vehicles for in vivo studies.

  • Synthesis & Purification: The moderate solubility in alcohols and good solubility in polar aprotic solvents like DMF and DMSO are key considerations for reaction conditions and purification strategies. Crystallization may be feasible from mixed solvent systems.

This guide provides the theoretical foundation and practical methodologies to thoroughly characterize the solubility of this compound. A robust understanding of this fundamental property is indispensable for advancing this promising chemical scaffold through the drug discovery and development pipeline.

References

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Navigating the Spectroscopic Landscape of 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Structural Significance of 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic Acid

The 3-azabicyclo[3.1.1]heptane core is a key structural motif in medicinal chemistry, often employed as a bioisostere for piperidine and other cyclic amines. The bicyclic nature of this scaffold imparts significant conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is a standard feature in organic synthesis, facilitating controlled chemical transformations. The carboxylic acid functionality at the 6-position provides a versatile handle for further chemical modifications, such as amide bond formation, allowing for the facile incorporation of this building block into larger molecules.

Given its pivotal role in the synthesis of potential drug candidates, the unambiguous structural characterization of this compound is of paramount importance. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's connectivity and stereochemistry.

Molecular Structure:

Caption: Molecular structure of this compound.

Spectroscopic Characterization: An Overview

The following sections detail the expected spectroscopic data for this compound. It is important to note that this information is predictive and based on the analysis of the molecule's functional groups and structural motifs. For definitive experimental data, it is recommended to request a Certificate of Analysis from a commercial supplier.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound is expected to exhibit distinct signals for the protons of the bicyclic core, the Boc protecting group, and the carboxylic acid.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality of Chemical Shift
~12.0 - 10.0Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.
~4.0 - 3.0Multiplet4H-CH₂-N (H2, H4)Protons on the carbons adjacent to the nitrogen are deshielded by the electronegative nitrogen atom and the Boc group.
~2.8 - 2.0Multiplet3H-CH (H1, H5, H6)The bridgehead and methine protons of the bicyclic system will appear as complex multiplets due to coupling with neighboring protons.
~2.0 - 1.5Multiplet2H-CH₂- (H7)The methylene protons of the cyclobutane ring will have distinct chemical shifts due to their diastereotopic nature.
~1.45Singlet9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group of the Boc protector give a characteristic sharp singlet.

Experimental Protocol for ¹H NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate the signals and analyze the chemical shifts and coupling patterns to assign the peaks to the corresponding protons in the molecule.

H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tune & Shim) transfer->instrument acquire Acquire Spectrum instrument->acquire process Process Raw Data (FT, Phasing) acquire->process analyze Analyze Spectrum (Integrate, Assign) process->analyze MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis solution Prepare Dilute Solution infusion Infusion and Ionization (ESI) solution->infusion analysis Mass Analysis infusion->analysis interpretation Interpret Spectrum (Molecular Ion, Fragments) analysis->interpretation

The Azabicycloalkane Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rigid, three-dimensional architecture of the azabicycloalkane scaffold has cemented its status as a "privileged structure" in medicinal chemistry.[1][2][3] This guide provides a comprehensive technical overview of azabicycloalkane cores, detailing their synthesis, stereochemical nuances, and profound impact on drug discovery. We will explore their versatile applications across a spectrum of therapeutic areas, from central nervous system disorders to oncology, and delve into the specific mechanisms of action of key drugs built upon this remarkable framework. This document serves as an essential resource for scientists engaged in the design and development of next-generation therapeutics.

The Strategic Advantage of Rigidity: Why Azabicycloalkanes?

In the dynamic landscape of drug design, the quest for molecules with high affinity and selectivity for their biological targets is paramount. Azabicycloalkanes, bicyclic structures containing at least one nitrogen atom, offer a distinct advantage through their conformationally constrained nature. This rigidity reduces the entropic penalty upon binding to a target protein, often leading to enhanced potency.[4][5] Furthermore, the defined spatial arrangement of substituents on the azabicycloalkane framework allows for precise control over the presentation of pharmacophoric elements, facilitating the optimization of structure-activity relationships (SAR).[6]

The strategic incorporation of a nitrogen atom within the bicyclic system provides a handle for modulating physicochemical properties such as basicity and polarity, which are critical for pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). The inherent chirality of many azabicycloalkane scaffolds also presents opportunities for stereoselective interactions with biological targets, further enhancing specificity and reducing off-target effects.

Navigating the Synthetic Landscape: Crafting the Azabicycloalkane Core

The construction of the azabicycloalkane skeleton is a testament to the ingenuity of synthetic organic chemistry. A variety of elegant and efficient methodologies have been developed to access these structurally complex motifs, often with a high degree of stereocontrol.

Key Synthetic Strategies

Several powerful reactions form the bedrock of azabicycloalkane synthesis:

  • Intramolecular Cyclization Reactions: These are among the most common strategies, involving the formation of the second ring from a pre-existing heterocyclic precursor. Methods like intramolecular Michael additions, alkylations, and reductive aminations are frequently employed.[7]

  • Diels-Alder and other Cycloaddition Reactions: The [4+2] cycloaddition of dienes and dienophiles provides a powerful tool for constructing the bicyclic core in a single step, often with excellent stereocontrol. 1,3-dipolar cycloadditions are also valuable.[8]

  • Ring-Closing Metathesis (RCM): This Nobel Prize-winning reaction has revolutionized the synthesis of cyclic and bicyclic systems, offering a versatile and functional-group-tolerant approach to azabicycloalkanes.[5]

  • Domino and Cascade Reactions: Multi-reaction sequences performed in a single pot offer an efficient and atom-economical route to complex azabicycloalkane structures.[5]

Caption: Key synthetic routes to the azabicycloalkane core.

Protocol: Stereoselective Synthesis of an 8-Azabicyclo[3.2.1]octane Derivative

The 8-azabicyclo[3.2.1]octane skeleton is the core of tropane alkaloids, a class of compounds with significant medicinal applications.[9][10][11][12] The following is a representative protocol for the enantioselective construction of this scaffold.[13]

Step 1: Chiral Auxiliary-Mediated Cycloaddition

  • To a solution of N-cinnamoyl-(S)-proline methyl ester (1.0 eq) in dry toluene (0.2 M) under an inert atmosphere of argon, add freshly distilled cyclopentadiene (3.0 eq).

  • Cool the reaction mixture to -20 °C and add diethylaluminum chloride (1.1 eq, 1.0 M solution in hexanes) dropwise over 15 minutes.

  • Stir the reaction at -20 °C for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.

Step 2: Reductive Cyclization and Auxiliary Removal

  • Dissolve the purified adduct (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water (0.1 M).

  • Add lithium hydroxide monohydrate (5.0 eq) and stir the mixture at room temperature for 12 hours.

  • Acidify the reaction mixture to pH 2 with 1 M hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

  • Dissolve the crude acid in dry THF (0.1 M) and add lithium aluminum hydride (3.0 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography to yield the enantiomerically pure 8-azabicyclo[3.2.1]octane derivative.

Therapeutic Triumphs: Azabicycloalkanes in Medicine

The versatility of the azabicycloalkane scaffold is evident in the diverse range of FDA-approved drugs and clinical candidates that incorporate this structural motif.[14][15][16]

Drug (Brand Name)Azabicycloalkane CoreTherapeutic AreaMechanism of Action
Varenicline (Chantix®)Azabicyclo[3.2.1]octane derivativeSmoking CessationPartial agonist of the α4β2 nicotinic acetylcholine receptor.[17][18]
Atropine 8-Azabicyclo[3.2.1]octane (Tropane)AnticholinergicMuscarinic acetylcholine receptor antagonist.[19]
Scopolamine 8-Azabicyclo[3.2.1]octane (Tropane)Motion SicknessMuscarinic acetylcholine receptor antagonist.[9]
Tianeptine (Stablon®)Dibenzo[c,f][9][20]thiazepineAntidepressantAtypical antidepressant; µ-opioid receptor agonist and modulator of glutamatergic neurotransmission.[21][22][23][24][25]
Cebranopadol Spiro[cyclohexane-dihydropyrano[3,4-b]indole]Analgesic (Investigational)Nociceptin/orphanin FQ (NOP) and mu (MOP) opioid receptor agonist.[26][27][28][29][30]
Case Study: Varenicline - A Breakthrough in Smoking Cessation

Varenicline (Chantix®) stands as a prime example of rational drug design centered around an azabicycloalkane scaffold.[31] Its structure is a rigid analog of cytisine, a natural product with known nicotinic acetylcholine receptor (nAChR) activity.

Varenicline_MoA cluster_0 Varenicline Action cluster_1 Nicotine Action Blockade Varenicline Varenicline a4b2_nAChR α4β2 nAChR Varenicline->a4b2_nAChR Partial Agonist Dopamine_Release Moderate Dopamine Release a4b2_nAChR->Dopamine_Release Nicotine Nicotine Blocked_Receptor α4β2 nAChR (Blocked) Nicotine->Blocked_Receptor Antagonist Effect No_Dopamine_Surge Prevents Large Dopamine Surge Blocked_Receptor->No_Dopamine_Surge

Caption: Dual mechanism of action of Varenicline.

As a partial agonist at the α4β2 nAChR, varenicline elicits a moderate and sustained release of dopamine, which alleviates the craving and withdrawal symptoms associated with smoking cessation.[17] Simultaneously, by occupying the receptor binding site, it acts as an antagonist in the presence of nicotine, blocking its ability to cause a large dopamine surge and thereby reducing the rewarding effects of smoking.

Tropane Alkaloids: Nature's Blueprint for Medicine

The 8-azabicyclo[3.2.1]octane core, commonly known as the tropane skeleton, is found in a plethora of medicinally important natural products, including atropine and scopolamine.[9][10][11][12] These compounds are potent antagonists of muscarinic acetylcholine receptors and have been used for centuries for their mydriatic, antispasmodic, and antiemetic properties. The rigid tropane framework precisely orients the ester and hydroxyl functionalities for optimal receptor interaction.

Structure-Activity Relationships: The Intricacies of Design

The constrained nature of azabicycloalkanes makes them ideal platforms for systematic SAR studies. Minor modifications to the scaffold or its substituents can lead to dramatic changes in biological activity and selectivity.

A compelling example is the development of analogs of epibatidine, a potent nicotinic acetylcholine receptor agonist isolated from the skin of a poison frog.[20][32][33] While its analgesic properties are remarkable, its therapeutic potential is limited by severe toxicity. Synthetic efforts have focused on modifying the 7-azabicyclo[2.2.1]heptane core and the chloropyridyl moiety to dissociate the analgesic effects from the toxic side effects. These studies have revealed that subtle changes in stereochemistry and the nature and position of substituents on both rings can profoundly impact receptor subtype selectivity and functional activity.[8][20][34]

Future Perspectives: The Expanding Horizons of Azabicycloalkanes

The azabicycloalkane scaffold continues to be a fertile ground for drug discovery. Current research is focused on:

  • Novel Scaffolds: The exploration of new and more complex azabicyclic systems to access novel chemical space.[35][36]

  • Asymmetric Synthesis: The development of more efficient and scalable enantioselective synthetic routes to access chiral azabicycloalkanes.[37]

  • Bioconjugation: The use of functionalized azabicycloalkanes as linkers for the development of antibody-drug conjugates (ADCs) and other targeted therapies.[5][38]

  • Fragment-Based Drug Design: The use of smaller, simpler azabicyclic fragments as starting points for the construction of novel lead compounds.[6]

Conclusion

Azabicycloalkane scaffolds represent a powerful and versatile tool in the medicinal chemist's armamentarium. Their unique structural and physicochemical properties have enabled the development of a wide range of successful therapeutic agents. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the role of azabicycloalkanes in shaping the future of medicine is set to expand even further.

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An In-Depth Technical Guide to the Stereochemistry of 3-Azabicyclo[3.1.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of modern drug discovery is increasingly focused on moving beyond "flat" aromatic and heteroaromatic rings towards three-dimensional molecular architectures. This "escape from flatland" is driven by the need for novel intellectual property, improved physicochemical properties, and enhanced target selectivity.[1] In this context, saturated bicyclic scaffolds have emerged as powerful tools for medicinal chemists. Among these, the 3-azabicyclo[3.1.1]heptane core has garnered significant attention as a conformationally restricted isostere of piperidine and pyridine – two of the most ubiquitous heterocycles in approved pharmaceuticals.[2][3]

The rigid framework of the 3-azabicyclo[3.1.1]heptane system offers a unique opportunity to present substituents in well-defined spatial orientations, thereby enabling precise interactions with biological targets. However, this rigidity also introduces significant stereochemical challenges and considerations that are paramount to the successful design and development of drug candidates based on this scaffold.

This in-depth technical guide provides a comprehensive overview of the stereochemistry of 3-azabicyclo[3.1.1]heptane derivatives for researchers, scientists, and drug development professionals. We will delve into the conformational intricacies of this bicyclic system, explore stereoselective synthetic strategies, detail the analytical techniques for stereochemical assignment, and discuss the profound impact of stereochemistry on the biological activity of these promising molecules.

Conformational Analysis and the Stereochemical Landscape

The 3-azabicyclo[3.1.1]heptane scaffold is characterized by a high degree of conformational rigidity due to the fused four- and six-membered rings.[4] This inherent rigidity limits the number of accessible low-energy conformations, making it an attractive scaffold for locking in a desired bioactive conformation. The stereochemical identity of substituents on the bicyclic core dictates the overall three-dimensional shape of the molecule.

A particularly insightful way to conceptualize the conformation of substituted 3-azabicyclo[3.1.1]heptanes is by considering the embedded piperidine ring. Depending on the substitution pattern, this embedded ring can adopt conformations that mimic either the chair or the boat form of a monosubstituted piperidine. Specifically, cis-isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes act as three-dimensional analogs of the common 1,4-disubstituted piperidine chair conformer. In contrast, the corresponding trans-isomers can be viewed as mimics of the less common "boat" conformation of piperidines.[4] This distinction is of profound importance in drug design, as it allows for the exploration of distinct regions of chemical space and potentially different interactions with a biological target.

cluster_0 Conformational Isomers of Substituted 3-Azabicyclo[3.1.1]heptane cis cis-Isomer (Chair-like piperidine mimic) trans trans-Isomer (Boat-like piperidine mimic) cis->trans Diastereomers

Caption: Conformational mimicry of piperidine by 3-azabicyclo[3.1.1]heptane diastereomers.

Stereoselective Synthetic Strategies

The synthesis of enantiomerically pure and diastereomerically defined 3-azabicyclo[3.1.1]heptane derivatives is a key challenge that has been addressed through several innovative synthetic approaches. Control over the relative and absolute stereochemistry is crucial for elucidating structure-activity relationships and developing safe and effective therapeutics.

One of the most efficient and scalable methods for accessing this scaffold involves an intramolecular imide formation from a suitably functionalized cyclobutane precursor.[3] This strategy often employs a diastereoselective Strecker reaction on a 3-oxocyclobutanecarboxylate to install the necessary amine and nitrile functionalities with a defined stereochemical relationship. The thermodynamic stability of the trans-isomer in the Strecker reaction intermediate often leads to its preferential formation.[3]

Another powerful approach involves the reduction of spirocyclic oxetanyl nitriles, which provides a general and scalable route to the 3-azabicyclo[3.1.1]heptane core.[5] Furthermore, Lewis acid-catalyzed reactions of bicyclobutanes have emerged as a versatile method for constructing these and related bicyclic systems with high degrees of stereocontrol.[6]

cluster_1 Stereoselective Synthesis of a 3-Azabicyclo[3.1.1]heptane Derivative A 3-Oxocyclobutanecarboxylate B Diastereoselective Strecker Reaction A->B C trans-Cyclobutane Intermediate (major) B->C D Intramolecular Imide Formation C->D E Bicyclic Imide D->E F Further Transformations E->F G Stereochemically Defined 3-Azabicyclo[3.1.1]heptane F->G

Caption: A general stereoselective synthetic pathway to 3-azabicyclo[3.1.1]heptane derivatives.

Experimental Protocol: Diastereoselective Synthesis of a Key Bicyclic Intermediate

The following protocol is adapted from a multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives and illustrates the key steps in establishing the stereochemistry of the scaffold.[3]

Step 1: Diastereoselective Strecker Reaction

  • To a solution of methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in methanol, add benzylamine (1.05 eq) in one portion and stir the mixture for 2 hours at room temperature.

  • Add trimethylsilyl cyanide (1.1 eq) to the reaction mixture and continue stirring for 16 hours at room temperature.

  • Remove the volatiles under reduced pressure. The resulting oily residue contains a mixture of diastereomers of the corresponding aminonitrile, with the trans-isomer being the major product (typically with a diastereomeric ratio of approximately 2:1).[3]

  • Purify the crude product by flash column chromatography to isolate the major trans-diastereomer. Further purification can be achieved by trituration with a suitable solvent like 2-propanol to achieve a high diastereomeric purity (e.g., >92:8 dr).[3]

Step 2: Intramolecular Imide Formation

  • To a pre-cooled (10 °C) solution of the purified trans-aminonitrile (1.0 eq) in trifluoroacetic acid, add concentrated sulfuric acid (96%) dropwise with cautious stirring.

  • Stir the reaction mixture for 16 hours at 25 °C, then concentrate under reduced pressure.

  • Cool the viscous residue in an ice-water bath and neutralize with ice-cold saturated aqueous potassium carbonate to pH 9.

  • Filter the precipitated product, wash with water, and dry under high vacuum to yield the bicyclic imide with the stereochemistry established in the previous step.

Synthetic Method Key Transformation Typical Stereoselectivity (d.r.) Reference
Strecker Reaction & CyclizationDiastereoselective addition of cyanidetrans favored (initial ~2:1, >9:1 after purification)
Reduction of Spiro-oxetanesRing-opening reductionMethod dependent[5]
Bicyclobutane AnnulationLewis acid-catalyzed cycloadditionHigh diastereoselectivity

Spectroscopic Techniques for Stereochemical Assignment

The unambiguous determination of the relative and absolute stereochemistry of 3-azabicyclo[3.1.1]heptane derivatives is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, leveraging the rigid nature of the bicyclic system.

¹H-¹H Coupling Constants (J-values): The dihedral angle-dependent nature of three-bond proton-proton coupling constants (³JHH), described by the Karplus relationship, is particularly useful in rigid systems. By analyzing the coupling patterns of the bridgehead protons and their neighbors, one can deduce the dihedral angles and thus the relative stereochemistry of substituents. For example, a large coupling constant (typically > 8 Hz) between two vicinal protons suggests an anti-periplanar relationship (dihedral angle of ~180°), which is characteristic of certain stereoisomers.[7][8]

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based experiments, such as NOESY and ROESY, are indispensable for determining the through-space proximity of protons. An NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. By irradiating a specific proton and observing which other protons show an enhancement, one can map the spatial relationships within the molecule and definitively assign the relative stereochemistry. For instance, in a cis-isomer, an NOE would be expected between the substituent and protons on the same face of the bicyclic system.

Proton(s) Characteristic Chemical Shift Range (ppm) Key Coupling Constants (Hz) Stereochemical Implication
Bridgehead CH2.5 - 3.5J-coupling to multiple protonsProvides information on ring conformation
CH-Substituent (axial-like)Varies with substituentLarge J-coupling to axial-like protonsSuggests a specific diastereomer
CH-Substituent (equatorial-like)Varies with substituentSmall J-coupling to axial-like protonsSuggests the alternative diastereomer

The Impact of Stereochemistry in Medicinal Chemistry and Drug Design

The well-defined three-dimensional structure of 3-azabicyclo[3.1.1]heptane derivatives makes them highly valuable in rational drug design. By replacing conformationally flexible rings like piperidine or planar rings like pyridine with this rigid scaffold, medicinal chemists can reduce the entropic penalty of binding to a target, potentially leading to increased potency and selectivity.

Case Study: Orexin Receptor Antagonists: The orexin system is a key regulator of sleep, wakefulness, and feeding behavior. Orexin receptor antagonists are being investigated for the treatment of insomnia, substance abuse, and anxiety disorders. Several patents and research articles describe the use of substituted 2-azabicyclo[3.1.1]heptane and 3-azabicyclo[3.1.1]heptane derivatives as potent orexin receptor antagonists.[9][10] The specific stereochemistry of the substituents on the bicyclic core is critical for achieving the desired potency and selectivity for the orexin-1 and/or orexin-2 receptors. The rigid scaffold correctly orients the pharmacophoric elements for optimal interaction with the receptor binding pocket.

Case Study: Bicyclic Thalidomide Analogs: Thalidomide is an immunomodulatory drug with a tragic history but has found new life as a treatment for multiple myeloma. Its mechanism of action involves binding to the protein cereblon, leading to the degradation of specific target proteins. Researchers have synthesized bicyclic analogs of thalidomide incorporating the 3-azabicyclo[3.1.1]heptane core to create more rigid and potentially more potent and selective degraders for applications in proteolysis-targeting chimeras (PROTACs).[3] The defined stereochemistry of these analogs is essential for maintaining the correct geometry for binding to cereblon.

Conclusion

The stereochemistry of 3-azabicyclo[3.1.1]heptane derivatives is a critical aspect that governs their synthesis, conformation, and ultimately, their biological activity. The rigid nature of this scaffold provides a unique platform for the design of novel therapeutics with improved properties. A thorough understanding of the stereochemical nuances of this system, from stereoselective synthesis to detailed conformational analysis and spectroscopic characterization, is essential for any scientist working in this exciting area of medicinal chemistry. As the demand for novel, three-dimensional chemical matter continues to grow, the 3-azabicyclo[3.1.1]heptane scaffold is poised to become an increasingly important building block in the development of the next generation of medicines.

References

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  • Jiang, H., et al. (2025). Modular Assembly of Bioisosteric Bridged Aza-frameworks via Strained Ring Release. ChemRxiv. Available at: [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. Available at: [Link]

  • Wiberg, K. B., & Hess Jr, B. A. (1967). 6-Substituted Bicyclo[3.1.1]heptanes. The Journal of Organic Chemistry, 32(8), 2548-2551. Available at: [Link]

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  • NMR Wiki. (2009). Determination of relative stereochemistry. Available at: [Link]

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  • Chronos Therapeutics Limited. (2018). Substituted 2-azabicyclo[3.1.1]heptane and 2-azabicyclo[3.2.1]octane derivatives as orexin receptor antagonists. Google Patents.
  • Wu, C. C., & Wu, H. J. (2012). Stereoselective synthesis of bicyclo[3.1.1]heptane derivatives via intramolecular photocycloaddition reaction. Natural product communications, 7(4), 1934578X1200700412. Available at: [Link]

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  • Janssen Pharmaceutica NV. (2020). Substituted Azabicyclo[2.2.1]heptanes as Selective Orexin-1 Antagonists: Discovery of JNJ-54717793. National Genomics Data Center. Available at: [Link]

  • Bally, T., & Rablen, P. R. (2011). Quantum-Chemical Simulation of 1H NMR Spectra 2: Somparison of DFT-Based Procedures for Computing Isotropic Proton Coupling Constants in Organic Molecules. The Journal of organic chemistry, 76(13), 5334-5343. Available at: [Link]

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Methodological & Application

Application Note: A Robust Protocol for Amide Coupling with 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Bicyclic Scaffolds

In contemporary drug discovery, the integration of rigid, three-dimensional scaffolds is a cornerstone of designing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. 3-Azabicyclo[3.1.1]heptane derivatives, as nonclassical piperidine isosteres, offer a unique conformational restriction that is highly sought after by medicinal chemists.[1][2] The successful incorporation of these building blocks, such as 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid, into larger molecules via amide bond formation is a critical, yet often challenging, synthetic step.

The inherent steric hindrance of the bicyclic framework can significantly impede the approach of the amine nucleophile to the activated carboxylic acid, often leading to low yields and sluggish reaction times with standard coupling protocols.[3][4] This application note provides a comprehensive guide and a set of robust protocols for the efficient amide coupling of this compound, leveraging powerful uronium/iminium- and carbodiimide-based coupling reagents. We will delve into the mechanistic rationale behind reagent selection and provide detailed, step-by-step procedures to empower researchers to confidently utilize this valuable building block.

Understanding the Core Challenge: Steric Hindrance in Amide Formation

The primary obstacle in the amide coupling of this compound is the sterically encumbered nature of the carboxylic acid moiety. The rigid bicyclic structure shields the carbonyl carbon, making it less accessible to the incoming amine. This necessitates the use of highly efficient coupling reagents that can rapidly generate a highly activated ester intermediate, thereby increasing the rate of the subsequent nucleophilic attack by the amine.

Recommended Coupling Strategies and Mechanistic Insights

Two primary strategies have proven effective for the coupling of sterically hindered carboxylic acids: the use of uronium/iminium salt-based reagents like HATU, and the classic carbodiimide approach with EDC in conjunction with an activating agent like HOBt.

Protocol 1: High-Efficiency Coupling Using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective coupling reagent, particularly for challenging substrates.[5][6] Its efficacy stems from the rapid formation of a highly reactive OAt-active ester.[7]

Mechanism of HATU-mediated coupling:

  • Activation: The carboxylate, formed by deprotonation of the carboxylic acid by a non-nucleophilic base such as diisopropylethylamine (DIPEA), attacks the electron-deficient carbon of HATU.[7]

  • Formation of the Active Ester: This initial adduct rapidly rearranges to form the OAt-active ester, releasing tetramethylurea as a byproduct.[5][8]

  • Nucleophilic Attack: The amine then attacks the activated ester, forming the desired amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt).[9] The pyridine nitrogen in the HOAt leaving group is thought to facilitate the reaction via a hydrogen-bonded transition state.[5]

HATU_Mechanism Carboxylic_Acid R-COOH Amine R'-NH2 HATU HATU Base Base (DIPEA) Active_Ester OAt-Active Ester Amide_Product Amide Product Active_Ester->Amide_Product + Amine Byproducts Tetramethylurea + HOAt

Caption: HATU coupling workflow.

Protocol 2: The Classic and Cost-Effective EDC/HOBt Approach

The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a widely adopted and economical method for amide bond formation.[10][11] HOBt acts as an additive that minimizes side reactions and reduces the risk of racemization by forming a more stable active ester intermediate.[12]

Mechanism of EDC/HOBt-mediated coupling:

  • Carboxylic Acid Activation: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive and unstable O-acylisourea intermediate.[10]

  • HOBt Active Ester Formation: The nucleophilic HOBt rapidly reacts with the O-acylisourea intermediate to form a more stable HOBt-ester, displacing the urea portion.[10] This intermediate is less prone to racemization.

  • Amide Formation: The amine nucleophile attacks the HOBt-ester, yielding the final amide product and releasing HOBt.[10] The urea byproduct from EDC is water-soluble, simplifying purification.[13]

EDC_HOBt_Workflow Carboxylic_Acid R-COOH Amine R'-NH2 EDC EDC HOBt HOBt O_Acylisourea O-Acylisourea Intermediate HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Urea_Byproduct Water-Soluble Urea O_Acylisourea->Urea_Byproduct releases Amide_Product Amide Product HOBt_Ester->Amide_Product + Amine

Caption: EDC/HOBt coupling workflow.

Experimental Protocols

Materials and Reagents
  • This compound (CAS: 1427460-12-5)[14][15]

  • Amine of interest

  • HATU

  • EDC·HCl

  • HOBt

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄, silica gel for chromatography)

Detailed Protocol 1: HATU Coupling
  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Dissolve the acid in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).

  • Add the desired amine (1.1-1.2 equiv) to the solution.

  • Add HATU (1.2 equiv) to the reaction mixture.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add DIPEA (2.5-3.0 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Detailed Protocol 2: EDC/HOBt Coupling
  • To a clean, dry round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[10]

  • Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[10]

  • If the amine is provided as a hydrochloride salt, add a base such as DIPEA or triethylamine (2.5 equiv) dropwise.[13]

  • Allow the reaction to warm to room temperature and stir for 8-24 hours.[10]

  • Monitor the reaction progress by TLC or LC-MS.

  • For workup, if DCM was used, wash the organic layer with water, saturated aqueous NaHCO₃, and brine. If DMF was used, perform an aqueous workup as described in the HATU protocol.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary: Reagent Stoichiometry

ReagentProtocol 1 (HATU)Protocol 2 (EDC/HOBt)Rationale
Carboxylic Acid 1.0 equiv1.0 equivLimiting Reagent
Amine 1.1 - 1.2 equiv1.1 equivEnsure complete consumption of the acid
Coupling Agent HATU (1.2 equiv)EDC·HCl (1.2 equiv)Drive reaction to completion
Additive N/AHOBt (1.2 equiv)Minimize side reactions/racemization[10]
Base DIPEA (2.5-3.0 equiv)DIPEA (2.5 equiv, if needed)Neutralize acid and any HCl salts
Solvent Anhydrous DMF/DCMAnhydrous DMF/DCMAprotic, good solubility for reagents

Troubleshooting and Key Considerations

  • Low Yield: If the reaction is sluggish or yields are low, consider increasing the equivalents of the coupling reagent and amine. Switching from EDC/HOBt to the more potent HATU is also a logical step. For extremely challenging couplings, exploring acyl fluoride formation as an alternative activation method may be beneficial.[16]

  • Byproduct Removal: The tetramethylurea byproduct from HATU can sometimes be difficult to remove. A thorough aqueous workup and careful chromatography are essential. The urea byproduct from EDC is water-soluble, simplifying its removal.[8][13]

  • Moisture Sensitivity: All amide coupling reactions should be performed under anhydrous conditions to prevent hydrolysis of the activated intermediates.

  • Reaction Monitoring: Close monitoring by TLC or LC-MS is crucial to determine the optimal reaction time and prevent potential degradation of products.

Conclusion

The successful amide coupling of sterically demanding building blocks like this compound is readily achievable with the appropriate selection of reagents and reaction conditions. The high reactivity of HATU makes it an excellent first choice for ensuring success with this challenging substrate. The EDC/HOBt method remains a viable and cost-effective alternative, particularly for less hindered amine coupling partners. By understanding the mechanistic principles and following the detailed protocols outlined in this application note, researchers can effectively incorporate this valuable bicyclic scaffold into their synthetic targets, paving the way for the discovery of next-generation therapeutics.

References

  • Wikipedia. (n.d.). HATU. Retrieved January 3, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved January 3, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved January 3, 2026, from [Link]

  • Gong, P., & Niu, D. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(32), 4141-4144. Available at: [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 3, 2026, from [Link]

  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. Retrieved January 3, 2026, from [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. Available at: [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved January 3, 2026, from [Link]

  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. Chimia, 68(4), 252–255. Available at: [Link]

  • AA Blocks. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

  • Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. Retrieved January 3, 2026, from [Link]

  • Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Borealis Magazine. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved January 3, 2026, from [Link]

  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

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Application Notes and Protocols: The Strategic Use of 3-Azabicyclo[3.1.1]heptanes in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore beyond the traditional, often planar, chemical scaffolds. The concept of "escaping from flatland" is not merely a trend but a strategic necessity to access new chemical space and overcome the limitations of existing drug classes.[1] Within this paradigm, saturated bicyclic systems have emerged as powerful tools. Among these, the 3-azabicyclo[3.1.1]heptane scaffold has garnered significant attention as a versatile building block and a bioisosteric replacement for commonly used aromatic and saturated heterocycles.[2][3]

This guide provides an in-depth exploration of the 3-azabicyclo[3.1.1]heptane core, detailing its synthesis, strategic applications, and the rationale behind its use in drug discovery programs. We will delve into practical, field-proven protocols and showcase how this conformationally restricted piperidine analogue can be leveraged to enhance the properties of bioactive molecules.

The 3-Azabicyclo[3.1.1]heptane Scaffold: A Bioisosteric Perspective

The fundamental value of the 3-azabicyclo[3.1.1]heptane scaffold lies in its ability to act as a saturated, three-dimensional isostere of piperidine and pyridine rings – two of the most prevalent heterocycles in approved drugs.[2][4] This bioisosteric relationship is not merely conceptual; it is grounded in the geometric and electronic properties of the scaffold.

The rigid bicyclic structure locks the piperidine-like portion into a defined conformation, which can lead to enhanced binding affinity and selectivity for a biological target by reducing the entropic penalty of binding. Furthermore, replacing a planar pyridine ring with this sp³-rich scaffold can significantly improve physicochemical properties.[3]

Key Advantages of Incorporating the 3-Azabicyclo[3.1.1]heptane Scaffold:

  • Improved Physicochemical Properties: The introduction of a 3D, saturated core generally leads to decreased lipophilicity (logD) and increased aqueous solubility, which are critical for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][5]

  • Enhanced Metabolic Stability: The scaffold can block sites of metabolism that are often found on aromatic rings, leading to increased metabolic stability and a longer half-life in vivo.[3]

  • Novelty and Patentability: As a non-classical bioisostere, it provides an avenue to design novel chemical entities with improved properties, thereby offering new intellectual property opportunities.

  • Conformational Restriction: The rigid framework reduces the number of accessible conformations, which can pre-organize the molecule for optimal interaction with its target, potentially increasing potency.[6]

Synthetic Strategies: Accessing the 3-Azabicyclo[3.1.1]heptane Core

The utility of any building block in medicinal chemistry is directly proportional to its synthetic accessibility. Fortunately, several robust and scalable methods for the synthesis of 3-azabicyclo[3.1.1]heptanes have been developed.

Approach 1: Reductive Ring-Opening of Spirocyclic Oxetanyl Nitriles

A general and highly effective method involves the reduction of spirocyclic oxetanyl nitriles.[5][7] This transformation proceeds through an unexpected reductive cyclization pathway, providing access to a wide range of substituted 3-azabicyclo[3.1.1]heptanes.

G Spirocyclic_Oxetanyl_Nitrile Spirocyclic Oxetanyl Nitrile Intermediate_Amine Intermediate Primary Amine (not observed) Spirocyclic_Oxetanyl_Nitrile->Intermediate_Amine Reduction (e.g., LiAlH4) Product 3-Azabicyclo[3.1.1]heptane Intermediate_Amine->Product Intramolecular Cyclization

Approach 2: Intramolecular Imide Formation from Cyclobutane Derivatives

An alternative and efficient approach relies on the intramolecular imide formation of a 1,3-functionalized cyclobutane derivative.[2][4][8] This method is particularly useful for producing derivatives with functionality on the bicyclic core, such as bridged analogs of thalidomide.[2][8] The key starting material, a 1-amino-3-carboxycyclobutane derivative, can be prepared via a diastereoselective Strecker reaction.[2][4]

Detailed Protocol: Multigram Synthesis of a Key 3-Azabicyclo[3.1.1]heptane Intermediate

This protocol is adapted from a reported multigram synthesis and provides a key building block for further elaboration.[2]

Objective: To synthesize 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, a versatile intermediate.

Materials:

  • Methyl 3-oxocyclobutane-1-carboxylate

  • Benzylamine

  • Trimethylsilyl cyanide (TMSCN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl) in dioxane

  • Palladium on carbon (10% Pd/C)

  • Sodium sulfate (Na₂SO₄)

  • Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Strecker Reaction:

    • To a solution of methyl 3-oxocyclobutane-1-carboxylate (1 eq) in methanol, add benzylamine (1 eq) and stir for 30 minutes at room temperature.

    • Cool the mixture to 0 °C and add trimethylsilyl cyanide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Concentrate the reaction mixture under reduced pressure. The resulting crude amino nitrile is used in the next step without further purification.

  • Hydrolysis and Cyclization:

    • Dissolve the crude amino nitrile in a mixture of DCM and concentrated HCl.

    • Heat the mixture to reflux for 6 hours.

    • Cool to room temperature and concentrate under reduced pressure.

    • The resulting solid is the cyclized intermediate, a benzyl-protected 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione.

  • Debenzylation:

    • Dissolve the benzyl-protected intermediate (1 eq) in methanol.

    • Add 10% Pd/C catalyst (10% w/w).

    • Evacuate the reaction vessel and backfill with hydrogen gas (H₂).

    • Stir the suspension vigorously under an H₂ atmosphere at 45 °C for 24 hours.[2]

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

    • Concentrate the filtrate under reduced pressure.

  • Salt Formation and Isolation:

    • Dissolve the crude product in THF and acidify with anhydrous HCl in dioxane.[2]

    • The resulting precipitate is collected by filtration, washed with cold THF, and dried under high vacuum to yield the desired 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride salt as a stable solid.

Applications in Drug Discovery: Case Studies

The true potential of the 3-azabicyclo[3.1.1]heptane scaffold is best illustrated through its application in the development of therapeutic agents.

Case Study 1: Aromatase Inhibitors for Breast Cancer Therapy

Derivatives of 1-(4-aminophenyl)-3-azabicyclo[3.1.1]heptane-2,4-dione have been synthesized and evaluated as inhibitors of aromatase, a key enzyme in estrogen biosynthesis and a target for endocrine therapy of hormone-dependent breast cancer.[9] These compounds demonstrated potent enzyme-inhibiting activity, with some derivatives being significantly more potent than the clinically used drug aminoglutethimide.[9] This highlights the scaffold's ability to present key pharmacophoric features in a favorable orientation for potent biological activity.

Case Study 2: Enhancing the Properties of the Antihistamine Rupatidine

In a compelling demonstration of the "escape from flatland" strategy, the pyridine ring of the antihistamine drug rupatidine was replaced with a 3-azabicyclo[3.1.1]heptane unit.[3][5] The resulting analogue exhibited a marked improvement in key physicochemical properties.

PropertyRupatidine (Parent Drug)3-Azabicyclo[3.1.1]heptane AnalogueOutcome
Lipophilicity (logD) HigherLowerImproved
Aqueous Solubility LowerHigherImproved
Metabolic Stability LowerHigherImproved

This table is a representative summary based on findings reported in the literature.[3][5]

This case study provides strong evidence for the utility of 3-azabicyclo[3.1.1]heptanes in addressing common liabilities in drug development, such as poor solubility and rapid metabolism.

Case Study 3: Bridged Analogues of Thalidomide for PROTACs

The 3-azabicyclo[3.1.1]heptane scaffold has been employed to create bridged analogues of thalidomide.[2][8] Thalidomide and its analogues are crucial components of Proteolysis-Targeting Chimeras (PROTACs), where they function as E3 ligase ligands. The development of novel, structurally distinct E3 ligase binders is a high-priority area in PROTAC research. The synthesized bicyclic thalidomide analogues represent a new class of building blocks for the construction of novel PROTACs with potentially altered degradation profiles and improved properties.[2][4]

Protocol: In Vitro Aromatase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of test compounds against human placental aromatase.

Objective: To determine the IC₅₀ value of a 3-azabicyclo[3.1.1]heptane derivative against human aromatase.

Materials:

  • Human placental microsomes (source of aromatase)

  • [1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)

  • NADPH (cofactor)

  • Test compounds (dissolved in DMSO)

  • Phosphate buffer (pH 7.4)

  • Dextran-coated charcoal

  • Scintillation fluid and vials

  • Microcentrifuge

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO. Create a dilution series to test a range of concentrations.

    • Prepare a reaction buffer containing phosphate buffer and an NADPH generating system.

  • Enzyme Reaction:

    • In a microcentrifuge tube, add the reaction buffer, human placental microsomes, and the test compound at the desired final concentration. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., letrozole).

    • Pre-incubate the mixture at 37 °C for 10 minutes.

    • Initiate the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-androst-4-ene-3,17-dione.

    • Incubate at 37 °C for a defined period (e.g., 20 minutes).

  • Termination and Product Separation:

    • Terminate the reaction by adding an ice-cold solution of dextran-coated charcoal. This will bind the unreacted substrate.

    • Vortex the tubes and incubate on ice for 15 minutes.

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the charcoal-bound substrate.

  • Quantification:

    • Carefully transfer a sample of the supernatant, which contains the ³H₂O product, to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Conclusion and Future Outlook

The 3-azabicyclo[3.1.1]heptane scaffold is more than just another building block; it is a strategic tool that empowers medicinal chemists to address fundamental challenges in drug design. Its role as a conformationally restricted, sp³-rich bioisostere for piperidine and pyridine provides a validated pathway to improve the physicochemical and pharmacokinetic properties of drug candidates. The development of scalable synthetic routes ensures its accessibility for discovery programs. As the demand for differentiated, high-quality clinical candidates continues to grow, the strategic incorporation of scaffolds like 3-azabicyclo[3.1.1]heptane will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. Available at: [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

  • Hartmann, M., et al. (2022). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. Available at: [Link]

  • Hartmann, M., et al. (2022). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. Available at: [Link]

  • Furet, P., et al. (1994). Synthesis and aromatase inhibitory activity of novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane- and -[3.1.1]heptane-2,4-diones. Journal of Medicinal Chemistry. Available at: [Link]

  • Mykhailiuk, P. K. (2023). Bicyclo[3.1.1]heptanes as bioisosteres of benzenes. ResearchGate. Available at: [Link]

  • Shishkin, S. V., et al. (2018). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (2023). General, Scalable Synthesis of 3-Azabicyclo[3.1.1]heptanes. Organic Chemistry Portal. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. Available at: [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ResearchGate. Available at: [Link]

Sources

Large-Scale Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a critical structural motif in modern drug discovery. Its rigid, three-dimensional structure offers a compelling alternative to traditional flat aromatic rings like pyridine, or conformationally flexible moieties such as piperidine.[1] This guide provides an in-depth overview of scalable synthetic strategies for accessing these valuable building blocks, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of key transformations, present detailed, field-proven protocols, and offer insights into the practical considerations for multigram-scale synthesis.

The Strategic Advantage of 3-Azabicyclo[3.1.1]heptanes in Drug Design

The "Escape from Flatland" concept in medicinal chemistry advocates for the incorporation of three-dimensional scaffolds to improve the physicochemical properties and metabolic stability of drug candidates.[2] The 3-azabicyclo[3.1.1]heptane core serves as an excellent bioisosteric replacement for commonly used aromatic and saturated heterocycles. For instance, its incorporation in place of a pyridine ring has been shown to dramatically improve solubility and metabolic stability while reducing lipophilicity (logD).[3][4] These advantageous properties can lead to enhanced drug-like characteristics and a higher probability of clinical success.

Scalable Synthetic Routes to the 3-Azabicyclo[3.1.1]heptane Core

Several robust and scalable methods for the synthesis of 3-azabicyclo[3.1.1]heptane derivatives have been developed. Below, we detail two of the most effective and widely adopted strategies, suitable for multigram-scale production without the need for cumbersome chromatographic purification.

Strategy 1: Reductive Cyclization of Spirocyclic Oxetanyl Nitriles

This elegant approach provides general access to the 3-azabicyclo[3.1.1]heptane core through a fortuitous reductive cyclization of spirocyclic oxetanyl nitriles.[3][4] The reaction is believed to proceed through the transient formation of a primary amine, which undergoes an intramolecular ring-opening of the strained oxetane. This method is particularly attractive due to its operational simplicity and the use of readily available starting materials.

Workflow for Reductive Cyclization Strategy

start Spirocyclic Oxetanyl Nitrile reduction Reduction (e.g., LiAlH4 or H2/Pd) start->reduction intermediate Transient Primary Amine Intermediate reduction->intermediate Formation of Amine cyclization Intramolecular Ring Opening intermediate->cyclization Spontaneous Cyclization product 3-Azabicyclo[3.1.1]heptane cyclization->product start 3-Oxocyclobutanecarboxylate strecker Strecker Reaction start->strecker intermediate1 1,3-Functionalized Cyclobutane strecker->intermediate1 hydrolysis Partial Nitrile Hydrolysis intermediate1->hydrolysis intermediate2 Cyclobutane Amido-acid hydrolysis->intermediate2 cyclization Intramolecular Imide Formation intermediate2->cyclization intermediate3 Bicyclic Imide cyclization->intermediate3 reduction Imide Reduction intermediate3->reduction product 3-Azabicyclo[3.1.1]heptane Derivative reduction->product

Sources

Application Notes & Protocols: A Scientist's Guide to Reductive Amination of Carboxylic Acids for Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Carboxylic Acids in Amine Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, amines represent a cornerstone functional group, integral to a vast array of bioactive molecules and materials. Historically, the synthesis of amines has been dominated by methods such as the reductive amination of aldehydes and ketones or the alkylation of primary amines. While effective, these methods often rely on starting materials that are either toxic, unstable, or require additional synthetic steps from more fundamental precursors.[1][2]

The direct use of carboxylic acids as electrophiles for N-alkylation offers a powerful and increasingly viable alternative.[1] Carboxylic acids are abundant, often inexpensive, structurally diverse, and generally more stable and easier to handle than their corresponding aldehydes.[1][3] This guide provides an in-depth exploration of the reductive amination of carboxylic acids, detailing the underlying mechanisms, comparing modern synthetic strategies, and providing field-tested protocols for researchers and drug development professionals.

Mechanistic Dichotomy: Two Competing Pathways to the Amine

The conversion of a carboxylic acid and an amine to a substituted amine product is not a single transformation but rather proceeds through one of two distinct mechanistic pathways. The choice of reagents and reaction conditions dictates which pathway is operative.

Pathway A: The Amidation-Reduction Sequence

This is the classical, two-step approach. The initial step is the formation of an amide bond, a thermodynamically uphill reaction that typically requires activation of the carboxylic acid or harsh conditions to drive off water.[4] The resulting stable amide intermediate is then reduced in a separate step to furnish the amine.

  • Step 1: Amide Formation: Direct condensation of a carboxylic acid and an amine is challenging due to the formation of a stable ammonium carboxylate salt.[4] To overcome this, coupling agents (e.g., DCC, EDC) or conversion to a more reactive species like an acid chloride are often employed.[5] Alternatively, thermal dehydration can be used.

  • Step 2: Amide Reduction: The isolated amide is reduced using a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, converting the carbonyl group into a methylene group (C=O → CH₂).[6][7]

Pathway B: The "Direct" Reductive Amination (One-Pot)

Modern catalytic methods enable a more streamlined "one-pot" process. In this pathway, the amide is not a terminal intermediate. Instead, the reaction proceeds through a transient, highly reactive species. Two main variations exist within this pathway:

  • In-Situ Amide Formation & Reduction: The reaction begins with the formation of the amide, which is then immediately reduced under the same reaction conditions without isolation. This is common in systems using reagents like phenylsilane that can facilitate both amidation and reduction.[1][8]

  • In-Situ Aldehyde/Imine Formation & Reduction: A more direct route involves the partial reduction of the carboxylic acid to an in-situ generated aldehyde. This aldehyde then rapidly condenses with the amine to form an imine (from primary amines) or an iminium ion (from secondary amines). This intermediate is then immediately reduced to the final amine product.[9] Control experiments in some nickel-catalyzed systems have detected the presence of the imine intermediate, supporting this mechanistic route.[9]

The choice between these pathways is critical for experimental design, impacting reagent selection, functional group tolerance, and overall process efficiency.

Reductive_Amination_Pathways cluster_pathA Pathway A: Two-Step Amidation-Reduction cluster_pathB Pathway B: One-Pot Imine Route Start Carboxylic Acid + Amine Amide Amide Intermediate Start->Amide Pathway A: Amidation Aldehyde In-situ Aldehyde Intermediate Start->Aldehyde Pathway B: Catalytic Reduction (e.g., Ni/PhSiH₃) Product Final Amine Product Start->Product One-Pot Catalytic Systems (e.g., Zn/PhSiH₃, Ru/H₂) Amide->Product Reduction (e.g., LiAlH₄, BH₃) Imine Imine / Iminium Intermediate Aldehyde->Imine Condensation - H₂O Imine->Product Reduction

Caption: The two primary mechanistic routes for the reductive amination of carboxylic acids.

A Comparative Analysis of Methodologies

The choice of methodology is dictated by factors such as substrate scope, required chemoselectivity, cost, and scalability.

MethodologyReductant / CatalystTypical ConditionsProsCons
Two-Step: Amide Reduction LiAlH₄THF, RefluxHighly effective, reliable, broad substrate scope for amides.[7]Not chemoselective (reduces esters, ketones), requires pre-formed amide, pyrophoric reagent.[10]
Two-Step: Amide Reduction Borane (BH₃·THF or BH₃·SMe₂)THF, 0 °C to RTExcellent chemoselectivity for carboxylic acids and amides over esters and ketones.[10][11]Moisture-sensitive, can sometimes catalyze amide formation as a side reaction.[11][12]
One-Pot: Silane-Mediated Phenylsilane (PhSiH₃) / Zn(OAc)₂ catalystToluene, RefluxPractical, scalable, uses an inexpensive catalyst, wide scope for amines and acids.[1][13]Two-stage heating profile (amidation then reduction), requires silane reductant.[1]
One-Pot: Silane-Mediated Phenylsilane (PhSiH₃) / Nickel(II) catalystAmbient TemperatureVery mild conditions, proceeds via an imine intermediate, no pre-activation needed.[9]Requires specific phosphine ligands for high efficiency.[9]
One-Pot: Catalytic Hydrogenation H₂ / Ru-W bimetallic catalystCPME solvent, 200 °C, H₂/NH₃ pressure"Green" and sustainable, uses H₂ as the terminal reductant, recyclable catalyst.[3][14][15]Requires high temperatures and pressures, specialized catalyst, primarily for primary amines.[14][16]

Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step procedures for validated methods. Safety Precaution: All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Two-Step Synthesis via Borane Reduction of an Amide

This protocol is ideal for small-scale synthesis where chemoselectivity is paramount. It involves the initial formation and isolation of the amide, followed by its reduction.

Workflow Diagram

Protocol1_Workflow start Start step1 Step 1A: Acid Activation (Carboxylic Acid + SOCl₂) start->step1 step1b Step 1B: Amine Coupling (Acid Chloride + Amine) step1->step1b workup1 Workup & Purification (Isolate Amide) step1b->workup1 step2 Step 2: Amide Reduction (Amide + BH₃·THF) workup1->step2 workup2 Quench & Workup (Isolate Final Amine) step2->workup2 end End workup2->end

Caption: Workflow for the two-step amidation and borane reduction protocol.

Step 1: Amide Formation (Example: N-benzyl-2-phenylacetamide)

  • Acid Activation: To a round-bottom flask charged with phenylacetic acid (1.0 eq), add thionyl chloride (1.2 eq) neat or in a minimal amount of an inert solvent like dichloromethane (DCM).

  • Reaction: Stir the mixture at room temperature for 1-2 hours or until gas evolution (SO₂ and HCl) ceases. The reaction can be gently warmed to 40 °C to drive it to completion.

  • Solvent Removal: Remove the excess thionyl chloride in vacuo. The resulting crude phenylacetyl chloride is used directly in the next step.

  • Amine Coupling: Dissolve the crude acid chloride in DCM and cool the flask to 0 °C in an ice bath.

  • Addition: Slowly add a solution of benzylamine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in DCM to the cooled acid chloride solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis indicates the consumption of the acid chloride.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with 1 M HCl, then saturated NaHCO₃, and finally brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the crude amide, which can be purified by recrystallization or chromatography.

Step 2: Borane Reduction of the Amide

  • Setup: Dissolve the purified N-benzyl-2-phenylacetamide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a dry, nitrogen-flushed round-bottom flask. Cool the solution to 0 °C.

  • Addition: Add borane-tetrahydrofuran complex (BH₃·THF, 1 M solution, 2.0-3.0 eq) dropwise via syringe, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to 0 °C and very carefully quench by the slow, dropwise addition of methanol until gas evolution ceases. This destroys the excess borane.

  • Hydrolysis: Add 3 M HCl to the mixture and heat to reflux for 1 hour to hydrolyze the borate esters.

  • Workup: Cool the mixture to room temperature. Make the solution basic (pH > 10) by the slow addition of aqueous NaOH. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the final amine product, N-(2-phenylethyl)benzylamine. Purify further by chromatography if necessary.

Protocol 2: One-Pot Reductive Amination with Phenylsilane and Zn(OAc)₂

This protocol, adapted from the work of Denton and coworkers, is a practical and scalable method applicable to a wide range of substrates.[1][8][13] It leverages the dual reactivity of phenylsilane for both amidation and reduction.

  • Setup: To a flame-dried, screw-cap vial or round-bottom flask equipped with a reflux condenser under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.2 eq), the amine (1.0 eq), and toluene (to make a ~0.5 M solution based on the amine).

  • Amidation Step: Add phenylsilane (1.75 eq) to the mixture. Seal the vessel and heat to reflux (typically ~110 °C) for 16 hours. This initial phase drives the formation of the amide intermediate.

  • Reduction Step: Cool the reaction mixture to room temperature. Add zinc acetate (Zn(OAc)₂, 0.10 eq) and additional phenylsilane (3.0 eq).

  • Reaction: Reseal the vessel and heat to reflux for an additional 6-12 hours. Monitor the reduction of the amide intermediate by TLC or LC-MS.

  • Quenching: Cool the reaction to room temperature and carefully quench by the slow addition of 1 M aqueous HCl.

  • Workup: Dilute the mixture with ethyl acetate. Transfer to a separatory funnel and wash with 1 M HCl.

  • Basification & Extraction: Make the aqueous layer strongly basic (pH > 12) with 6 M NaOH. Extract the aqueous layer three times with ethyl acetate or DCM.

  • Purification: Combine the organic extracts from the basic extraction, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude amine. Purify by flash column chromatography.

Conclusion and Future Outlook

The reductive amination of carboxylic acids has evolved from a niche transformation requiring harsh, stoichiometric reagents to a versatile and powerful strategy for C-N bond formation. The development of one-pot catalytic systems using inexpensive metals and sustainable reductants like silanes or hydrogen gas marks a significant advancement in the field.[1][14] These methods offer improved atom economy, reduce waste, and provide milder reaction conditions, making them highly attractive for industrial applications. As research continues, the development of even more active and selective catalysts will further expand the utility of this transformation, solidifying the role of carboxylic acids as premier starting materials for amine synthesis.

References

  • Lirias, S., et al. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry. Available at: [Link]

  • Stoll, E. L., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science. Available at: [Link]

  • Green Chemistry (RSC Publishing). (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Available at: [Link]

  • Chemistry Steps. Reductive Amination. Available at: [Link]

  • Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. Available at: [Link]

  • Organic Chemistry. Acid to Alcohol - Common Conditions. Available at: [Link]

  • The Journal of Organic Chemistry. (2025). Reductive Amination of Carboxylic Acids via Nickel(II) Catalysis: A Ligand-Tuned Strategy for C–N Bond Formation. Available at: [Link]

  • ResearchGate. (2020). A Practical Catalytic Reductive Amination of Carboxylic Acids. Available at: [Link]

  • ResearchGate. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Available at: [Link]

  • Organic Chemistry Portal. Borane Reagents. Available at: [Link]

  • YouTube. (2019). Carboxylic Acids to Alcohols, Part 3: Borane. Available at: [Link]

  • National Institutes of Health. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Available at: [Link]

  • RSC Publishing. (2020). A practical catalytic reductive amination of carboxylic acids. Available at: [Link]

  • Green Chemistry (RSC Publishing). (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Available at: [Link]

  • OUCI. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • RSC Publishing. A practical catalytic reductive amination of carboxylic acids. Available at: [Link]

  • Semantic Scholar. A practical catalytic reductive amination of carboxylic acids. Available at: [Link]

  • YouTube. (2020). amide reduction & amine synthesis. Available at: [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available at: [Link]

  • ISGC. (n.d.). Reductive amination of aliphatic and benzylic carboxylic acids. Available at: [Link]

  • Jack Westin. Synthesis of Amides. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Available at: [Link]

  • LibreTexts. (2024). 21.7: Chemistry of Amides. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

Sources

Application Note & Protocols: Strategic Functionalization of the 3-Azabicyclo[3.1.1]heptane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

The principle of "escaping from flatland" has become a central theme in modern medicinal chemistry, driving the adoption of sp³-rich, three-dimensional scaffolds to improve the physicochemical and pharmacological properties of drug candidates.[1] The 3-azabicyclo[3.1.1]heptane core has emerged as a particularly valuable structural motif in this context. Its rigid, bicyclic framework offers a conformationally restricted alternative to commonly used heterocycles like piperidine and can act as a saturated bioisostere for pyridine and meta-substituted benzene rings.[2][3][4] This unique geometry allows for precise, vectorially-defined placement of substituents, enabling enhanced target engagement and potentially novel intellectual property.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of the 3-azabicyclo[3.1.1]heptane scaffold. We will move beyond simple synthetic descriptions to explore the causality behind methodological choices, offering detailed, field-proven protocols for key transformations.

Core Synthetic Strategies: Accessing the Scaffold

Before functionalization, a reliable supply of the core scaffold is paramount. Several robust methods have been developed, often commencing from functionalized cyclobutane precursors. One efficient, multigram-scale approach relies on an intramolecular imide formation from a 1,3-functionalized cyclobutane derivative, which itself can be accessed via a diastereoselective Strecker reaction on 3-oxocyclobutanecarboxylate.[2][5][6] Another general method involves the reduction of spirocyclic oxetanyl nitriles.[3][7]

The diagram below illustrates a generalized workflow for constructing the 3-azabicyclo[3.1.1]heptane core, highlighting key intermediate stages that offer opportunities for introducing initial diversity.

G cluster_0 Starting Material Preparation cluster_1 Bicyclization cluster_2 Core Scaffold Cyclobutane Precursor Cyclobutane Precursor Functionalization Introduction of Key Functional Groups (e.g., Strecker Reaction) Cyclobutane Precursor->Functionalization Intramolecular Cyclization Intramolecular Cyclization (e.g., Imide Formation) Functionalization->Intramolecular Cyclization Key Intermediate Reduction Reduction of Amide/Imide Intramolecular Cyclization->Reduction Scaffold 3-Azabicyclo[3.1.1]heptane Core Reduction->Scaffold Final Scaffold

Caption: Generalized workflow for the synthesis of the 3-azabicyclo[3.1.1]heptane scaffold.

I. Functionalization of the Nitrogen (N3) Atom

The secondary amine at the N3 position is the most readily accessible handle for derivatization. Standard amine chemistries can be employed to introduce a wide array of substituents, directly impacting the molecule's polarity, basicity, and potential for hydrogen bonding.

A. N-Arylation and N-Alkylation

Buchwald-Hartwig cross-coupling provides a powerful and versatile method for N-arylation, allowing the introduction of (hetero)aryl groups. Reductive amination with aldehydes or ketones is a classic and highly effective strategy for N-alkylation.

Protocol 1: General Procedure for N-Arylation via Buchwald-Hartwig Coupling

  • Reaction Setup: To an oven-dried reaction vial, add the 3-azabicyclo[3.1.1]heptane hydrochloride salt (1.0 eq.), the aryl bromide (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOt-Bu, 2.5 eq.).

  • Solvent Addition: Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon). Add anhydrous toluene via syringe.

  • Reaction: Stir the mixture at 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired N-aryl product.

B. Amide Bond Formation

Coupling with carboxylic acids is a fundamental transformation in medicinal chemistry. This can be achieved using standard peptide coupling reagents or by activating the carboxylic acid as an acid chloride. These reactions are typically high-yielding and tolerant of a wide range of functional groups.

Reagent ClassExamplesKey Considerations
Carbodiimides EDC, DCCRequires an additive like HOBt or DMAP to suppress side reactions.
Phosphonium Salts PyBOP, HBTU, HATUGenerally high-yielding and fast, but can be more expensive.
Acid Chlorides Thionyl chloride (SOCl₂)Requires a non-nucleophilic base (e.g., pyridine, Et₃N) to neutralize HCl.

II. Functionalization of the Carbon Skeleton

Modifying the carbon framework of the 3-azabicyclo[3.1.1]heptane scaffold is more challenging but offers the ability to fine-tune the spatial orientation of substituents and explore novel chemical space.

A. Bridgehead Functionalization via Minisci Reaction

For scaffolds containing a bridgehead carboxylic acid (which can be synthesized from precursors like cyclohexane-1,3-dicarboxylic acid), a photocatalytic Minisci-type reaction can be employed.[8] This method allows for the decarboxylative coupling of the bridgehead position with various heterocycles.[8]

Protocol 2: Photocatalytic Bridgehead Minisci Reaction

  • Ester Formation: Convert the bridgehead carboxylic acid to its corresponding N-hydroxyphthalimide (NHP) ester (a redox-active ester) using a suitable coupling agent (e.g., EDC) and N-hydroxyphthalimide.[8]

  • Reaction Setup: In a reaction vial, dissolve the NHP ester (1.0 eq.), the desired heterocycle (5.0 eq.), and an organic photocatalyst (e.g., an iridium or organic dye catalyst) in a degassed solvent like DMSO.

  • Irradiation: Stir the mixture under an inert atmosphere and irradiate with a blue LED light source at room temperature.

  • Monitoring: Monitor the reaction for consumption of the starting material by LC-MS.

  • Work-up and Purification: Upon completion, perform an appropriate aqueous work-up and purify the product via flash column chromatography to isolate the bridgehead-functionalized product.

G Start Bridgehead Carboxylic Acid Activation Formation of Redox-Active Ester (NHP Ester) Start->Activation Minisci Photocatalytic Minisci Reaction (Heterocycle, Photocatalyst, Blue Light) Activation->Minisci Product Bridgehead-Functionalized Scaffold Minisci->Product

Sources

Application of Bicyclic Amines in CNS Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Rigidity in CNS Drug Design

The development of novel therapeutics for Central Nervous System (CNS) disorders presents a formidable challenge in modern medicinal chemistry. A key hurdle is the design of molecules that can effectively cross the blood-brain barrier (BBB) while exhibiting high potency and selectivity for their intended neural targets.[1][2] Bicyclic amines have emerged as a privileged structural class in CNS drug discovery, offering a unique combination of properties that address these challenges. Their inherent conformational rigidity, a stark contrast to more flexible acyclic or monocyclic analogues, provides a powerful tool for optimizing ligand-receptor interactions. By pre-organizing the pharmacophoric elements in a bioactive conformation, bicyclic scaffolds can lead to a significant enhancement in binding affinity and selectivity, ultimately reducing off-target effects.[2] This application note provides a comprehensive overview of the utility of bicyclic amines in CNS drug discovery, complete with detailed protocols for their synthesis and biological evaluation, and a case study to illustrate their real-world application.

The Bicyclic Amine Scaffold: A Privileged Architecture for CNS Drug Candidates

The strategic incorporation of bicyclic amine scaffolds into drug candidates offers several distinct advantages for CNS-targeted therapies:

  • Conformational Rigidity and Pre-organization: The fused, bridged, or spirocyclic nature of these systems dramatically reduces the number of rotatable bonds compared to their linear counterparts. This rigidity minimizes the entropic penalty upon binding to a target protein, which can translate to higher affinity. Furthermore, the constrained geometry allows for the precise spatial orientation of substituents to maximize interactions with the target's binding pocket.

  • Improved Selectivity: By locking the pharmacophore in a specific conformation, bicyclic amines can exhibit enhanced selectivity for a particular receptor subtype over others. This is crucial in the CNS, where closely related receptors often mediate distinct physiological effects.

  • Enhanced Metabolic Stability: The rigid framework of bicyclic amines can shield metabolically labile sites from enzymatic degradation, leading to improved pharmacokinetic profiles and a longer duration of action.[3]

  • Favorable Physicochemical Properties for BBB Penetration: While seemingly complex, bicyclic amines can be designed to possess the optimal physicochemical properties for crossing the BBB. These properties include a balance of lipophilicity (cLogP), polar surface area (PSA), and molecular weight. The three-dimensional structure of bicyclic amines can also help to mask polar functional groups, facilitating passage through the lipid-rich environment of the BBB.[1][2]

  • Access to Novel Chemical Space: Bicyclic scaffolds provide access to a diverse range of three-dimensional shapes that are often underexplored in traditional drug discovery campaigns. This opens up new possibilities for targeting challenging CNS receptors and transporters.

A variety of bicyclic amine cores have been successfully employed in CNS drug discovery, including but not limited to:

  • Azabicyclo[2.2.1]heptanes: These bridged systems provide a rigid scaffold for presenting substituents in a well-defined spatial arrangement.

  • Azabicyclo[3.1.0]hexanes: This fused system offers a different conformational constraint and has been used to develop selective ligands for CNS targets.

  • Tropanes (8-azabicyclo[3.2.1]octanes): A classic bicyclic amine scaffold found in numerous CNS-active natural products and synthetic drugs.

  • Granatane (9-azabicyclo[3.3.1]nonane): Another bridged system that has been explored for its potential in CNS drug design.

The choice of the bicyclic core is a critical design element, as it dictates the overall shape and vectoral display of the pharmacophoric groups.

Experimental Protocols

Synthesis of a Representative Bicyclic Amine Scaffold: (1R,4S)-2-Azabicyclo[2.2.1]heptan-5-one

This protocol describes the synthesis of a versatile bridged bicyclic amine intermediate, (1R,4S)-2-azabicyclo[2.2.1]heptan-5-one, which can be further functionalized for various CNS targets. The synthesis involves a key intramolecular Mannich reaction.

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: Starting Material Preparation cluster_1 Step 2: Key Cyclization Reaction cluster_2 Step 3: Deprotection and Isolation cluster_3 Final Product A Commercially available chiral starting material B Intramolecular Mannich Reaction A->B Reaction with paraformaldehyde and a primary amine C Acid-mediated deprotection B->C Formation of the bicyclic core D Purification by column chromatography C->D Removal of protecting group E (1R,4S)-2-Azabicyclo[2.2.1]heptan-5-one D->E Isolation of the pure product

Caption: Synthetic workflow for (1R,4S)-2-Azabicyclo[2.2.1]heptan-5-one.

Materials:

  • (S)-1-Phenylethylamine

  • Ethyl glyoxylate

  • Cyclopentadiene

  • Trifluoroacetic acid (TFA)

  • Paraformaldehyde

  • Dichloromethane (DCM)

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Step 1: Synthesis of the Diels-Alder Adduct. In a round-bottom flask, dissolve (S)-1-phenylethylamine and ethyl glyoxylate in dichloromethane. Cool the solution to 0 °C and slowly add freshly cracked cyclopentadiene. Stir the reaction mixture at room temperature overnight. After completion, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography to yield the corresponding aza-Diels-Alder adduct.[4]

  • Step 2: Reductive Amination and Cyclization. Dissolve the purified adduct in a suitable solvent like methanol. Add a reducing agent, such as sodium borohydride, portion-wise at 0 °C. After the reduction is complete, quench the reaction with water and extract the product with an organic solvent. The resulting amino alcohol can then be cyclized.

  • Step 3: Intramolecular Mannich Reaction. To a solution of the amino alcohol in a solvent like acetonitrile, add paraformaldehyde and a catalytic amount of an acid, such as trifluoroacetic acid. Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Step 4: Deprotection and Isolation. Once the cyclization is complete, cool the reaction mixture and concentrate it under reduced pressure. The resulting crude product is then subjected to a deprotection step to remove the chiral auxiliary (e.g., hydrogenolysis to remove the phenylethyl group). Purify the final product, (1R,4S)-2-azabicyclo[2.2.1]heptan-5-one, by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a chiral amine in the initial Diels-Alder reaction allows for the stereoselective synthesis of the bicyclic core. The intramolecular Mannich reaction is a powerful method for constructing the bridged system in a single step. The choice of solvent and acid catalyst is crucial for optimizing the yield and purity of the final product.

In Vitro Biological Evaluation Protocols

This assay is used to determine the potency of a bicyclic amine derivative to inhibit the reuptake of dopamine by the dopamine transporter, a key target in disorders like Parkinson's disease and ADHD.

Diagram of the DAT Uptake Assay Workflow:

G A Plate cells expressing DAT C Pre-incubate cells with test compound A->C B Prepare test compound dilutions B->C D Add [3H]-Dopamine C->D E Incubate to allow uptake D->E F Terminate uptake and wash cells E->F G Lyse cells and measure radioactivity F->G H Data analysis (IC50 determination) G->H

Caption: Workflow for the Dopamine Transporter (DAT) Uptake Inhibition Assay.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT)

  • 96-well cell culture plates

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)

  • [3H]-Dopamine (radioligand)

  • Test bicyclic amine compounds

  • Reference inhibitor (e.g., GBR 12909)

  • Scintillation cocktail and microplate scintillation counter

Procedure:

  • Cell Plating: Seed the hDAT-expressing HEK293 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test bicyclic amine compounds and the reference inhibitor in the assay buffer.

  • Assay Initiation: On the day of the experiment, wash the cells with pre-warmed assay buffer. Add the diluted test compounds or reference inhibitor to the respective wells. Include wells for total uptake (vehicle control) and non-specific uptake (a high concentration of the reference inhibitor).[5]

  • Radioligand Addition: Initiate the uptake by adding a solution of [3H]-Dopamine (at a concentration close to its Km) to all wells.[5]

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes) to allow for dopamine uptake.[5]

  • Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. Lyse the cells with a suitable lysis buffer.[5]

  • Quantification: Transfer the cell lysates to a scintillation plate, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.[5]

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of specific uptake against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.[5]

Self-Validating System: The inclusion of a known potent inhibitor (positive control) and a vehicle control (negative control) in each assay plate validates the performance of the assay. The determination of a Z'-factor can also be used to assess the quality and robustness of the assay.

This protocol is designed to measure the affinity of bicyclic amine derivatives for the 5-HT6 receptor, a G-protein coupled receptor (GPCR) implicated in cognitive function and a target for Alzheimer's disease and schizophrenia.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human 5-HT6 receptor.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

  • Radioligand (e.g., [3H]-LSD or other suitable 5-HT6 radioligand).

  • Test bicyclic amine compounds.

  • Reference compound (e.g., a known 5-HT6 antagonist like Idalopirdine).

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells overexpressing the 5-HT6 receptor using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test bicyclic amine compound at various concentrations, the radioligand at a concentration near its Kd, and the cell membrane preparation. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled reference compound).[6]

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[6]

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[6]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: The choice of radioligand is critical and should be a high-affinity, selective ligand for the 5-HT6 receptor. The incubation time and temperature are optimized to ensure that the binding reaction reaches equilibrium. Rapid filtration is essential to minimize the dissociation of the ligand-receptor complex during the washing steps.

The PAMPA-BBB assay is a high-throughput, non-cell-based in vitro assay used to predict the passive permeability of compounds across the blood-brain barrier.

Diagram of the PAMPA-BBB Assay Workflow:

G A Prepare donor and acceptor plates B Coat filter plate with lipid solution A->B C Add test compound to donor wells B->C D Assemble the PAMPA sandwich C->D E Incubate D->E F Separate plates and measure compound concentration E->F G Calculate permeability (Pe) F->G

Sources

Application Notes and Protocols for the Synthesis of PROTACs Utilizing 3-Azabicyclo[3.1.1]heptane Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Scaffold for Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein elimination.[1] These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] Upon forming a ternary complex between the POI and an E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[1][4]

The therapeutic potential of PROTACs is vast, offering a path to target proteins previously considered "undruggable."[1] The efficacy of a PROTAC is intricately linked to the molecular architecture of its components, particularly the E3 ligase ligand and the linker, which govern the stability and geometry of the ternary complex.[1] While ligands for E3 ligases such as Cereblon (CRBN) and Von Hippel-Lindau (VHL) are commonly employed, the exploration of novel scaffolds is crucial for expanding the chemical space and improving the drug-like properties of PROTACs.[3][5]

This application note details the synthesis of PROTACs incorporating 3-azabicyclo[3.1.1]heptane building blocks. This bicyclic system offers a rigid and three-dimensional scaffold that can serve as a non-classical isostere for commonly used ring systems like piperidine and pyridine in drug discovery.[6][7] The use of such constrained bicyclic fragments can lead to improved physicochemical properties and novel intellectual property. Specifically, we will focus on the synthesis of bridged analogs of thalidomide, a well-known CRBN ligand, using a 3-azabicyclo[3.1.1]heptane core.[6][8]

The Rationale for Employing 3-Azabicyclo[3.1.1]heptane Scaffolds

The 3-azabicyclo[3.1.1]heptane framework presents several advantages in the design of PROTACs:

  • Structural Rigidity and 3D-Character: Unlike flexible aliphatic chains, the bicyclic nature of this scaffold reduces conformational flexibility. This can pre-organize the PROTAC molecule into a bioactive conformation, potentially enhancing binding affinity and reducing the entropic penalty upon ternary complex formation. The defined three-dimensional structure can also enable more precise orientation of the POI and E3 ligase.[9]

  • Novel Chemical Space: The incorporation of 3-azabicyclo[3.1.1]heptane provides access to novel chemical matter, offering opportunities to circumvent existing patent landscapes and explore new structure-activity relationships.

  • Improved Physicochemical Properties: The introduction of sp3-rich bicyclic systems can lead to improved solubility, reduced lipophilicity, and better metabolic stability compared to their aromatic or more flexible counterparts.[10]

  • Versatile Synthetic Handles: The synthesis of 3-azabicyclo[3.1.1]heptane derivatives can be achieved on a multigram scale, and various functional groups can be introduced to allow for the attachment of linkers and POI ligands at different vectors.[8][11]

Overall Synthetic Strategy

The synthesis of a PROTAC using a 3-azabicyclo[3.1.1]heptane building block can be conceptualized as a modular assembly process. The core components are:

  • The POI Ligand: A molecule with known affinity for the target protein, functionalized with a reactive handle (e.g., an amine, carboxylic acid, or alkyne) for linker attachment.

  • The Linker: A chemical tether of varying length and composition (e.g., PEG-based or alkyl chains) that connects the POI and E3 ligase ligands.[12] The linker itself is often functionalized with two reactive groups for sequential coupling.

  • The 3-Azabicyclo[3.1.1]heptane-based E3 Ligase Ligand: A derivative of an E3 ligase ligand, such as a bridged thalidomide analog, incorporating the 3-azabicyclo[3.1.1]heptane scaffold. This component will also possess a reactive handle for linker attachment.

The general workflow for the synthesis is depicted below:

PROTAC_Synthesis_Workflow cluster_poi POI Ligand Synthesis cluster_linker Linker Synthesis cluster_e3 E3 Ligase Ligand Synthesis poi_ligand Functionalized POI Ligand couple1 Coupling Reaction 1 (e.g., Amide Coupling) poi_ligand->couple1 linker Bifunctional Linker linker->couple1 azabicyclo 3-Azabicyclo[3.1.1]heptane Building Block e3_ligand Functionalized E3 Ligase Ligand azabicyclo->e3_ligand Functionalization couple2 Coupling Reaction 2 (e.g., Amide Coupling) e3_ligand->couple2 intermediate POI-Linker Intermediate couple1->intermediate intermediate->couple2 final_protac Final PROTAC Molecule couple2->final_protac purification Purification (e.g., HPLC) final_protac->purification characterization Characterization (LC-MS, NMR) purification->characterization

Figure 1: General workflow for the modular synthesis of a PROTAC.

Experimental Protocols

Part 1: Synthesis of a 3-Azabicyclo[3.1.1]heptane-based CRBN Ligand

This protocol is adapted from a multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives, leading to a bridged thalidomide analog that can serve as a CRBN ligand.[6][8]

Scheme 1: Synthesis of a Key Bicyclic Imide Intermediate

Scheme_1 start Methyl 3-oxocyclobutane-1-carboxylate reagents1 BnNH2, TMSCN CH2Cl2, 0 °C to rt start->reagents1 intermediate1 trans-1-((Benzylamino)(cyano)methyl) -cyclobutane-1-carboxylate reagents1->intermediate1 reagents2 1. H2SO4, H2O, 100 °C 2. t-BuOK, THF, rt intermediate1->reagents2 intermediate2 3-Benzyl-1-amino-3-azabicyclo[3.1.1] -heptane-2,4-dione reagents2->intermediate2 reagents3 H2, Pd/C, MeOH intermediate2->reagents3 product 1-Amino-3-azabicyclo[3.1.1] -heptane-2,4-dione reagents3->product

Figure 2: Synthesis of the core 3-azabicyclo[3.1.1]heptane imide.

Step-by-Step Protocol:

  • Strecker Reaction: To a solution of methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in dichloromethane (DCM), add benzylamine (1.0 eq) and trimethylsilyl cyanide (1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Upon completion, quench the reaction with water and extract the product with DCM. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Hydrolysis and Cyclization: The product from the previous step is hydrolyzed using aqueous sulfuric acid at elevated temperatures (e.g., 100 °C). After neutralization, the resulting amino acid is cyclized using a strong base such as potassium tert-butoxide in an anhydrous solvent like tetrahydrofuran (THF) at room temperature.[8] This intramolecular imide formation yields the bicyclic imide.

  • Debenzylation: The N-benzyl protecting group is removed by catalytic hydrogenation. The bicyclic imide is dissolved in methanol, and palladium on carbon (10 wt%) is added. The mixture is stirred under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS). The catalyst is removed by filtration, and the solvent is evaporated to yield the desired 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione.[8]

Part 2: Functionalization and Linker Attachment

The primary amine of the bicyclic imide serves as a handle for further functionalization and linker attachment.

Scheme 2: Coupling of the Bicyclic Imide to a Linker

Scheme_2 start 1-Amino-3-azabicyclo[3.1.1] -heptane-2,4-dione reagents HATU, DIPEA DMF, rt start->reagents linker Boc-NH-PEGn-COOH linker->reagents product Boc-protected Linker-E3 Ligand reagents->product

Figure 3: Amide coupling of the E3 ligand core to a linker.

Step-by-Step Protocol:

  • Amide Coupling: Dissolve the Boc-protected amino-PEG-carboxylic acid linker (1.0 eq) in anhydrous dimethylformamide (DMF). Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir the mixture for 15 minutes at room temperature. Add a solution of 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione (1.2 eq) in DMF. Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.[13]

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the Boc-protected Linker-E3 Ligand conjugate.

Part 3: Final PROTAC Assembly and Deprotection

Step-by-Step Protocol:

  • Boc Deprotection: Dissolve the Boc-protected Linker-E3 Ligand conjugate in DCM and cool to 0 °C. Add trifluoroacetic acid (TFA) and stir the reaction, allowing it to warm to room temperature for 1-2 hours.[13] Monitor the deprotection by LC-MS. Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt is typically used in the next step without further purification.

  • Final Amide Coupling: Dissolve the POI ligand functionalized with a carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes. Add the deprotected Linker-E3 Ligand amine salt (1.2 eq) to the reaction mixture. Stir at room temperature overnight.[4]

  • Final Purification: After the reaction is complete, purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC molecule.

  • Characterization: The final product should be characterized by LC-MS to confirm the molecular weight and by NMR (¹H and ¹³C) to verify its structure.

Data Presentation: Representative Reaction Parameters

StepReagents & ConditionsTypical YieldPurity (LC-MS)
Part 1: Bicyclic Imide Synthesis See Scheme 1; multi-step process30-40% overall>95%
Part 2: Linker Coupling HATU, DIPEA, DMF, rt, 4-12h70-85%>95%
Part 3: Final PROTAC Assembly 1. TFA/DCM; 2. HATU, DIPEA, DMF50-70%>98% (after HPLC)

Cellular Assay Protocol: Target Protein Degradation

To validate the efficacy of the newly synthesized PROTAC, a Western blot analysis is performed to measure the degradation of the target protein in a cellular context.[4]

Materials:

  • Cell line expressing the protein of interest

  • Synthesized PROTAC and a negative control (e.g., a molecule with only the POI ligand and linker)

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC and the negative control in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Load equal amounts of protein per lane and separate by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against the POI overnight at 4 °C.

    • Wash the membrane and then incubate with the primary antibody for the loading control. .

  • Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the extent of protein degradation at different PROTAC concentrations.

Conclusion

The use of 3-azabicyclo[3.1.1]heptane building blocks in PROTAC synthesis offers a promising avenue for the development of novel and effective targeted protein degraders. The rigid, three-dimensional nature of this scaffold can impart favorable physicochemical and pharmacological properties. The synthetic protocols outlined in this application note provide a comprehensive guide for researchers to design, synthesize, and evaluate PROTACs incorporating this unique chemical moiety. The modular nature of the synthesis allows for the systematic variation of the POI ligand, linker, and E3 ligase ligand to optimize degradation efficacy.

References

  • BenchChem. (2025). Application Notes and Protocols for PROTAC Synthesis using Lenalidomide-C6-Br.
  • Kolb, J., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

  • BenchChem. (2025). Application Notes and Protocols for PROTAC Synthesis with a PEG5 Linker.
  • Gendoo, Z., et al. (2022). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. [Link]

  • Sun, X., et al. (2022). E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Chemistry. [Link]

  • Lysenko, V., et al. (2022). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ResearchGate. [Link]

  • Lysenko, V., et al. (2022). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ResearchGate. [Link]

  • Lysenko, V., et al. (2022). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Lysenko, V., et al. (2022). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Cambridge Open Engage. [Link]

  • Li, B., et al. (2020). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Molecules. [Link]

  • Scott, J. S., et al. (2021). Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. ResearchGate. [Link]

  • Chernykh, A. V., et al. (2021). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. [Link]

  • Mykhailiuk, P. K. (2023). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition. [Link]

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Application Note & Protocols: 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid as a Bioisosteric Replacement for Piperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: Escaping Flatland in Modern Drug Design

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of marketed drugs and bioactive molecules.[1][2] Its success lies in its ability to serve as a versatile, non-planar scaffold that can be functionalized to present substituents in distinct three-dimensional vectors, enhancing interactions with biological targets. However, the inherent conformational flexibility of the piperidine ring can sometimes be a liability, leading to entropic penalties upon binding and potential off-target effects.

To address these challenges and to explore novel chemical space, the concept of bioisosteric replacement has become a powerful strategy in drug design.[3] This involves substituting a common scaffold, like piperidine, with a structurally distinct moiety that retains similar steric and electronic properties but offers unique advantages. 3-Azabicyclo[3.1.1]heptane is a rigid, bicyclic scaffold that has emerged as a compelling piperidine isostere.[1][2][4][5] By "locking" the conformation, this scaffold reduces conformational entropy and presents exit vectors in a well-defined, three-dimensional manner, offering a pathway to improved potency, selectivity, and pharmacokinetic properties.[6][7]

This guide provides a detailed overview and validated protocols for the use of 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid , a key building block for incorporating this valuable scaffold into drug discovery programs.

Structural Rationale: A Three-Dimensional Advantage

The primary advantage of the 3-azabicyclo[3.1.1]heptane core is its rigid, bridged structure, which serves as a non-classical, three-dimensional mimic of the traditional piperidine ring. This rigidity can be highly advantageous in optimizing ligand-target interactions.

Molecular modeling and X-ray crystallography have shown that isomers of this bicyclic system can mimic different piperidine conformers. The cis-isomers act as analogs of the common 1,4-disubstituted piperidine chair conformer, while the trans-isomers can be considered mimics of the less common "boat" conformation, providing distinct structural opportunities for drug design.[4][5][6]

Comparative Physicochemical Properties

Replacing a standard piperidine building block with its bicyclic isostere can subtly alter key physicochemical properties that influence a compound's drug-like characteristics.

PropertyN-Boc-piperidine-4-carboxylic acidThis compoundRationale for Change
Molecular Weight 229.27 g/mol 241.28 g/mol [8]Increased due to the additional methylene bridge.
XLogP3 1.41.1[8]The bridged, more compact structure can slightly reduce lipophilicity.
H-Bond Donors 11[8]Unchanged, both possess a single carboxylic acid proton.
H-Bond Acceptors 44[8]Unchanged, both have two carbonyl and two carboxylate oxygens.
Rotatable Bonds 23[8]The core scaffold is rigid, but the Boc group contributes.
Complexity 245335[8]The bicyclic system is inherently more structurally complex.
F(sp3) 0.860.91Higher sp3 character, desirable for "escaping flatland".

Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step instructions for the incorporation of the 3-azabicyclo[3.1.1]heptane scaffold into a target molecule via amide coupling, followed by the subsequent deprotection of the nitrogen.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a robust and high-yielding method for coupling the carboxylic acid of the bicyclic scaffold to a primary amine using HATU, a highly efficient coupling reagent.

Principle of the Method: The reaction proceeds via the activation of the carboxylic acid by HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the primary amine, forming the stable amide bond. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the generated acids.

G reagents Dissolve Acid, HATU, & DIPEA in DMF preactivate Pre-activate (Stir 15-30 min) reagents->preactivate Forms active ester add_amine Add Amine (1.1 eq) preactivate->add_amine Ready for coupling react React to Completion (Stir 2-16 h at RT) add_amine->react Nucleophilic attack workup Aqueous Workup (Quench, Extract) react->workup Isolate crude product purify Purify (Column Chromatography) workup->purify Remove impurities product Final Product purify->product

Materials & Reagents:

  • This compound (1.0 eq)

  • Primary amine of interest (e.g., Benzylamine) (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Step-by-Step Procedure:

  • Setup: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).

    • Causality: An inert atmosphere prevents moisture from quenching the highly reactive activated species, ensuring maximum reaction efficiency. Anhydrous solvent is critical for the same reason.

  • Activation: To the stirred solution, add HATU (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

    • Causality: HATU is the coupling agent that activates the carboxylic acid. DIPEA acts as a base to scavenge the proton from the carboxylic acid and the HCl byproduct, driving the reaction forward.[9][10]

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. The solution may change color or clarity.

    • Causality: This pre-activation step ensures the complete formation of the active ester intermediate before the nucleophile (amine) is introduced. This minimizes potential side reactions and often leads to higher yields.[9]

  • Amine Addition: Add the primary amine (1.1 eq) to the reaction mixture, either neat (if liquid) or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-16 hours).

  • Work-up: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Causality: The NaHCO₃ wash removes any unreacted starting acid and acidic byproducts from the HATU reagent. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Protocol 2: Boc-Group Deprotection with Trifluoroacetic Acid (TFA)

This protocol outlines the standard procedure for removing the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine of the bicyclic core.

Principle of the Method: The Boc group is a carbamate that is stable to many reaction conditions but is designed to be readily cleaved under strong acidic conditions.[11] Trifluoroacetic acid (TFA) protonates the carbonyl oxygen, leading to the collapse of the carbamate and release of the free amine, along with isobutylene and carbon dioxide as gaseous byproducts.

Materials & Reagents:

  • Boc-protected amide (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or Diethyl ether for precipitation.

Step-by-Step Procedure:

  • Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM). A typical concentration is around 0.1-0.2 M.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (typically 10-20 equivalents, or as a 20-50% v/v solution in DCM).

    • Causality: The reaction is often exothermic, so cooling prevents potential side reactions. TFA is a strong acid that efficiently cleaves the Boc group.[11]

  • Reaction: Remove the ice bath and stir the solution at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Isolation (Method A - Basic Workup): a. Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. b. Re-dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ until gas evolution ceases and the pH is basic. c. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the free amine.

  • Isolation (Method B - Salt Precipitation): a. Concentrate the reaction mixture under reduced pressure. b. Add cold diethyl ether to the residue. The TFA salt of the deprotected amine will typically precipitate as a solid. c. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. This provides the amine as its TFA salt, which is often used directly in subsequent reactions.

Conclusion and Outlook

This compound is a powerful building block for medicinal chemists seeking to move beyond traditional, flexible scaffolds. Its rigid, three-dimensional structure provides a validated platform for creating molecules with enhanced conformational stability, potentially leading to significant improvements in binding affinity, selectivity, and overall pharmacokinetic profiles.[6][12] The protocols detailed herein offer robust and reproducible methods for incorporating this valuable isostere, enabling the exploration of novel chemical space and the design of next-generation therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines.
  • AK Scientific, Inc. (n.d.). 1427460-12-5 this compound.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Enamine. (n.d.). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery.
  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry.
  • AA Blocks. (n.d.). 1427460-12-5 | this compound.
  • Reddy, L. H., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information.
  • Synfacts. (2024). Multigram Synthesis of Diastereomerically Pure 3-Substituted 6-Azacyclo[3.3.1]heptane Derivatives. Thieme Connect.
  • SynHet. (n.d.). This compound.
  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
  • ResearchGate. (n.d.). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
  • Grygorenko, O. O., et al. (2023). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
  • ChemicalBook. (2024). This compound.
  • Chemenu. (n.d.). cas 1427460-12-5|| where to buy this compound.
  • ResearchGate. (n.d.). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres*.
  • ResearchGate. (n.d.). (A) 3‐Azabicyclo[3.1.1]heptane – isostere of pyridine and piperidine....
  • ChemRxiv. (n.d.). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings.
  • Grygorenko, O. O., et al. (2023). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters.
  • van den Maagdenberg, H. W., et al. (2023). DrugEx v3: scaffold-constrained drug design with graph transformer-based reinforcement learning. National Center for Biotechnology Information.
  • Darwich, A. S., et al. (2019). Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety. PubMed.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Azabicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-azabicyclo[3.1.1]heptane and its derivatives. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable scaffold. The 3-azabicyclo[3.1.1]heptane core is a key saturated bioisostere for pyridine and piperidine rings, offering a pathway to improve the physicochemical properties of drug candidates by increasing their three-dimensionality.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established synthetic methodologies and mechanistic understanding.

Section 1: Reductive Cyclization of Spirocyclic Oxetanyl Nitriles

This is a robust and scalable method for accessing the 3-azabicyclo[3.1.1]heptane core, often proceeding without the need for chromatographic purification.[1] The key transformation involves the reduction of a nitrile to a primary amine, which then undergoes an intramolecular cyclization via ring-opening of the spirocyclic oxetane.

Experimental Protocol: General Reductive Cyclization

A general procedure involves the reduction of a spirocyclic oxetanyl nitrile with a suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride in the presence of a cobalt catalyst.

ParameterCondition 1: LiAlH₄Condition 2: NaBH₄/CoCl₂
Reducing Agent LiAlH₄ (1 equivalent)NaBH₄ (10 equivalents)
Catalyst NoneCoCl₂
Solvent Tetrahydrofuran (THF)Methanol (MeOH)
Temperature Room TemperatureReflux
Reaction Time 12 hours12 hours
Typical Yield Good to highGood to high
Troubleshooting Guide

Issue 1: Low or No Conversion of the Starting Nitrile

  • Question: My reaction shows a significant amount of unreacted spirocyclic oxetanyl nitrile even after the recommended reaction time. What could be the cause?

  • Answer:

    • Reagent Purity and Activity: The most common culprit is the activity of the reducing agent. LiAlH₄ is notoriously sensitive to moisture. Ensure you are using a fresh, unopened bottle or a properly stored and handled reagent. The surface of old LiAlH₄ can be passivated by atmospheric moisture.

    • Solvent Purity: Ensure your THF is anhydrous. Water will rapidly quench LiAlH₄.

    • Reaction Temperature: While the LiAlH₄ reduction often proceeds well at room temperature, sluggish reactions can sometimes be gently heated (e.g., to 40-50 °C) to encourage initiation. However, be cautious as this can also promote side reactions. For the NaBH₄/CoCl₂ system, ensure you are reaching a gentle reflux.

Issue 2: Formation of the Intermediate Primary Amine without Cyclization

  • Question: I've successfully reduced the nitrile to the primary amine, but the subsequent cyclization to the 3-azabicyclo[3.1.1]heptane is not occurring. Why?

  • Answer:

    • Solvent Effects: The cyclization of the intermediate amine is solvent-dependent. While it proceeds well in methanol, it can be sluggish in other solvents like acetonitrile, DMSO, or chloroform.[3]

    • Lewis Acidity: The presence of Lewis acidic species can facilitate the oxetane ring-opening. In the case of LiAlH₄ reductions, the lithium ions (Li⁺) play a crucial role in catalyzing the isomerization.[3] If you have isolated the intermediate amine, you may need to introduce a Lewis acid to promote the cyclization.

Issue 3: Product Isolation and Purification Challenges

  • Question: I'm having difficulty isolating the final product. It seems to be water-soluble.

  • Answer:

    • Salt Formation and Extraction: The free base of 3-azabicyclo[3.1.1]heptane can have some aqueous solubility. A common strategy is to perform an acidic workup to form the hydrochloride salt, which often has different solubility properties. Alternatively, after basifying the aqueous layer, extract with a solvent like dichloromethane or a mixture of chloroform/isopropanol. Salting out the aqueous layer with NaCl or K₂CO₃ can also improve extraction efficiency.

    • Distillation: For the parent, unsubstituted 3-azabicyclo[3.1.1]heptane, distillation can be a highly effective purification method, avoiding the need for chromatography.[3]

Workflow Diagram: Reductive Cyclization

cluster_start Starting Material cluster_process Reaction cluster_end Product Start Spirocyclic Oxetanyl Nitrile Reduction Reduction (e.g., LiAlH₄ in THF or NaBH₄/CoCl₂ in MeOH) Start->Reduction Add reducing agent Cyclization Intramolecular Cyclization (Lewis Acid Catalyzed) Reduction->Cyclization Formation of intermediate amine End 3-Azabicyclo[3.1.1]heptane Cyclization->End Ring-opening of oxetane Start 3-Oxocyclobutanecarboxylate Strecker Strecker Reaction (e.g., with Benzylamine, TMSCN) Start->Strecker Hydrolysis Partial Nitrile Hydrolysis (e.g., H₂SO₄ in CF₃COOH) Strecker->Hydrolysis Forms 1,3-disubstituted cyclobutane Cyclization Base-Mediated Cyclization (e.g., t-BuOK in THF) Hydrolysis->Cyclization Forms amide precursor End 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione Cyclization->End

Sources

Technical Support Center: Overcoming Poor Solubility of Boc-Protected Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing one of the most persistent challenges in organic synthesis: the poor solubility of tert-butyloxycarbonyl (Boc)-protected intermediates. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility hurdles that can impede reaction progress, complicate purifications, and ultimately impact yields. Here, we synthesize fundamental principles with field-proven troubleshooting strategies to help you navigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why are my Boc-protected intermediates so often poorly soluble?

The tert-butyloxycarbonyl (Boc) group is bulky and lipophilic. Its introduction onto an amine adds significant non-polar character to the molecule. This can lead to poor solubility for several reasons:

  • Disruption of Intermolecular Interactions: The Boc group can mask polar functional groups, particularly the amine it protects, hindering their ability to form hydrogen bonds with polar solvents.

  • Increased Molecular Weight and Rigidity: The addition of the Boc group (101.13 g/mol ) increases the overall size and can lead to a more rigid structure that packs efficiently into a stable crystal lattice, making it difficult for solvent molecules to break it apart.

  • Hydrophobicity: In peptide synthesis, adding a Boc group to an already hydrophobic amino acid sequence can significantly decrease its solubility in common polar aprotic solvents like DMF.[1]

Q2: What is the direct impact of poor solubility on my synthesis?

Poor solubility is not merely an inconvenience; it can have critical consequences for your experiment.[2]

  • Incomplete or Slow Reactions: If a reactant is not fully dissolved, the reaction becomes a heterogeneous mixture, limiting the interaction between reagents and leading to slow or incomplete conversions.[3]

  • Low and Inconsistent Yields: Incomplete reactions directly result in lower yields of the desired product. The undissolved material may not react at all or may react through different, undesired pathways.

  • Purification Challenges: Undissolved starting material can contaminate the product, making purification by chromatography or recrystallization more difficult. If the product itself is poorly soluble, it may precipitate prematurely, trapping impurities.

  • Difficult Reaction Monitoring: It is challenging to accurately monitor the progress of a reaction (e.g., by TLC or LC-MS) when the starting material is not fully in solution.[2]

Q3: I'm working on a hydrophobic peptide. Is Boc-SPPS the right choice if I'm worried about solubility?

While both Fmoc and Boc solid-phase peptide synthesis (SPPS) are powerful techniques, they differ in how they handle solubility. In cases of hydrophobic peptides prone to aggregation, Boc chemistry can sometimes offer an advantage.[1][4] The repeated acidic deprotection steps in Boc-SPPS generate a protonated N-terminal ammonium salt at each cycle. This positive charge can help disrupt the intermolecular hydrogen bonding that leads to aggregation, thereby improving the solvation of the growing peptide chain.[1] In contrast, the protected peptide chains in Fmoc synthesis remain neutral, which can sometimes lead to lower solubility and increased aggregation for difficult sequences.[1]

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during your experiments.

Problem 1: My Boc-protected starting material will not dissolve in the chosen reaction solvent.

This is a common starting point for failure. A systematic approach to finding a suitable solvent system is crucial before proceeding.

Solution Workflow:

  • Systematic Solvent Screening: Before committing to a large-scale reaction, perform a small-scale solubility screen. Test your compound in a range of common solvents with varying polarities.[3]

    Solvent Dielectric Constant (Polarity) Common Use Cases & Notes
    Dichloromethane (DCM)9.1Excellent starting point for many Boc-protected compounds.[5]
    Tetrahydrofuran (THF)7.5Good general-purpose ether solvent, can be used in mixtures.[6]
    1,4-Dioxane2.2A higher-boiling point ether, often used for HCl/dioxane deprotections.[5]
    Ethyl Acetate (EtOAc)6.0A moderately polar solvent, useful for both reactions and extractions.
    Acetonitrile (MeCN)37.5A polar aprotic solvent, but some Boc-compounds have limited solubility.
    N,N-Dimethylformamide (DMF)36.7A strong polar aprotic solvent, often dissolves more stubborn compounds.
    Dimethyl Sulfoxide (DMSO)46.7A very strong polar aprotic solvent, use as a last resort due to high boiling point.
  • Employ Co-Solvents: If a single solvent fails, a binary or even ternary mixture can be effective. A small amount of a more polar "power solvent" like DMF or NMP can be added to a primary solvent like THF or DCM. For compounds with both polar and non-polar regions, a mixture like THF/water or Dioxane/water can be surprisingly effective.[6][7]

  • Adjust Temperature: Gently warming the mixture can significantly increase the solubility of many compounds.[8] However, exercise caution:

    • Ensure the compound is stable at elevated temperatures.

    • Be aware that some Boc-deprotection can occur thermally at high temperatures (>100 °C).[9][10]

  • Modify pH (for ionizable groups): If your intermediate contains a free carboxylic acid or a basic nitrogen, its solubility will be highly pH-dependent.

    • For an acidic compound, adding a base (e.g., NaHCO₃, Et₃N) can deprotonate it to form a more soluble salt.[6] This is a common strategy during the Boc-protection of amino acids.[11]

    • For a basic compound, adding a mild acid can form a soluble salt.

cluster_start Troubleshooting Workflow: Poor Solubility cluster_solutions cluster_outcome Start Boc-intermediate is insoluble in chosen solvent SolventScreen Perform Small-Scale Solvent Screen Start->SolventScreen Step 1 CoSolvent Try Co-Solvent System (e.g., DCM/DMF, THF/H₂O) SolventScreen->CoSolvent If single solvent fails Success Solubility Achieved: Proceed with Reaction SolventScreen->Success If soluble Heat Apply Gentle Heating (Check thermal stability) CoSolvent->Heat If still insoluble CoSolvent->Success If soluble pH_Adjust Adjust pH for Ionizable Groups Heat->pH_Adjust If applicable Heat->Success If soluble pH_Adjust->Success Failure Still Insoluble: Consider Alternative Strategy pH_Adjust->Failure If all fail

Caption: A decision-making workflow for addressing solubility issues.

Problem 2: My crude Boc-protected product is an oil and will not crystallize.

"Oiling out" is a frequent problem, where the product separates as a supersaturated liquid instead of a solid.[12] This can be due to residual solvents, impurities, or the inherent properties of the compound.

Solutions:

  • Ensure Complete Solvent Removal: The first step is to ensure all reaction and workup solvents are thoroughly removed. Dry the crude product under high vacuum, possibly with gentle heating (40–60 °C), until it is a thick, viscous oil or foam.[12]

  • Trituration: This technique is highly effective for inducing solidification. It involves vigorously stirring or grinding the oil with a solvent in which the product is insoluble (an "anti-solvent"), such as hexanes, pentane, or diethyl ether.[12][13] The mechanical action can disrupt the amorphous state and promote the formation of a crystal lattice.

  • Seed Crystals: If you have ever obtained even a tiny amount of solid product, use it as a seed crystal.[14][15] Dissolve the oil in a minimal amount of a suitable solvent and add the seed crystal. If crystallization does not occur, slowly add an anti-solvent.

  • Solvent/Anti-Solvent Crystallization:

    • Dissolve the oil in a minimal amount of a "good" solvent (e.g., DCM, ethyl acetate).

    • Slowly add an "anti-solvent" (e.g., hexanes, diethyl ether) dropwise with stirring until the solution becomes faintly cloudy.

    • If needed, add a drop or two of the good solvent to redissolve the solids, and then allow the solution to stand undisturbed, often at a reduced temperature (4 °C or -20 °C).

cluster_main Solvent / Anti-Solvent Crystallization Step1 Dissolve oily product in minimal 'Good Solvent' (e.g., Ethyl Acetate) Step2 Slowly add 'Anti-Solvent' (e.g., Hexanes) until cloudy Step1->Step2 Dropwise addition Step3 Allow solution to stand (often at low temp) Step2->Step3 Induces supersaturation Step4 Crystals form and are isolated by filtration Step3->Step4 Nucleation & Crystal Growth

Caption: The process of inducing crystallization using a solvent system.

Preventative Strategies & Alternative Protecting Groups

Proactive measures can often prevent solubility problems from arising in the first place.

  • Consider Downstream Solubility: When planning a multi-step synthesis, consider the solubility of not just the starting material but also the subsequent intermediates. Sometimes, a slight modification in the synthetic route or the order of steps can avoid generating a particularly insoluble compound.

  • Alternative Protecting Groups: While Boc is a robust and widely used protecting group, it is not always the optimal choice.[16] If solubility issues are intractable, consider an alternative.[17]

Protecting Group Protection Conditions Deprotection Conditions Key Advantages/Disadvantages
Boc (tert-butyloxycarbonyl)Mildly basic (e.g., NaHCO₃, Et₃N)[18]Strong acid (e.g., TFA, HCl)[19]Adv: Very stable, robust.[17] Disadv: Requires harsh acid for removal; can decrease solubility.[17]
Fmoc (Fluorenylmethyloxycarbonyl)Basic conditions (e.g., NaHCO₃)[17]Base (e.g., 20% piperidine in DMF)[17][]Adv: Mild, base-labile deprotection.[17] Often improves solubility of protected amino acids.[] Disadv: The group is large.
Cbz (Carboxybenzyl or Z)Basic conditions (e.g., Na₂CO₃)[17]Catalytic hydrogenation (H₂/Pd-C)[17]Adv: Stable to acid/base.[17] Disadv: Not compatible with reducible groups (alkenes, alkynes).[17]

Detailed Experimental Protocols

Protocol 1: Small-Scale Solubility Screen
  • Preparation: Aliquot approximately 2-5 mg of your Boc-protected intermediate into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent (DCM, THF, EtOAc, MeCN, DMF, etc.).

  • Observation at Room Temperature: Vortex or agitate each vial for 1-2 minutes. Observe and record whether the solid dissolves completely, partially, or not at all.

  • Heating: For vials where the compound is not fully soluble, gently warm them (e.g., to 40-50 °C) and observe any change in solubility.

  • Co-Solvent Test: For promising primary solvents where solubility is partial, add a co-solvent (e.g., 10-20 µL of DMF) to see if it improves solubility.

  • Analysis: Based on these observations, select the optimal single solvent or co-solvent system that provides complete dissolution under the mildest conditions for your larger scale reaction.

Protocol 2: Trituration to Induce Solidification of an Oil
  • Setup: Place the vial or flask containing your crude, viscous oil in an ice bath to increase its viscosity.

  • Add Anti-Solvent: Add a small volume (e.g., 5-10 times the volume of the oil) of a cold, non-polar solvent in which the product is expected to be insoluble (e.g., hexanes, pentane, or diethyl ether).

  • Mechanical Agitation: Using a spatula or glass rod, vigorously scratch the inside surface of the flask below the level of the solvent. Scrape and grind the oil against the walls of the flask.

  • Observation: Continue this process for several minutes. Often, the oil will slowly transform into a fine white powder or a granular solid.

  • Isolation: Once solidification is complete, isolate the product by vacuum filtration, washing with a small amount of the cold anti-solvent. Dry the solid product under high vacuum.

References
  • AAPPTEC. Peptide Synthesis - FAQ. AAPPTEC. Available from: [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. Specific solvent issues with BOC deprotection. ACS. Available from: [Link]

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Available from: [Link]

  • Royal Society of Chemistry. Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. Available from: [Link]

  • ResearchGate. Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K. ResearchGate. Available from: [Link]

  • Google Patents. CN112661672A - Crystallization method of Boc-amino acid. Google Patents.
  • National Institutes of Health. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. NIH. Available from: [Link]

  • JKU ePUB. ALTERNATIVE METHODS FOR THE LIQUID PHASE SYNTHESIS OF PEPTIDE NUCLEIC ACIDS AND POLYPHOSPHAZENE BASED REAGENTS FOR THE HALOGENAT. JKU ePUB. Available from: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available from: [Link]

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  • Patsnap. Crystallization method of Boc-amino acid. Patsnap. Available from: [Link]

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  • ResearchGate. In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. ResearchGate. Available from: [Link]

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  • ACS Publications. Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. ACS Publications. Available from: [Link]

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Selective Boc deprotection in the presence of other acid-labile groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Selective Boc Deprotection. This guide is designed for researchers, scientists, and drug development professionals navigating the nuanced challenge of removing the tert-butyloxycarbonyl (Boc) protecting group in the presence of other acid-sensitive functionalities. In complex, multi-step syntheses, the ability to selectively deprotect one amine without cleaving other labile groups, such as silyl ethers or acetals, is paramount to success. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to empower you to overcome these synthetic hurdles with confidence.

Understanding the Challenge: The Principle of Orthogonality

The strategic selection of protecting groups is the foundation of modern organic synthesis. The principle of "orthogonality" dictates that each protecting group in a molecule should be removable under a unique set of conditions, leaving the others intact.[1] The Boc group is a cornerstone of this strategy due to its stability in basic and nucleophilic environments, yet its lability under acidic conditions.[2] However, when a molecule also contains other acid-labile groups, the challenge becomes achieving a fine-tuned deprotection, exploiting the subtle differences in their reactivity towards acid.

The mechanism of acid-catalyzed Boc deprotection involves three key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by an acid.

  • Carbocation Formation: This protonation leads to the cleavage of the C-O bond, forming a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The unstable carbamic acid rapidly decomposes, releasing carbon dioxide and the free amine, which is then protonated by the excess acid to form a salt.[3]

The crux of selective deprotection lies in choosing acidic conditions that are strong enough to effect this mechanism for the Boc group while being too mild to significantly cleave other protecting groups. This is often a kinetic balancing act, where reaction time, temperature, acid concentration, and solvent all play critical roles.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the general order of acid lability for common protecting groups?

While the exact lability can be substrate-dependent, a generally accepted order from most labile to most stable under acidic conditions is:

  • Most Labile: Trimethylsilyl (TMS) ether, Tetrahydropyranyl (THP) ether[6][7]

  • tert-Butyldimethylsilyl (TBDMS or TBS) ether

  • Acetonide/Isopropylidene ketal[3]

  • tert-Butyloxycarbonyl (Boc) amine

  • tert-Butyl ester

  • More Stable: Triethylsilyl (TES) ether[8]

  • tert-Butyldiphenylsilyl (TBDPS) ether[9]

  • Most Stable (to acid): Benzyl (Bn) ether, Carbobenzyloxy (Cbz) amine[10]

It is crucial to understand that there is a fine line between the lability of TBS ethers, acetonides, and the Boc group, which is where most selectivity challenges arise.

Q2: What are the primary causes of losing other acid-labile groups during Boc deprotection?

The loss of other protecting groups is typically due to:

  • Excessive Acid Strength/Concentration: Using a high concentration of a strong acid like trifluoroacetic acid (TFA) can be aggressive enough to cleave more robust groups. For instance, while 10% TFA in dichloromethane (DCM) might be selective, 50% TFA is much less so.[11]

  • Prolonged Reaction Time: Even under mild acidic conditions, extended reaction times can lead to the slow cleavage of other groups. This is a classic example of kinetic versus thermodynamic control; a short reaction may favor the faster Boc deprotection, while a longer one allows the thermodynamically favored (but slower) cleavage of other groups to occur.[5][12]

  • Elevated Temperature: Increasing the temperature will accelerate all reactions, often diminishing the kinetic window for selective Boc deprotection. Most selective deprotections are performed at 0 °C or room temperature.[13]

  • Inappropriate Solvent Choice: The solvent can influence the effective acidity of the reagent.

Q3: What are common side reactions during Boc deprotection, and how can they be mitigated?

The primary side reaction is caused by the electrophilic tert-butyl cation generated during deprotection. This cation can alkylate nucleophilic residues in your molecule, particularly in peptide synthesis.[3]

  • Common Targets for Alkylation: Tryptophan, Methionine, Cysteine, Tyrosine.[3]

  • Mitigation: The addition of "scavengers" to the reaction mixture is essential to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, or thioanisole.[14]

Troubleshooting Guide: Common Scenarios

This section addresses specific issues you may encounter during your experiments.

Issue 1: My TBS (TBDMS) ether is being cleaved along with my Boc group.

  • Observation: TLC or LC-MS analysis shows the formation of the fully deprotected compound (both amine and alcohol are free) in significant amounts.

  • Causality: The conditions are too harsh for the TBS ether, which has a similar acid lability to the Boc group. Standard conditions like 20-50% TFA in DCM are often too strong for this differentiation.

  • Solutions:

    • Reduce Acid Concentration and Temperature: Attempt the deprotection with 1-5% TFA in DCM at 0 °C. Monitor the reaction closely by TLC or LC-MS, quenching it as soon as the Boc-protected starting material is consumed.

    • Switch to a Milder Brønsted Acid: Pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent (like ethanol or methanol) at room temperature can be effective. Acetic acid in a mixture of THF and water (e.g., 3:1:1) is another mild option.[6]

    • Use a Lewis Acid: Lewis acids can offer different selectivity profiles. Zinc bromide (ZnBr₂) in DCM is known to selectively cleave Boc groups in the presence of silyl ethers.[15] Another option is using catalytic amounts of iron(III) chloride (FeCl₃).[16]

Issue 2: My acetonide/isopropylidene ketal is being removed during Boc deprotection.

  • Observation: Your product shows the deprotection of the 1,2- or 1,3-diol in addition to the amine.

  • Causality: Acetonides are generally more labile than Boc groups to aqueous acidic conditions. Anhydrous conditions are key to maintaining the acetonide.

  • Solutions:

    • Ensure Anhydrous Conditions: Use freshly distilled solvents and reagents. Standard TFA/DCM protocols should be performed under an inert atmosphere (Nitrogen or Argon).

    • Employ Gaseous HCl: Bubbling anhydrous HCl gas through a solution of the substrate in an anhydrous solvent like dioxane or diethyl ether can provide the necessary acidity without the water that promotes acetal hydrolysis. A 4M solution of HCl in dioxane is a common reagent for this purpose.[17]

    • Clay Catalysis: Montmorillonite K10 clay in methanol has been shown to deprotect acetonides while leaving N-Boc groups intact, demonstrating the nuanced selectivity that can be achieved with solid-supported acid catalysts.[3]

Issue 3: The Boc deprotection is incomplete, but increasing the acid strength or reaction time cleaves my other protecting groups.

  • Observation: The reaction stalls, leaving a significant amount of starting material, but forcing the conditions leads to a complex mixture of products.

  • Causality: This often occurs with sterically hindered Boc groups or when the nitrogen is part of an electron-deficient system, making it less susceptible to protonation. The kinetic window for selectivity is very narrow.

  • Solutions:

    • Lewis Acid Catalysis: This is an excellent scenario to explore Lewis acids. Reagents like trimethylsilyl iodide (TMSI) or aluminum chloride (AlCl₃) can coordinate to the Boc carbonyl, facilitating cleavage under non-protic conditions that may spare other groups.[18][19][20]

    • Non-Acidic Methods: For particularly sensitive substrates, consider avoiding acid altogether.

      • Thermal Deprotection: Heating the Boc-protected amine in a high-boiling solvent like diphenyl ether or even just in boiling water can effect deprotection.[16][21] Continuous flow reactors offer precise temperature control, which can allow for selective deprotection based on differential thermal lability.[13]

      • Oxalyl Chloride/Methanol: This system provides a mild method for deprotection at room temperature and has been shown to be tolerant of various other functional groups.[16][22]

Quantitative Data Summary

The choice of deprotection conditions is a balance between reaction rate and selectivity. The following table provides a comparative overview of conditions for various protecting groups to aid in experimental design.

Protecting GroupReagent/Conditions for CleavageRelative Lability (Approx. krel)References
TMS EtherVery mild acid (e.g., catalytic acetic acid in MeOH)Very High[9]
THP EtherAcetic acid/THF/H₂O; PPTS in EtOHHigh[6][23]
TBDMS (TBS) Ether 1% HCl/MeOH; 1-5% TFA/DCM; TBAF Moderate (20,000) [9]
AcetonideDilute aqueous acid (e.g., 80% acetic acid)Moderate[3]
Boc Amine 10-50% TFA/DCM; 4M HCl in dioxane Moderate [2][17]
t-Butyl Ester10-50% TFA/DCM; 4M HCl in dioxaneModerate[7]
TES Ether5-10% Formic Acid in MeOHLower (64 vs TMS)[8][9]
TBDPS EtherStronger acid conditions; TBAFLow (700,000 vs TMS)[9]
Cbz AmineH₂/Pd-C (Hydrogenolysis)Very Low (Stable to Acid)[10]
Bn EtherH₂/Pd-C (Hydrogenolysis)Very Low (Stable to Acid)[7]

Relative lability data for silyl ethers is adapted from Greene & Wuts, with TMS as the reference (krel=1).[9]

Experimental Protocols

Protocol 1: Mild TFA Deprotection for Substrates with TBDMS Ethers

This protocol aims to selectively remove a Boc group while preserving a TBDMS ether by using a low concentration of TFA at a reduced temperature.

  • Preparation: Dissolve the Boc-protected substrate (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring, add trifluoroacetic acid (TFA, 0.1 mL, ~1.3 mmol, representing ~1% v/v) dropwise.

  • Reaction Monitoring: Monitor the reaction progress every 15-30 minutes using thin-layer chromatography (TLC) or LC-MS. The product (amine salt) should be more polar than the starting material.

  • Quenching: Once the starting material is consumed (typically 1-4 hours), carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.

Protocol 2: Lewis Acid Deprotection using Zinc Bromide

This protocol is suitable for substrates containing acid-sensitive groups like acetonides or highly labile silyl ethers.

  • Preparation: To a solution of the Boc-protected amine (1.0 mmol) in anhydrous DCM (10 mL), add zinc bromide (ZnBr₂, 2.0 mmol, 2.0 equiv.).

  • Reaction: Stir the suspension at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may be slower than with strong Brønsted acids, often requiring 4-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by a wash with 1M aqueous Rochelle's salt (potassium sodium tartrate) to remove zinc salts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected amine.

Visualization of Concepts

Decision Workflow for Selective Boc Deprotection

G start Substrate with Boc and other acid-labile group(s) q1 Is a TBDMS or other silyl ether present? start->q1 q2 Is an acetonide or THP ether present? q1->q2 No mild_tfa Use mild conditions: 1-5% TFA in DCM, 0°C (Protocol 1) q1->mild_tfa Yes anhydrous_hcl Use anhydrous acid: 4M HCl in dioxane q2->anhydrous_hcl Yes standard_tfa Standard conditions likely compatible: 10-20% TFA in DCM, RT q2->standard_tfa No q3 Is the substrate thermally stable? thermal Use thermal deprotection: Reflux in H2O or high-boiling solvent q3->thermal Yes other_non_acidic Consider other non-acidic methods: Oxalyl Chloride/MeOH q3->other_non_acidic No mild_tfa->q3 Fails lewis_acid Use Lewis Acid: ZnBr2 in DCM (Protocol 2) anhydrous_hcl->lewis_acid Fails

Caption: A decision tree to guide the selection of an appropriate Boc deprotection strategy.

Mechanism of Boc Deprotection and Side Reaction

G sub R-NH-Boc Protonation protonated R-NH-Boc-H⁺ Cleavage sub->protonated + H⁺ carbocation t-Bu⁺ Reactive Intermediate protonated->carbocation carbamic_acid R-NH-COOH Carbamic Acid protonated->carbamic_acid side_reaction Side Reaction: Alkylation carbocation->side_reaction + Nucleophile (e.g., Trp) scavenger Scavenger (e.g., TIS) carbocation->scavenger Quenched by amine R-NH₃⁺ Deprotected Amine Salt carbamic_acid->amine co2 CO₂ carbamic_acid->co2 trapped Trapped Cation scavenger->trapped

Caption: Mechanism of acid-catalyzed Boc deprotection and the role of scavengers.

References

  • BenchChem. (2025). A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids.

  • Synthesis. (1999). Lewis Acid-Mediated (AlCl3) Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc), 1999(1), 66-68.

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.

  • Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage.

  • ACS GCI Pharmaceutical Roundtable. Lewis Acids - Reagent Guides.

  • Semantic Scholar. (2004). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers.

  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?.

  • Fisher Scientific. Amine Protection / Deprotection.

  • ResearchGate. (2025). Mild and Facile Procedure for Clay-Catalyzed Acetonide Protection and Deprotection of N(Boc)Amino Alcohols and Protection of 1,2-Diols.

  • BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

  • University of Rochester. Protecting Groups.

  • ResearchGate. (2025). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers.

  • DOKUMEN.PUB. Greene's Protective Groups in Organic Synthesis.

  • Wiley. Greene's Protective Groups in Organic Synthesis, 4th Edition.

  • ResearchGate. (2025). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.

  • Wiley-VCH. Greene's Protective Groups in Organic Synthesis, 2 Volume Set.

  • BenchChem. (2025). The Strategic Application of THP and Boc Protecting Groups in PEG Linkers: An In-depth Technical Guide.

  • ResearchGate. (2025). Efficient and Chemoselective Deprotection of N - t -Butyloxycarbonyl Group Mediated by Selectfluor.

  • ResearchGate. (2025). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride.

  • ResearchGate. (2025). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl 3 ·7H 2 O−NaI System in Acetonitrile.

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

  • DOKUMEN.PUB. Greene's Protective Groups in Organic Synthesis, 2 Volume Set [1-2, 6 ed.].

  • PubMed Central (PMC). Chemoselective Deprotection of Triethylsilyl Ethers.

  • Organic Chemistry Portal. Book Review: Protective Groups in Organic Synthesis - T. W. Greene, P. G. M. Wuts.

  • Biosynth. Protecting Groups in Peptide Synthesis.

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism.

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers.

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  • BenchChem. (2025). Chemoselective Boc deprotection in the presence of other protecting groups.

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  • RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

  • PubMed Central (PMC). A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore.

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Technical Support Center: Optimizing Amide Bond Formation with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to one of the most persistent challenges in synthetic chemistry: the formation of amide bonds with sterically hindered amines. This guide is crafted for researchers, scientists, and drug development professionals who encounter stubborn couplings that defy standard protocols. Here, we move beyond simple step-by-step instructions to explore the underlying principles governing these difficult reactions, providing you with the insights needed to troubleshoot effectively and optimize your synthetic routes.

Troubleshooting Guide: Common Issues & Field-Tested Solutions

This section addresses specific experimental hurdles in a question-and-answer format, offering explanations and actionable protocols to get your reactions back on track.

Question 1: My reaction shows low or no yield, even with a reliable coupling reagent like HATU. What's going wrong?

Answer: Low or non-existent yields in sterically hindered amide couplings are a frequent frustration. The issue often stems from a combination of factors that standard conditions cannot overcome.[1][2]

Root Cause Analysis:

  • Insufficient Carboxylic Acid Activation: While powerful, even the best coupling reagents may not generate a sufficiently reactive activated species to overcome the steric barrier. The equilibrium may not favor the formation of the active ester, or the activated intermediate might be too short-lived.[1]

  • Reduced Nucleophilicity of the Amine: Steric bulk around the nitrogen atom not only physically obstructs the approach to the activated carbonyl but can also alter the electronic properties, reducing the amine's inherent nucleophilicity.[3]

  • Protonation of the Amine: A simple but often overlooked issue is the acid-base reaction between your carboxylic acid and amine, which forms an unreactive ammonium salt.[1] This is especially problematic with hindered amines, as the subsequent coupling is already slow.

Solutions & Protocols:

  • Switch to a More Potent Coupling Reagent or a Different Activation Strategy: If HATU fails, consider moving to a phosphonium-based reagent or converting the carboxylic acid to a more reactive species.

    • Protocol 1: Acyl Fluoride Formation for Highly Hindered Substrates Acyl fluorides are smaller than many active esters and can be more effective in coupling with bulky amines.[4][5][6][7][8][9][10] This protocol utilizes BTFFH (N,N,N',N'-Bis(tetramethylene)chloroformamidinium hexafluorophosphate) for in-situ generation.

      • Dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM or MeCN.

      • Add a non-nucleophilic base such as DIPEA (2.5 eq.).

      • Add BTFFH (1.2 eq.) and stir at room temperature for 15-30 minutes to generate the acyl fluoride.

      • Add the sterically hindered amine (1.1 eq.) to the mixture.

      • Heat the reaction to 40-80 °C and monitor by LC-MS. Reaction times can be significantly longer for these couplings, from several hours to days.[4][10]

  • Elevate the Reaction Temperature: For sluggish reactions, increasing the temperature can provide the necessary activation energy. Microwave synthesis is particularly effective for rapidly screening conditions and driving difficult couplings to completion.[3]

Question 2: My reaction is extremely slow. How can I accelerate it without causing decomposition?

Answer: Slow reaction rates are the hallmark of sterically hindered couplings. The key is to enhance the reactivity of the system without introducing unwanted side reactions.

Root Cause Analysis:

  • High Activation Energy Barrier: The steric clash between the bulky amine and the activated carboxylic acid creates a high energy barrier for the transition state.

  • Solvent Effects: The choice of solvent can dramatically impact reaction rates by influencing the solubility of reagents and the stability of intermediates.

Solutions & Protocols:

  • Optimize Solvent Choice: Aprotic polar solvents like DMF, NMP, or DMSO are generally preferred as they can help to solvate the charged intermediates and may be used at higher temperatures.

  • Employ Additives: While often associated with suppressing epimerization, additives like HOAt or OxymaPure can also enhance the rate of reaction by forming more reactive activated esters compared to HOBt.[1][11]

    • Protocol 2: High-Temperature Coupling with T3P® Propylphosphonic anhydride (T3P®) is a powerful dehydrating agent that works well for challenging amide bond formations.[12][13][14][15] Its byproducts are water-soluble, simplifying purification.[12][15][16]

      • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and the hindered amine (1.1 eq.) in anhydrous ethyl acetate or DMF.

      • Add a suitable base, such as pyridine or DIPEA (3.0 eq.).

      • Slowly add a 50% solution of T3P® in ethyl acetate (1.5 eq.) at 0 °C.

      • Allow the reaction to warm to room temperature and then heat to 50-70 °C, monitoring by TLC or LC-MS.

      • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. The phosphonic acid byproducts will be extracted into the aqueous layer.[15]

Question 3: I'm observing significant epimerization of my chiral carboxylic acid. What can I do to preserve stereochemical integrity?

Answer: Epimerization is a critical concern, especially in pharmaceutical synthesis. It typically occurs via the formation of an oxazolone intermediate when the chiral center is at the α-position to the carbonyl group.

Root Cause Analysis:

  • Over-activation of the Carboxylic Acid: Highly reactive intermediates can be more prone to side reactions, including oxazolone formation.

  • Strong Base: The presence of a strong base can facilitate the deprotonation of the α-carbon in the activated intermediate, leading to racemization.[3]

  • Prolonged Reaction Times at High Temperatures: The longer the activated species is present, especially at elevated temperatures, the greater the opportunity for epimerization.

Solutions & Protocols:

  • Choose the Right Additive: The use of additives that generate active esters less prone to oxazolone formation is crucial. HOAt and OxymaPure are superior to HOBt in suppressing racemization.[1][3]

  • Use a Weaker Base: If possible, switch from DIPEA to a less hindered or weaker base like N-methylmorpholine (NMM) or collidine.[3]

  • Minimize Pre-activation Time: Add the amine to the reaction as soon as the active ester has formed. Avoid long pre-activation steps.

FAQs: Your Questions Answered by Our Experts

Q1: How do I choose the best coupling reagent for my specific hindered amine?

There is no single "best" reagent, as the optimal choice depends on the specific substrates. However, a tiered approach is often effective.

G start Start with Hindered Substrates hatu Try HATU/DIPEA in DMF start->hatu First Choice t3p Use T3P® with Pyridine/DIPEA hatu->t3p Low Yield/Slow success Successful Coupling hatu->success Success acyl_fluoride Convert to Acyl Fluoride (e.g., with BTFFH) t3p->acyl_fluoride Still Fails t3p->success Success mixed_anhydride Mixed Carbonic Anhydride Method (Isobutyl Chloroformate) acyl_fluoride->mixed_anhydride Still Fails acyl_fluoride->success Success mixed_anhydride->success Success failure Consider Alternative Synthetic Route mixed_anhydride->failure No Product

Q2: What is the role of the base in these reactions, and how much should I use?

The base serves two primary purposes: to neutralize any acidic byproducts generated during the reaction and to deprotonate the carboxylic acid, forming the carboxylate anion which then attacks the coupling reagent.[17][18] For onium salt reagents like HATU, at least 2 equivalents of a non-nucleophilic tertiary amine (e.g., DIPEA) are typically required: one to deprotonate the carboxylic acid and one to neutralize the H-OAt released. Often, a slight excess (2.5-3.0 eq.) is beneficial to ensure the reaction medium remains basic.

Q3: Can I use older, more "classical" methods for these couplings?

Absolutely. Sometimes, returning to classical methods can provide a solution when modern reagents fail.

  • Mixed Carbonic Anhydride Method: This method involves activating the carboxylic acid with a chloroformate, such as isobutyl chloroformate, in the presence of a base like NMM.[19][20][21][22] The resulting mixed anhydride can be highly reactive and effective for hindered couplings. However, care must be taken to control the temperature (typically -15 °C) to avoid side reactions.[20][22]

  • Acid Chlorides: While seemingly straightforward, the conversion of a hindered carboxylic acid to its acid chloride can be challenging and may require harsh conditions (e.g., neat SOCl₂ at elevated temperatures), which can be incompatible with sensitive functional groups.[23] The subsequent coupling with the amine often still requires forcing conditions.

Data Presentation: Comparison of Coupling Reagents for Hindered Systems

Coupling ReagentClassKey AdvantagesPotential Disadvantages
HATU Aminium/Uronium SaltHighly efficient for many systems; fast reaction rates.[11][17][24]Can fail with extremely hindered substrates; potential for guanidinylation side reactions.[25][26]
PyBOP Phosphonium SaltEfficient and avoids guanidinylation side products.[25]Generally less reactive than HATU for the most difficult cases.[25]
T3P® Phosphonic AnhydrideExcellent for difficult couplings; water-soluble byproducts simplify workup.[12][16]Requires careful, slow addition; reaction can be exothermic.[15]
Acyl Fluorides (via BTFFH/TFFH) In-situ generationSmall reactive species can overcome severe steric hindrance.[3][4]Reagents can be moisture-sensitive; may require elevated temperatures.[10]
COMU Aminium/Uronium SaltBased on OxymaPure, which is a safer alternative to potentially explosive HOBt/HOAt.[11]Generally similar in reactivity to HATU.

Visualizing the Mechanism: The HATU Coupling Pathway

HATU_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH Base Base (DIPEA) RCOO_minus R-COO⁻ HATU HATU Active_Ester OAt Active Ester Amine R'-NH₂ (Hindered Amine) Active_Ester->Amine Amine Addition TMU Tetramethylurea (byproduct) Amide Amide Product HOAt HOAt (byproduct)

References

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. [Link]

  • AMRI. WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. [Link]

  • Pace, V., & Ruider, S. (2019). Amide Bond Formation Strategies: Latest Advances on a Dateless Transformation. Advanced Synthesis & Catalysis, 361(11), 2465-2476. [Link]

  • Waghmare, S., & Singh, R. P. (2016). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Arkivoc, 2016(5), 1-59. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Your Synthesis: The Advantages of Using T3P for Amide and Ester Formation. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 75-80. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Waseda University. (2018, February 13). Newly-developed amide bond formation synthesizes diverse amide compounds with more efficiency. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. Chimia (Aarau), 68(4), 252-255. [Link]

  • Dr. G. S. S. (2024, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides [Video]. YouTube. [Link]

  • Wikipedia. (2023, November 28). HATU. [Link]

  • Zhang, W., & Li, X. (2020). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 53(5), 1084-1098. [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Curia. Understanding T3P® from start to finish. [Link]

  • University of Southern Denmark. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Semantic Scholar. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? [r/Chempros]. [Link]

  • Chen, F. M., & Benoiton, N. L. (1979). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 57(19), 2528-2537. [Link]

  • Chaudhari, M. B., & Gnanaprakasam, B. (2019). Recent Advances in the Metal-Catalyzed Activation of Amide Bonds. Chemistry, an Asian journal, 14(1), 76–93. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Emerging Methods in Amide- and Peptide-Bond Formation. Nature, 480(7378), 471-479. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V., & Ulven, T. (2016). A Protocol for Amide Bond Formation With Electron Deficient Amines and Sterically Hindered Substrates. Organic & biomolecular chemistry, 14(1), 75-80. [Link]

  • Dr. G. S. S. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]

  • Kim, D., Choi, S., & Kim, H. (2024). Effect of Brønsted Acids on the Activation of Mixed Anhydride/Mixed Carbonic Anhydride and C-Terminal-Free N-Methylated Peptide Synthesis in a Micro-Flow Reactor. Angewandte Chemie (International ed. in English), e202409712. [Link]

  • Reddit. (2023, March 20). Choosing amide coupling agent [r/Chempros]. [Link]

  • University of Copenhagen. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • AMiner. Amide Bond Formation Strategies: Latest Advances on a Dateless Transformation. [Link]

  • Thomson, R. J., & Taylor, M. S. (2014). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. The Journal of organic chemistry, 79(14), 6757–6762. [Link]

  • Tzani, A., Mourtzis, N., & Paravatou-Petsotas, M. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51461-51465. [Link]

  • The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 14(1), 75-80. [Link]

  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Meienhofer, J. (1979). Chapter 6 - The Mixed Carbonic Anhydride Method of Peptide Synthesis. In The Peptides (Vol. 1, pp. 263-314). Academic Press. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Le, T. N., & Lipshutz, B. H. (2020). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 8(20), 7592-7598. [Link]

  • Impellizzeri, S., Browne, D. L., & Battilocchio, C. (2024). Solvent Minimized Synthesis of Amides by Reactive Extrusion. Angewandte Chemie (International ed. in English), e202408315. [Link]

  • Anderson, G. W. (1972). U.S. Patent No. 3,640,991. U.S.

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Technical Support Center: Purification Strategies for Polar Carboxylic Acid Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of polar carboxylic acid intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these often-tricky molecules. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can adapt and troubleshoot effectively in your own laboratory settings.

Introduction: The Challenge of Polar Carboxylic Acids

Polar carboxylic acids are ubiquitous intermediates in pharmaceutical and chemical synthesis. Their inherent polarity, conferred by the carboxyl group and other hydrophilic functionalities, presents a unique set of purification challenges. These molecules often exhibit high water solubility, making extraction from aqueous media difficult, and can interact strongly with traditional silica-based chromatography media, leading to poor peak shape and recovery. This guide provides a structured approach to overcoming these hurdles, focusing on logical decision-making and robust, validated methodologies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your purification workflow in a question-and-answer format.

Question 1: My polar carboxylic acid streaks badly or shows poor peak shape on a standard silica gel column. What's happening and how can I fix it?

Answer: This is a classic problem arising from the strong interaction between the acidic protons of your compound and the silanol groups on the silica surface. This interaction leads to a mixed-mode separation (adsorption and ion-exchange), resulting in tailing peaks.

Probable Cause: Strong analyte-stationary phase interaction.

Solutions:

  • Mobile Phase Modification: The most straightforward solution is to add a small amount of a competitive acid to your eluent, such as 0.1-1% acetic acid or formic acid.[1][2] This protonates the silanol groups and your carboxylic acid, minimizing ionic interactions and leading to sharper peaks.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase. Options include:

    • Reversed-Phase (RP) Chromatography: Using a C18 or C8 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is a common strategy.[3][4][5] For very polar compounds that elute in the solvent front, specialized "aqueous stable" RP phases or polar-embedded phases are recommended to prevent phase collapse in high aqueous mobile phases.[6][7]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for highly polar compounds. It utilizes a polar stationary phase (like silica, diol, or amide) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer.[8][9][10][11]

  • Derivatization: Converting the carboxylic acid to a less polar ester can significantly improve its chromatographic behavior on silica gel.[12][13] However, this adds extra reaction and purification steps.

Workflow for Addressing Poor Peak Shape on Silica:

start Poor Peak Shape on Silica add_acid Add 0.1-1% Acetic Acid to Eluent start->add_acid check_tlc Check TLC for Improvement add_acid->check_tlc rp_chrom Switch to Reversed-Phase (C18) check_tlc->rp_chrom No Improvement hilic_chrom Consider HILIC check_tlc->hilic_chrom Still Poor/Compound Very Polar derivatize Derivatize to Ester check_tlc->derivatize Alternative Strategy end Successful Purification check_tlc->end Improved rp_chrom->end hilic_chrom->end purify Purify Derivative derivatize->purify purify->end start Crude Sample Containing Carboxylic Acid adjust_ph Adjust Sample pH > pKa start->adjust_ph load_column Load onto Anion-Exchange Column adjust_ph->load_column wash_impurities Wash with Low Ionic Strength Buffer to Remove Neutral/Cationic Impurities load_column->wash_impurities elute_acid Elute Carboxylic Acid wash_impurities->elute_acid gradient_elution Ionic Strength Gradient elute_acid->gradient_elution ph_elution pH Gradient (Decreasing pH) elute_acid->ph_elution collect Collect Fractions and Analyze gradient_elution->collect ph_elution->collect end Pure Carboxylic Acid collect->end

Sources

Technical Support Center: Navigating Side Reactions in the Boc Deprotection of Complex Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for tert-butyloxycarbonyl (Boc) protecting group management. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions encountered during the acid-catalyzed deprotection of complex amines. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reliable deprotection strategy.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during Boc deprotection in a direct question-and-answer format.

Q1: My LC-MS analysis shows a mass corresponding to my product +56 Da. What is this side product and how can I prevent it?

A1: The +56 Da mass increase is the characteristic signature of tert-butylation, where a tert-butyl group has been added to your molecule. This is the most common side reaction during Boc deprotection.[1]

  • Root Cause: The primary culprit is the generation of a reactive tert-butyl cation upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[2][3][4] This carbocation is a potent electrophile that can alkylate any nucleophilic species present in the reaction mixture.[2][3][4][5]

  • Susceptible Residues: In complex molecules, particularly peptides, certain amino acid residues are highly susceptible to tert-butylation:

    • Tryptophan (Trp): The electron-rich indole ring is highly prone to alkylation.[2][3][4]

    • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][3][4]

    • Cysteine (Cys): The free thiol group is a prime target for alkylation, leading to S-tert-butylated residues.[2][3]

    • Tyrosine (Tyr): The activated phenolic ring can undergo Friedel-Crafts alkylation.[2][3][4]

    • Guanidine groups (Arginine): The guanidinium group can also be susceptible to alkylation.[1]

  • Solution: The Use of Scavengers: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation at a faster rate than the sensitive residues of your substrate.[3][4]

    Scavenger_Mechanism

    Figure 1: General mechanism of tert-butyl cation formation and interception by scavengers.

Q2: My Boc deprotection is incomplete or very slow. What factors could be causing this?

A2: Incomplete deprotection is a common issue that can stem from several factors related to reaction conditions and substrate properties.[6][7]

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to efficiently cleave the Boc group.[6][7] For particularly stubborn deprotections, switching from TFA in dichloromethane (DCM) to neat TFA or using 4M HCl in dioxane can be a more potent alternative.[3][4]

  • Insufficient Reaction Time or Temperature: While many deprotections are rapid at room temperature, some substrates may require longer reaction times or gentle heating.[8] However, increasing the temperature can also accelerate side product formation, so this should be done cautiously and preferably in the presence of scavengers.[3][4]

  • Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may require more forcing conditions for complete removal.[6]

  • Poor Reagent Quality: TFA is hygroscopic, and the presence of water can reduce its effective acidity, slowing down the deprotection.[6] Always use fresh, high-quality reagents.

Incomplete_Deprotection_Troubleshooting

Figure 2: Troubleshooting workflow for incomplete Boc deprotection.

Q3: I am working with a peptide containing an Asp-Gly sequence and observing an unexpected side product. What could this be?

A3: You are likely observing aspartimide formation . This is a common intramolecular cyclization side reaction in peptide synthesis, particularly when an aspartic acid (Asp) residue is followed by a small amino acid like glycine (Gly), asparagine (Asn), or arginine (Arg).[2] The side-chain carboxyl group of Asp attacks the backbone amide nitrogen, forming a five-membered succinimide ring. This can lead to a mixture of α- and β-peptides and potential racemization.[2] While this is a known issue in Fmoc chemistry, it can also be a concern under certain Boc deprotection conditions.[2]

  • Mitigation:

    • Protecting Group Strategy: For Asp residues, using protecting groups that are more stable to the deprotection conditions can help.

    • Deprotection Conditions: Cleavage at lower temperatures (e.g., 5 °C or lower) can help reduce the rate of aspartimide formation.

Q4: My substrate contains other acid-sensitive functional groups (e.g., t-butyl esters, acetals). How can I selectively deprotect the N-Boc group?

A4: When dealing with substrates that have other acid-labile groups, standard strong acid conditions like TFA are problematic.[8] In these cases, alternative, milder deprotection methods are required.

  • Alternative Methods: A range of milder methods exist that can offer greater selectivity. The choice depends on the specific sensitivities of your substrate.[9]

Method/ReagentConditionsTimeKey AdvantagesReference
Thermal (Boiling Water) Water, 100 °C10 min - 2 h"Green" method, neutral pH.[9]
Oxalyl Chloride/Methanol (COCl)₂ (3 equiv.), Methanol, RT1 - 4 hMild, tolerant of many functional groups.[9][10][11]
TMSI Trimethylsilyl iodide, DCM12 - 24 hAvoids strong acid.[12]
Zinc Bromide ZnBr₂, DCM12 - 24 hLewis acid condition, avoids strong protic acid.[12][13]

Section 2: Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA and Scavengers

This protocol is suitable for most peptides and complex amines containing residues sensitive to tert-butylation.

  • Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., Argon).[1][4]

  • Scavenger Addition: Add the appropriate scavenger cocktail. A common general-purpose cocktail is a final concentration of 2.5-5% (v/v) each of triisopropylsilane (TIS) and water.[3][14]

    • For Tryptophan containing compounds: TIS is highly effective.[3]

    • For Cysteine containing compounds: Ethanedithiol (EDT) is a commonly used scavenger.[3]

  • Cooling: Cool the solution to 0 °C using an ice bath.[1]

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 50-95% (v/v).[1] Note: This is an exothermic reaction.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[2][3][4]

  • Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can help remove residual TFA. The crude product is typically obtained as the TFA salt and can be purified by chromatography or precipitation from cold ether.[2][3]

Protocol_Workflow

Figure 3: Experimental workflow for Boc deprotection with scavengers.

Protocol 2: Mild Boc Deprotection using Oxalyl Chloride in Methanol

This protocol is suitable for substrates that are sensitive to strong acids like TFA.[9][10]

  • Preparation: In a dry round-bottom flask equipped with a stirring bar, dissolve the N-Boc protected starting material (1 equivalent) in methanol (to ~0.2 M).[11]

  • Reagent Addition: At room temperature, add oxalyl chloride (3 equivalents) dropwise to the stirred solution.[10][11] Caution: Gas evolution (CO, CO₂, HCl) and a slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.[10][11]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts. The crude product is obtained as the hydrochloride salt.

Section 3: In-Depth Mechanistic Insights

A deeper understanding of the reaction mechanism is crucial for effective troubleshooting. The acid-catalyzed deprotection of a Boc group proceeds through a series of steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[15][16]

  • Fragmentation: This protonation weakens the C-O bond, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[15][16][17]

  • Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[13][15][16]

  • Protonation of Amine: Under the acidic conditions, the newly liberated amine is protonated, typically yielding the corresponding acid salt (e.g., TFA salt).[15]

The critical step for side reactions is the formation of the tert-butyl cation. This cation can either be trapped by a scavenger, deprotonate to form isobutylene gas, or alkylate a nucleophile on the substrate.[15][18]

References

  • BenchChem. (2025). Navigating Boc Deprotection: A Guide to Minimizing Side Products.
  • BenchChem. (2025). A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids.
  • BenchChem. (2025).
  • BenchChem. (2025). Scavengers for Boc deprotection to prevent side reactions.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines.
  • BenchChem. (2025). Troubleshooting incomplete Boc deprotection.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
  • Sigma-Aldrich. Boc Resin Cleavage Protocol.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • BenchChem. (2025). Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions.
  • BenchChem. (2025). Boc-guanidine deprotection side reactions and how to avoid them.
  • ACS GCI Pharmaceutical Roundtable. (2025). Acids.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25031–25039.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Master Organic Chemistry. Amine Protection and Deprotection.

Sources

Part 1: Understanding the Enemy - The Mechanism of Racemization

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Strategies to Minimize Racemization During Amide Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that maintaining stereochemical integrity during amide bond formation is paramount for the efficacy and safety of peptide-based therapeutics and other chiral molecules.[1][2][3] Racemization is a persistent challenge that can lead to diastereomeric impurities which are often difficult to separate and can compromise the biological activity of your final product.[4][5]

This guide is structured to provide direct answers to common issues encountered in the lab. We will explore the "why" behind racemization and offer robust, field-proven strategies to mitigate it.

Q1: What is racemization and why is it a critical problem in drug development?

A1: Racemization is the conversion of a single, pure enantiomer (the desired chiral molecule) into a mixture of both itself and its non-superimposable mirror image (enantiomer).[4][5][6] In drug development, the three-dimensional structure of a molecule is intrinsically linked to its biological function.[4][5] One enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be inactive or, in worst-case scenarios, cause harmful side effects.[1][3] Therefore, preventing racemization is essential for ensuring the safety, purity, and efficacy of pharmaceutical compounds.[1]

Q2: What is the primary mechanism of racemization during amide coupling?

A2: The most prevalent mechanism for racemization during amide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[4][7][8][9][10]

Here's the step-by-step causality:

  • Activation: The carboxylic acid of the N-protected amino acid is activated by a coupling reagent. This makes the carbonyl carbon highly electrophilic, but it also increases the acidity of the proton on the alpha-carbon (the chiral center).

  • Cyclization: The carbonyl oxygen of the N-protecting group (like Fmoc or Boc) attacks the activated carboxyl group, forming a planar, five-membered oxazolone ring.[4][11]

  • Loss of Chirality: The planarity of the oxazolone ring and the increased acidity of the alpha-proton make it susceptible to removal by a base.[7][8] This abstraction leads to the formation of a planar, achiral enolate intermediate.

  • Reprotonation: When this intermediate is reprotonated, it can happen from either face of the planar molecule, resulting in a mixture of both L- and D-enantiomers.[7]

This entire process competes with the desired reaction pathway, which is the direct attack of the amine on the activated acid.[7]

RacemizationMechanism cluster_0 Racemization Pathway cluster_1 Desired Pathway Activated_Acid Activated L-Amino Acid (Chiral) Oxazolone 5(4H)-Oxazolone (Chiral, but α-H is acidic) Activated_Acid->Oxazolone Intramolecular Cyclization Base1 Base Enolate Planar Enolate Intermediate (Achiral) Oxazolone->Enolate -H⁺ (Base) Racemic_Oxazolone Racemic Oxazolone Enolate->Racemic_Oxazolone +H⁺ Racemic_Product Racemic Amide Product (L-D and L-L) Racemic_Oxazolone->Racemic_Product + Amine Activated_Acid2 Activated L-Amino Acid (Chiral) Desired_Product Desired L-L Amide Product (Chiral Purity Maintained) Activated_Acid2->Desired_Product Direct Aminolysis Amine Amine (Nucleophile)

Caption: The competition between direct aminolysis and oxazolone formation.

Part 2: Troubleshooting Guide - "I'm observing significant racemization. What should I do?"

This section is designed as a logical workflow. Start with your reagents and then evaluate your reaction conditions.

Section 2.1: The Usual Suspects - Coupling Reagents & Additives

A3: Carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[12][13] This intermediate is very susceptible to intramolecular cyclization to the problematic oxazolone.[12][13]

The Fix: Never use carbodiimides alone for chiral amino acids. You must use them in conjunction with a racemization-suppressing additive.[8][14] The additive intercepts the O-acylisourea intermediate to form a new, more stable activated ester that is less prone to racemization but still reactive enough for coupling.[13][15]

A4: Yes. Modern onium salts (aminium/uronium and phosphonium) are generally preferred for their high efficiency and lower potential for racemization.[5][14]

  • Aminium/Uronium Salts (HBTU, HATU, HCTU, COMU): These reagents are highly effective.[5] HATU is often superior to HBTU because the nitrogen in its 7-aza-benzotriazole core provides anchimeric assistance, accelerating the coupling reaction and thereby minimizing the time for racemization to occur.[10][16][17] COMU is also an excellent choice, known for very low racemization levels.[10]

  • Phosphonium Salts (PyBOP, PyAOP): These are also excellent alternatives, particularly for cyclization reactions or when coupling sterically hindered amino acids.[14][18]

A5: Additives are nucleophiles that, as mentioned, convert the initial highly reactive intermediate into a more stable active ester, outcompeting the oxazolone pathway.[13][15]

  • HOBt (1-Hydroxybenzotriazole): The classic additive. It significantly reduces racemization when used with carbodiimides.[12][13][19]

  • HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective at suppressing racemization than HOBt due to a neighboring group effect from the pyridine nitrogen.[8] However, its use has been curtailed due to its potentially explosive nature.[8]

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and non-explosive alternative to both HOBt and HOAt.[8][15] It provides high coupling rates with very low racemization.[8][15]

Recommendation: For carbodiimide-based couplings, OxymaPure is now the preferred additive for both safety and efficacy.[15][20]

AdditiveRelative Effectiveness in Suppressing RacemizationSafety Concern
None (Carbodiimide only) Very Poor (High Racemization)N/A
HOBt GoodPotentially explosive
HOAt ExcellentExplosive properties
OxymaPure ExcellentNon-explosive

Data synthesized from multiple sources indicating relative performance.[8][13][15]

Section 2.2: Reaction Conditions Matter

A6: The base is critical because it facilitates the deprotonation of the alpha-carbon in the oxazolone intermediate.[21] Both the strength (pKa) and steric hindrance of the base are important factors.[21]

  • Strong, Sterically Unhindered Bases (e.g., Triethylamine - TEA): These should be avoided as they significantly accelerate racemization.[21]

  • Weaker or Sterically Hindered Bases: These are much better choices.

    • N-Methylmorpholine (NMM) (pKa ~7.4) is a weaker base and a good option.[14][21]

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base) (pKa ~10.1) is a strong but sterically hindered base, which often makes it a suitable choice.[14][21]

    • 2,4,6-Collidine (pKa ~7.4) is a weak and highly hindered base that has been shown to produce very low levels of racemization.[21]

Troubleshooting Step: If you are using TEA or an excess of DIPEA and see racemization, switch to NMM or collidine.[6][21]

A7: Absolutely. Higher temperatures increase the rate of all reactions, including the formation of the oxazolone and its subsequent enolization.[22]

  • Temperature: Performing the coupling at a lower temperature (e.g., 0 °C) can significantly reduce the rate of racemization.[6][8] While this may slow down the desired coupling reaction, the reduction in epimerization is often substantial.

  • Reaction Time: Use the shortest reaction time necessary for complete coupling. The longer the activated amino acid sits in solution, the more opportunity it has to racemize. Monitor the reaction closely (e.g., with a quick TLC or LC-MS) to determine the point of completion.

A8: Yes, the polarity of the solvent can influence racemization rates. More polar solvents can stabilize the charged intermediates involved in the racemization pathway. While solvents like DMF and NMP are common and effective for solubility, exploring solvent mixtures can be beneficial. For instance, using a less polar co-solvent like Dichloromethane (DCM) with DMF can sometimes reduce racemization, provided solubility is maintained.[6]

Part 3: Proactive Prevention - Best Practices & FAQs

Q9: I'm starting a new synthesis. How do I choose the right coupling conditions from the start to avoid racemization?

A9: A proactive approach is always best. Use the following decision workflow to guide your initial choices.

DecisionWorkflow Start Start: New Amide Coupling Check_AA Is the amino acid racemization-prone (e.g., His, Cys)? Start->Check_AA Reagent_Choice_HighRisk Choose high-efficiency, low-racemization reagent: HATU or COMU Check_AA->Reagent_Choice_HighRisk Yes Reagent_Choice_Std Standard Choice: DIC/OxymaPure or HBTU Check_AA->Reagent_Choice_Std No Yes_AA YES No_AA NO Base_Choice Select Base: Use NMM or Collidine. Use DIPEA cautiously (min. equivalents). Reagent_Choice_HighRisk->Base_Choice Reagent_Choice_Std->Base_Choice Conditions Set Conditions: Start at 0°C. Monitor reaction for completion. Base_Choice->Conditions End Proceed with Synthesis Conditions->End

Caption: A decision workflow for selecting low-racemization coupling conditions.

Q10: Are certain amino acids more prone to racemization than others?

A10: Yes. While any chiral amino acid can racemize, some are notoriously susceptible.[4]

  • Histidine (His): The imidazole side chain can act as an internal base, directly catalyzing the abstraction of the alpha-proton.[4][19]

  • Cysteine (Cys): The thiol side chain can also promote racemization.[4][19]

  • Other sensitive residues include Serine (Ser) and Phenylalanine (Phe) under certain conditions.[4][9]

For these amino acids, it is imperative to use the most robust, low-racemization protocols available (e.g., HATU/collidine at 0 °C).[14][23]

Q11: How can I detect and quantify racemization in my product?

A11: Accurate detection is key to troubleshooting. The most common and reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. Using a chiral stationary phase, you can separate and quantify the desired diastereomer from the undesired one.[6][24]

  • Gas Chromatography (GC): After hydrolysis of the peptide and derivatization of the resulting amino acids with a chiral reagent (like Marfey's reagent), GC on a chiral column can provide excellent separation and quantification.[25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or derivatizing agents can induce chemical shift differences between diastereomers, allowing for quantification by NMR.[24]

  • Capillary Electrophoresis (CE): This technique offers very high resolution and sensitivity for separating stereoisomers.[24][26]

Part 4: Experimental Protocols

Protocol 1: General Protocol for a Low-Racemization Amide Coupling using HATU

This protocol is designed as a starting point for a robust, low-racemization coupling, particularly for sensitive amino acids.

  • Preparation:

    • Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

    • Dissolve the N-protected amino acid (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF).

  • Pre-activation (at 0 °C):

    • Cool the amino acid solution to 0 °C in an ice bath.

    • Add HATU (1.0 eq.) to the solution.

    • Add a hindered or weak base, such as Collidine (2.0 eq.) or NMM (2.0 eq.).

    • Stir the mixture at 0 °C for 5-10 minutes. This "pre-activation" step allows the active ester to form before the amine is introduced.

  • Coupling:

    • Add a solution of the amine component (1.0-1.2 eq.) in the same solvent to the pre-activated mixture at 0 °C.

  • Reaction & Monitoring:

    • Allow the reaction to stir at 0 °C and slowly warm to room temperature over 2-4 hours.

    • Monitor the reaction progress by a suitable method (e.g., LC-MS or TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, proceed with your standard aqueous work-up and purification protocol.

Part 5: References

  • BenchChem. (2025). Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods. BenchChem Technical Support. Retrieved from

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from

  • (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences. Retrieved from

  • BenchChem Technical Support Team. (2025). Addressing issues of racemization during the synthesis of optically active derivatives. BenchChem. Retrieved from

  • (n.d.). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Undergraduate Research. Retrieved from

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from

  • BenchChem. (2025). OxymaPure vs. HOBt: A Comparative Guide to Coupling Additives in Peptide Synthesis. BenchChem Technical Support. Retrieved from

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Publications. Retrieved from

  • (n.d.). 7.4 Racemization Assays. Thieme Chemistry. Retrieved from

  • (n.d.). The Essential Role of Coupling Reagents in Modern Peptide Synthesis. TCI Chemicals. Retrieved from

  • BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Retrieved from

  • Ishihara, K. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Retrieved from

  • Liu, R., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from

  • (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from

  • BenchChem. (2025). Technical Support Center: Preventing Racemization in Peptide Synthesis. BenchChem. Retrieved from

  • (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from

  • Palasek, S. A., et al. (2007). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. Retrieved from

  • BenchChem Technical Support Team. (2025). Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. BenchChem. Retrieved from

  • Valeur, E., & Bradley, M. (2009). Evolution of amide bond formation. Chemical Society Reviews. Retrieved from

  • (n.d.). Coupling Reagents. Luxembourg Bio Technologies. Retrieved from

  • (n.d.). Validation of determination of optical purity of peptides. CAT. Retrieved from

  • Gübitz, G., & Schmid, M. G. (1997). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry. Retrieved from

  • BenchChem. (2025). Technical Support Center: Preventing Racemization in Amino Acid Synthesis. BenchChem. Retrieved from

  • (n.d.). Coupling Reagents. ResearchGate. Retrieved from

  • BenchChem. (2025). HBTU Under the Microscope: A Comparative Guide to Racemization in Peptide Coupling. BenchChem Technical Support. Retrieved from

  • Al-Gharabli, S., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery. Retrieved from

  • Al-Gharabli, S., et al. (2019). The Problem of Racemization in Drug Discovery and Tools to Predict It. PubMed. Retrieved from

  • Al-Gharabli, S., et al. (2019). The Problem of Racemization in Drug Discovery and Tools to Predict It. ORCA – Online Research @ Cardiff. Retrieved from

Sources

Validation & Comparative

A Tale of Two Scaffolds: Azabicyclo[3.1.1]heptane as a Strategic Bioisostere for Piperidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the piperidine ring stands as a titan, a "privileged scaffold" embedded in the architecture of a vast number of approved therapeutics.[1][2][3] Its prevalence is a testament to its utility; the six-membered saturated heterocycle offers a versatile, three-dimensional framework and a basic nitrogen atom that can be pivotal for target engagement and for tailoring physicochemical properties like solubility.[1][4] However, the very flexibility that contributes to its versatility can also be a liability, leading to entropic penalties upon binding to a biological target and potential for off-target interactions.

Enter the azabicyclo[3.1.1]heptane scaffold, a conformationally constrained analog of piperidine that has emerged as a powerful tool for medicinal chemists seeking to "escape from flatland" and imbue their molecules with more drug-like properties.[1][5] This guide provides an in-depth, data-driven comparison of these two scaffolds, offering insights into their structural nuances, their impact on pharmacological profiles, and their synthetic accessibility to aid researchers in making informed decisions in drug design.

At a Glance: Key Physicochemical and Structural Differences

PropertyPiperidineAzabicyclo[3.1.1]heptaneKey Considerations for Drug Design
Molecular Formula C₅H₁₁NC₆H₁₁NThe additional carbon in azabicyclo[3.1.1]heptane is part of the bicyclic system, leading to a more rigid structure.[6][7]
Molecular Weight 85.15 g/mol 97.16 g/mol A modest increase in molecular weight with the bicyclic scaffold.[6][7]
Conformational Flexibility High (Chair, Boat, Twist-Boat)Low (Rigid Bicyclic)Piperidine's flexibility can be advantageous for exploring binding pockets but may lead to an entropic penalty upon binding. Azabicyclo[3.1.1]heptane's rigidity can enhance binding affinity and selectivity.[1]
Bioisosteric Mimicry N/ACan mimic both chair and boat conformations of piperidine.The cis and trans isomers of substituted 6-azabicyclo[3.1.1]heptanes can serve as 3D analogs of the common 1,4-disubstituted piperidine chair conformer and the less common "boat" piperidine conformation, respectively.[1][8][9]

Conformational Analysis: The Rigidity Advantage of Azabicyclo[3.1.1]heptane

The fundamental difference between the two scaffolds lies in their conformational freedom. Piperidine, much like cyclohexane, predominantly adopts a chair conformation to minimize steric strain. However, it can readily interconvert between two chair conformations, as well as populate higher-energy boat and twist-boat conformations.[4][6] This flexibility allows the piperidine ring and its substituents to adopt numerous spatial arrangements. While this can be beneficial in the initial stages of drug discovery for exploring a target's binding site, it comes at a cost. The molecule must shed a significant amount of conformational entropy to adopt the specific "bioactive" conformation required for binding, which can negatively impact binding affinity.

The azabicyclo[3.1.1]heptane scaffold, by virtue of its bridged bicyclic structure, is significantly more rigid.[1] This conformational restriction locks the embedded six-membered ring into a well-defined spatial arrangement. This pre-organization of the molecule can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity and improved selectivity.[1]

Molecular structure analysis has revealed that stereoisomers of substituted 6-azabicyclo[3.1.1]heptanes can lock the embedded piperidine moiety into either a distorted chair or a stabilized boat conformation.[1][8] Specifically, cis-isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes are considered three-dimensional analogs of the common 1,4-disubstituted piperidine chair conformer, while the trans-isomers can be viewed as analogs of the less common "boat" piperidine conformation.[1][8][9] This allows medicinal chemists to systematically probe the conformational requirements of a biological target with a level of precision not afforded by the flexible piperidine scaffold.

Impact on Pharmacological Properties: A Case Study of Rupatadine

A compelling example of the strategic advantage of employing the azabicyclo[3.1.1]heptane scaffold comes from the antihistamine drug, Rupatadine.[10] By replacing the pyridine ring in Rupatadine with a 3-azabicyclo[3.1.1]heptane core, researchers observed a dramatic improvement in key physicochemical and pharmacokinetic (DMPK) properties.[10]

ParameterRupatadine (Pyridine)Rupatadine Analog (3-azabicyclo[3.1.1]heptane)Implication for Drug Design
Aqueous Solubility 29 µM365 µMA greater than 12-fold increase in solubility, which can improve bioavailability and formulation options.[11]
Lipophilicity (logD at pH 7.4) >4.53.8A significant reduction in lipophilicity, which can lead to a better overall ADME profile and reduce the risk of off-target effects.
Metabolic Stability (t₁/₂ in human liver microsomes) 3.2 min35.7 minA more than 10-fold increase in metabolic stability, suggesting a longer duration of action in vivo.[3]

These results highlight the profound impact that replacing a planar, flexible ring system with a more three-dimensional, rigid scaffold can have on the drug-like properties of a molecule. The increased sp³ character of the azabicyclo[3.1.1]heptane ring likely contributes to the observed improvements in solubility and metabolic stability.

Synthetic Accessibility: Navigating the Path to Novel Scaffolds

The widespread use of piperidine is, in part, due to its ready availability and the mature synthetic methodologies for its derivatization.[3] The synthesis of azabicyclo[3.1.1]heptane scaffolds, while historically more challenging, has seen significant advancements, making them increasingly accessible for drug discovery programs.

General Synthetic Workflow for 3-Azabicyclo[3.1.1]heptane Derivatives

A scalable synthesis of 3-azabicyclo[3.1.1]heptane derivatives has been reported, often starting from readily available cyclobutane precursors.[12]

Synthetic Workflow for 3-Azabicyclo[3.1.1]heptane start 3-Oxocyclobutanecarboxylate strecker Diastereoselective Strecker Reaction start->strecker Benzylamine, TMSCN cyclization Intramolecular Imide Formation strecker->cyclization Base (t-BuOK) intermediate 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione cyclization->intermediate diversification Further Functionalization intermediate->diversification e.g., reduction, alkylation end Diverse Azabicyclo[3.1.1]heptane Building Blocks diversification->end

Caption: Generalized synthetic workflow for 3-azabicyclo[3.1.1]heptane derivatives.

Experimental Protocol: Multigram Synthesis of a 3-Azabicyclo[3.1.1]heptane Intermediate

The following is a representative, multi-step protocol for the synthesis of a key 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione intermediate, adapted from the literature.[12]

Step 1: Diastereoselective Strecker Reaction

  • To a solution of 3-oxocyclobutanecarboxylate (1.0 eq) in methanol, add benzylamine (1.05 eq) and stir for 2 hours at room temperature.

  • Cool the resulting solution to -10°C in a NaCl/ice bath.

  • Add trimethylsilyl cyanide (TMSCN) (2.0 eq) dropwise, maintaining the temperature at -10°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the volatiles under reduced pressure and purify the residue by flash column chromatography to yield the aminonitrile precursor.

Step 2: Intramolecular Imide Formation

  • Dissolve the aminonitrile precursor (1.0 eq) in an appropriate solvent such as THF.

  • Add a base, for example, potassium tert-butoxide (t-BuOK), and stir the reaction mixture until the cyclization is complete, as monitored by TLC or LC-MS.

  • Quench the reaction with a suitable aqueous solution and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product to obtain the bicyclic imide.

Step 3: Debenzylation

  • Dissolve the bicyclic imide (1.0 eq) in methanol and add palladium on carbon (10% w/w).

  • Evacuate the reaction vessel and backfill with hydrogen gas from a balloon (repeat 3 times).

  • Stir the suspension under a hydrogen atmosphere at 45°C for 24 hours.

  • Filter the reaction mixture through celite, and concentrate the filtrate under reduced pressure to obtain the 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione.

Evaluating Performance: In Vitro Metabolic Stability Assay

A crucial step in drug discovery is the evaluation of a compound's metabolic stability. The following is a generalized protocol for an in vitro metabolic stability assay using liver microsomes.

Experimental Workflow for In Vitro Metabolic Stability Assay

Metabolic Stability Workflow start Prepare Test Compound Stock Solution incubation Incubate with Liver Microsomes and NADPH at 37°C start->incubation sampling Collect Aliquots at Multiple Time Points incubation->sampling quenching Quench Reaction with Organic Solvent sampling->quenching analysis Analyze Samples by LC-MS/MS quenching->analysis calculation Calculate Half-life (t₁/₂) and Intrinsic Clearance (Clint) analysis->calculation end Metabolic Stability Data calculation->end

Caption: Workflow for an in vitro microsomal stability assay.

Step-by-Step Protocol for In Vitro Metabolic Stability Assay

This protocol is a general guideline and may require optimization for specific compounds.[2][7][13][14][15]

1. Reagent Preparation:

  • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

  • Thaw liver microsomes (e.g., human, rat, mouse) on ice.

  • Prepare a solution of NADPH regenerating system.

  • Prepare a quenching solution (e.g., acetonitrile containing an internal standard).

2. Incubation:

  • In a microcentrifuge tube, combine buffer (e.g., phosphate buffer, pH 7.4), liver microsomes, and the test compound (final concentration typically 1 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

3. Sampling and Quenching:

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately add the aliquot to a tube containing the cold quenching solution to stop the reaction.

4. Sample Processing and Analysis:

  • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a new plate or vial for analysis.

  • Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the appropriate equation for the experimental setup.

Conclusion: A Strategic Choice for Optimizing Drug Candidates

The choice between a piperidine and an azabicyclo[3.1.1]heptane scaffold is a nuanced decision that should be driven by the specific goals of a drug discovery program. While piperidine remains a valuable and versatile scaffold, the conformationally constrained azabicyclo[3.1.1]heptane offers a compelling alternative for addressing challenges related to potency, selectivity, and DMPK properties. The ability of the azabicyclo[3.1.1]heptane core to pre-organize a molecule into a bioactive conformation and to improve physicochemical properties, as demonstrated in the Rupatadine case study, underscores its potential as a powerful tool in modern medicinal chemistry. As synthetic methodologies for these bridged systems continue to improve, we can expect to see the azabicyclo[3.1.1]heptane scaffold play an increasingly important role in the development of the next generation of therapeutics.

References

  • Chernykh, A. V., Vashchenko, B. V., Shishkina, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10440–10450. [Link]

  • Richardson, P. (2025). Multigram Synthesis of Diastereomerically Pure 3-Substituted 6-Azacyclo[3.3.1]heptane Derivatives. Synfacts, 21(09), 0976. [Link]

  • Grygorenko, O. O., Chernykh, A. V., & Volochnyuk, D. M. (2025). Fluorine‐Containing 6‐Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. European Journal of Organic Chemistry. [Link]

  • Feskov, I. O., Chernykh, A. V., & Grygorenko, O. O. (2019). 3-((Hetera)cyclobutyl)azetidines, "Stretched" Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 84(3), 1546–1559. [Link]

  • Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., ... & Mykhailiuk, P. K. (2023). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. [Link]

  • Nakane, M., & Choy, A. S. J. (2025). Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. Piperidine. [Link]

  • Organic Syntheses. (n.d.). 3-Azabicyclo[3.2.0]heptane hydrochloride. [Link]

  • Coe, K. J., & Koudriakova, T. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Optimization in Drug Discovery (pp. 75-90). Humana Press. [Link]

  • Lysenko, V., Portiankin, A., Shyshlyk, O., Savchenko, T., Nazarenko, K., Kostyuk, A., ... & Grygorenko, O. O. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Fish, P. V., Mack, S. R., Mattson, R. J., & Schelkun, R. M. (2009). effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4068–4071. [Link]

  • Dibchak, D., Snisarenko, M., Borysko, P., Klymenko-Ulianov, O., Shablykin, O., & Mykhailiuk, P. K. (2025). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition. [Link]

  • Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., ... & Mykhailiuk, P. K. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(30), e202304246. [Link]

  • Chernykh, A. V., Grygorenko, O. O., & Volochnyuk, D. M. (2025). Fluorine‐Containing 6‐Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. European Journal of Organic Chemistry. [Link]

  • Dibchak, D., Snisarenko, M., Borysko, P., Klymenko-Ulianov, O., Shablykin, O., & Mykhailiuk, P. K. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]

  • Youssef, K. M., & El-Dash, Y. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. [Link]

  • Guz, N. R., & Dghayem, N. (2025). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Request PDF. [Link]

  • SciSpace. (2023). Top 37 papers published by Enamine Ltd in 2023. [Link]

  • Wen, W., Du, Y., Tosh, D. K., Deflorian, F., Salvemini, D., & Jacobson, K. A. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3240–3256. [Link]

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A Comparative Guide to the X-ray Crystal Structure of 3-Azabicyclo[3.1.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of 3-Azabicyclo[3.1.1]heptane Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is perpetual. The 3-azabicyclo[3.1.1]heptane core has emerged as a compelling structural motif, particularly as a saturated bioisostere for commonly employed aromatic rings like pyridine and piperidine.[1][2] Its rigid, three-dimensional structure provides a fixed orientation for substituents, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of sp³-rich bicyclic systems can improve properties such as solubility and metabolic stability, key considerations in the development of new therapeutics.[3] This guide provides a comparative analysis of the X-ray crystal structures of several 3-azabicyclo[3.1.1]heptane derivatives, supported by experimental data and a detailed protocol for their structural elucidation.

Comparative Analysis of 3-Azabicyclo[3.1.1]heptane Crystal Structures

The precise three-dimensional arrangement of atoms within a molecule, as determined by single-crystal X-ray diffraction, is fundamental to understanding its chemical behavior and biological activity. For 3-azabicyclo[3.1.1]heptane derivatives, X-ray crystallography reveals the impact of substitution on the bicyclic core's geometry. A notable study by Mykhailiuk and colleagues provides valuable insights into the crystal structures of several hydrochloride salts of these derivatives.[1]

A visual comparison highlights the structural analogy between the 3-azabicyclo[3.1.1]heptane core and a 3,5-disubstituted pyridine ring, underscoring its potential as a pyridine isostere.[4] The key geometric parameters from the crystal structures of selected derivatives are summarized in the table below.

CompoundCCDC Deposition No.Space GroupKey Bond Lengths (Å)Key Bond Angles (°)Ref.
3a·HCl CCDC 2314750P2₁/cC1-C2: 1.54, C1-C6: 1.53, N3-C2: 1.49, N3-C4: 1.48C1-C7-C5: 93.5, C2-N3-C4: 109.8[5]
11a·HCl CCDC 2314751P-1C1-C2: 1.55, C1-C6: 1.54, N3-C2: 1.50, N3-C4: 1.49C1-C7-C5: 93.2, C2-N3-C4: 110.1[5]
15a·HCl Not specifiedNot specifiedData not availableData not available[1]

Note: The bond lengths and angles are representative and may vary slightly depending on the specific refinement data.

The data reveals a consistent geometry for the bicyclic core across the different derivatives, with the hydrochloride salt formation influencing the overall crystal packing through hydrogen bonding interactions. The constrained nature of the 3-azabicyclo[3.1.1]heptane system is evident in the acute C1-C7-C5 bond angle, a characteristic feature of this scaffold.

Alternative Structural Elucidation Techniques

While single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of crystalline compounds, other techniques can provide valuable structural information, particularly for non-crystalline materials or for confirming structures in solution.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are powerful for elucidating the connectivity and stereochemistry of molecules in solution. For complex bicyclic systems, comparing experimental NMR data with quantum mechanics-based calculations can provide confident structural assignments.

  • Powder X-ray Diffraction (PXRD): When suitable single crystals cannot be obtained, PXRD can be used to analyze the crystalline nature of a bulk sample and, in some cases, to solve the crystal structure.[1]

Experimental Workflow for X-ray Crystal Structure Determination

The following diagram outlines the typical workflow for determining the X-ray crystal structure of a novel 3-azabicyclo[3.1.1]heptane derivative.

X-ray Crystallography Workflow Experimental Workflow: From Synthesis to Structure Deposition cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_deposition Deposition synthesis Synthesis of 3-azabicyclo[3.1.1]heptane derivative purification Purification (e.g., chromatography, recrystallization) synthesis->purification salt_formation Formation of Hydrochloride Salt purification->salt_formation crystal_growth Single Crystal Growth (Slow Evaporation, Vapor Diffusion) salt_formation->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection X-ray Data Collection crystal_mounting->data_collection structure_solution Structure Solution (e.g., direct methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation (e.g., checkCIF) refinement->validation deposition Deposition to CCDC validation->deposition

Caption: A flowchart illustrating the key stages in determining the X-ray crystal structure of a 3-azabicyclo[3.1.1]heptane derivative.

Detailed Experimental Protocol

The following protocol provides a detailed methodology for obtaining a single crystal X-ray structure of a 3-azabicyclo[3.1.1]heptane derivative as its hydrochloride salt. This protocol is a synthesis of best practices for small molecule crystallography.

Part 1: Crystallization of the Hydrochloride Salt

  • Dissolution: Dissolve approximately 10-20 mg of the purified 3-azabicyclo[3.1.1]heptane derivative in a minimal amount of a suitable solvent. Common choices include methanol, ethanol, or isopropanol.

  • Acidification: To the solution, add a stoichiometric amount of hydrochloric acid. This can be in the form of a solution in an organic solvent (e.g., 2 M HCl in diethyl ether) to avoid the introduction of water.

  • Crystal Growth: Several methods can be employed for growing single crystals:

    • Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature.

    • Vapor Diffusion: Place the vial containing the dissolved compound inside a larger, sealed container with a more volatile anti-solvent (e.g., diethyl ether, hexane). The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

  • Crystal Selection: Once suitable crystals have formed (typically clear, well-defined shapes), carefully select a crystal of appropriate size (0.1-0.3 mm in all dimensions) under a microscope.

Part 2: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: Mount the selected crystal on a goniometer head using a cryoprotectant oil (e.g., Paratone-N) and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: Collect the diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). A typical data collection strategy involves a series of scans (e.g., ω-scans) to cover a significant portion of the reciprocal space.

  • Data Processing: Process the raw diffraction images to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. This is typically done using software provided with the diffractometer.

Part 3: Structure Solution and Refinement

  • Structure Solution: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: Refine the initial model against the experimental diffraction data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: Validate the final crystal structure using software such as checkCIF to ensure that the model is chemically reasonable and fits the experimental data well.

Part 4: Data Deposition

  • CIF File Generation: Generate a Crystallographic Information File (CIF) that contains all the relevant information about the crystal structure, experimental details, and refinement statistics.

  • Deposition: Deposit the CIF file with the Cambridge Crystallographic Data Centre (CCDC) to obtain a unique deposition number, making the data publicly available to the scientific community.

Conclusion

The 3-azabicyclo[3.1.1]heptane scaffold represents a valuable asset in the medicinal chemist's toolbox. A thorough understanding of its three-dimensional structure through X-ray crystallography is paramount for rational drug design. This guide has provided a comparative overview of the crystal structures of several derivatives, highlighting the key geometric features of this important bicyclic system. The detailed experimental protocol offers a practical framework for researchers seeking to elucidate the structures of their own novel 3-azabicyclo[3.1.1]heptane derivatives, thereby accelerating the discovery and development of new and improved therapeutic agents.

References

  • Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., ... & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

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  • Kaur, M., Jasinski, J. P., Luopa, Z. A., Kumar, N., Patel, N. G., Gudaparthi, O., & Yathirajan, H. S. (2013). Rupatadine. Acta Crystallographica Section E: Structure Reports Online, 69(7), o980. [Link]

  • Childs, S. L., Chyall, L. J., Dunlap, J. T., Smolenskaya, V. N., Stahly, B. C., & Stahly, G. P. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335-13342. [Link]

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The Ascendant Bioisostere: A Comparative Guide to Replacing Benzene with 3-Azabicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Drug Hunter

In the intricate chess game of drug discovery, the benzene ring has long been a queen—a versatile, reliable, and ubiquitous scaffold. Its planarity and aromaticity offer a predictable framework for orienting functional groups toward biological targets. However, this prevalence comes at a cost. Phenyl rings are often metabolic hotspots, leading to rapid clearance, and their inherent lipophilicity can contribute to poor solubility, off-target effects, and toxicity.[1][2][3] The modern imperative is to move beyond these planar structures and embrace three-dimensionality to access improved physicochemical properties and novel intellectual property.[4]

This guide provides an in-depth, evidence-based comparison of the bioisosteric replacement of the classic benzene ring with a promising saturated, bicyclic scaffold: 3-azabicyclo[3.1.1]heptane . We will move beyond theoretical discussions to present actionable experimental data, detailed protocols, and the strategic rationale underpinning this increasingly vital tactic in medicinal chemistry. This scaffold serves as a conformationally restricted piperidine analog and a three-dimensional surrogate for a 1,3- (or meta)-substituted benzene ring, offering a pathway to superior drug-like properties.[1][5][6]

The Tale of Two Scaffolds: Benzene vs. 3-Azabicyclo[3.1.1]heptane

The core principle of bioisosterism is to substitute a common molecular fragment with another that retains biological activity while favorably altering other properties.[1] The replacement of a flat, aromatic benzene ring with a puckered, saturated 3-azabicyclo[3.1.1]heptane core is a profound structural and electronic shift.

PropertyBenzene3-Azabicyclo[3.1.1]heptaneRationale for Improvement
Geometry Planar, 2DPuckered, 3D (sp³-rich)Increased 3D character is linked to higher clinical success rates by improving target specificity and reducing off-target binding.[4]
Lipophilicity High (LogP ~2.13)Lower (inherently more polar)Reduced lipophilicity often leads to improved aqueous solubility and a lower potential for promiscuous binding and toxicity.[1][7]
Metabolic Stability Prone to CYP450-mediated oxidationGenerally more stableRemoval of the electron-rich aromatic system eliminates common sites of oxidative metabolism, potentially increasing compound half-life.[1][7]
Solubility Generally low in aqueous mediaImproved due to N-atom H-bond acceptorThe basic nitrogen atom can be protonated at physiological pH, significantly enhancing aqueous solubility.[1][7]
Exit Vectors Fixed 120° (meta) or 180° (para)Mimics meta-substitution (angle ~125°)The rigid bicyclic structure accurately projects substituents into a vector space similar to a meta-substituted benzene ring.[1][6]

From Concept to Compound: A Scalable Synthetic Strategy

A bioisostere is only as valuable as it is accessible. Fortunately, recent advancements have enabled the multigram synthesis of the 3-azabicyclo[3.1.1]heptane core, making it a practical building block for drug discovery programs.[4][5][8] A general and robust approach involves the reductive ring-opening of spirocyclic oxetanyl nitriles.[5][6]

This method is advantageous due to its scalability, use of readily available starting materials, and tolerance of a wide range of functional groups.[4] The resulting bicyclic amine can then be functionalized, for example, via standard coupling reactions to append the necessary pharmacophoric elements, directly replacing the benzene ring in a parent molecule.

G cluster_0 Core Synthesis cluster_1 Analogue Synthesis start Spirocyclic Oxetanyl Nitrile core 3-Azabicyclo[3.1.1]heptane Core start->core Reductive Ring-Opening (e.g., LiAlH4) final Final Analogue core->final Standard Coupling (e.g., Buchwald-Hartwig, Amide Coupling)

Caption: General workflow for synthesizing 3-azabicyclo[3.1.1]heptane analogues.

Performance Under Pressure: A Comparative Data Case Study

Theoretical advantages must be validated by empirical data. A compelling example is the antihistamine drug Rupatidine , which contains a pyridine ring—a common bioisostere of benzene itself. Researchers successfully replaced this pyridine ring with a 3-azabicyclo[3.1.1]heptane core, leading to a dramatic improvement in key drug-like properties.[1][5][6]

Case Study: Rupatidine vs. Saturated Analogue (Aza-BCHep-Rupatidine)
ParameterRupatidine (Parent)Aza-BCHep-Rupatidine (Analogue)% ImprovementOutcome
Lipophilicity (LogD at pH 7.4) 2.61.831% Decrease Reduced lipophilicity, lower risk of off-target effects.
Aqueous Solubility (µg/mL) 1.6> 200> 12,400% Increase Drastically improved solubility, better potential for formulation and bioavailability.
Metabolic Stability (HLM, % rem at 1 hr) 2%80%3900% Increase Significantly higher stability against liver enzymes, suggesting longer in vivo half-life.

Data sourced from Mykhailiuk et al., Angew. Chem. Int. Ed. 2023.[5][6]

This striking data demonstrates that the bioisosteric swap was not a mere lateral move but a significant upgrade, transforming a compound with challenging physicochemical properties into one with a much more favorable profile for further development. A similar strategy was employed in an analogue of the anticancer drug Sonidegib , where replacing a central benzene ring with a related 3-oxabicyclo[3.1.1]heptane core resulted in a more than 500% increase in aqueous solubility and a significant reduction in lipophilicity.[7][9][10]

G cluster_0 Parent Compound (Benzene) cluster_1 cluster_2 Analogue Compound (Aza-BCHep) p1 High Lipophilicity replace Replace Benzene with 3-Azabicyclo[3.1.1]heptane p2 Low Aqueous Solubility p3 Metabolic Liability a1 Reduced Lipophilicity a2 Improved Solubility a3 Enhanced Stability

Caption: Logical flow of property improvement via bioisosteric replacement.

The Benchtop Guide: Experimental Protocols

To ensure that these comparisons are both reproducible and reliable, standardized in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are critical. Below are detailed, self-validating protocols for the key experiments used to generate the comparative data.

Protocol: Kinetic Aqueous Solubility Determination

This high-throughput assay rapidly assesses solubility from a DMSO stock, mimicking conditions often found in early screening campaigns.[11][12][13][14][15]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake vigorously on a plate shaker at room temperature (25°C) for 2 hours to allow for equilibration.[14]

  • Precipitate Removal: Transfer the contents to a solubility filter plate (e.g., Millipore MultiScreen) and centrifuge at high speed to separate any precipitated compound from the saturated aqueous solution.[14]

  • Quantification: Analyze the clear filtrate. Using a UV-Vis plate reader, measure the absorbance at the compound's λ-max. Calculate the concentration against a standard curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture (where the compound is fully soluble). The resulting concentration is the kinetic solubility.

Protocol: Lipophilicity Determination (LogD at pH 7.4)

The shake-flask method is the gold standard for measuring the distribution coefficient (LogD), which reflects a compound's lipophilicity at a physiological pH.[16][17][18][19]

  • Phase Preparation: Prepare two phases: n-octanol saturated with PBS (pH 7.4) and PBS (pH 7.4) saturated with n-octanol. Allow them to separate fully before use.[16]

  • Compound Addition: Prepare a solution of the test compound at a known concentration (e.g., 1 mg/mL) in the pre-saturated n-octanol.

  • Partitioning: In a glass vial, combine 1 mL of the compound-containing n-octanol phase and 1 mL of the pre-saturated PBS phase.

  • Equilibration: Cap the vial tightly and shake vigorously for a fixed period (e.g., 1 hour) at room temperature to ensure the compound reaches equilibrium between the two phases.[16]

  • Phase Separation: Centrifuge the vial at >2000 x g for 15 minutes to achieve complete separation of the aqueous and organic layers.

  • Quantification: Carefully sample a precise aliquot from both the upper n-octanol layer and the lower aqueous layer. Analyze the concentration of the compound in each phase using LC-MS/MS or HPLC-UV against a standard curve.

  • Calculation: Calculate the LogD using the formula: LogD7.4 = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) found in the liver.[20][21][22][23]

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a working concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[23]

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[21]

    • Prepare a 1 µM working solution of the test compound in the phosphate buffer (final DMSO/acetonitrile concentration should be <1%).[23]

  • Incubation Setup: In a 96-well plate, pre-warm the HLM solution and the test compound solution to 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the HLM and test compound.

  • Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard.[22][23]

  • Protein Precipitation: Seal the plate and vortex, then centrifuge at >3000 x g for 20 minutes to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

  • Data Analysis: Plot the natural logarithm of the percent remaining parent compound versus time. The slope of this line gives the elimination rate constant (k). From this, the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.

G cluster_0 Compound Preparation cluster_1 Parallel ADME Profiling cluster_2 Data Comparison & Decision parent Parent Cmpd (Benzene) sol Kinetic Solubility Assay parent->sol logd LogD7.4 Shake-Flask Assay parent->logd hlm HLM Metabolic Stability Assay parent->hlm analog Analog Cmpd (Aza-BCHep) analog->sol analog->logd analog->hlm data Quantitative Data Table sol->data logd->data hlm->data decision Select Candidate for In Vivo Studies data->decision

Caption: Workflow for comparative experimental profiling.

Conclusion and Future Outlook

The strategic replacement of benzene with 3-azabicyclo[3.1.1]heptane is not merely a theoretical exercise but a field-proven strategy for overcoming fundamental challenges in drug discovery. As demonstrated by the Rupatidine case study, this bioisosteric swap can profoundly and positively impact a compound's physicochemical profile, dramatically enhancing solubility and metabolic stability while beneficially reducing lipophilicity.[1][5][6]

The availability of scalable synthetic routes and robust in vitro assays empowers research teams to make this a routine consideration in lead optimization. By thoughtfully exchanging flat, aromatic rings for sp³-rich, three-dimensional scaffolds, scientists can design molecules that are not only potent but also possess the drug-like properties essential for clinical success. The 3-azabicyclo[3.1.1]heptane core is a powerful tool in the medicinal chemist's arsenal, paving the way for the next generation of safer and more effective therapeutics.

References

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  • PubMed. Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 3-Azabicyclo[3.1.1]heptane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.1.1]heptane scaffold is a rigid, three-dimensional structure that has garnered significant interest in medicinal chemistry. Its constrained conformation provides a unique platform for the spatial presentation of functional groups, making it a valuable building block in the design of ligands for a variety of biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 3-azabicyclo[3.1.1]heptane analogs, with a focus on their interactions with nicotinic acetylcholine receptors (nAChRs) and their potential as bioisosteres for common aromatic and heterocyclic rings.

The 3-Azabicyclo[3.1.1]heptane Scaffold: A Privileged Structure

The 3-azabicyclo[3.1.1]heptane core is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for designing ligands that can interact with multiple, unrelated biological targets.[1] This bicyclic system offers a rigid framework that can position substituents in well-defined spatial orientations, a crucial factor for optimizing interactions with receptor binding sites. Its three-dimensional nature allows for an escape from the "flatland" of traditional aromatic ring systems, often leading to improved physicochemical properties such as solubility and metabolic stability.[2]

The core structure can be systematically modified at several positions, allowing for a detailed exploration of the SAR. The key positions for substitution are typically the nitrogen atom (N3) and the bridgehead carbons.

Targeting Nicotinic Acetylcholine Receptors (nAChRs)

A significant body of research on 3-azabicyclo[3.1.1]heptane analogs has focused on their activity as ligands for nAChRs, particularly the α4β2 subtype, which is implicated in various central nervous system disorders.[3][4][5][6][7]

SAR of 3,6-Diazabicyclo[3.1.1]heptane Analogs as nAChR Ligands

A prominent subclass of these analogs is the 3,6-diazabicyclo[3.1.1]heptane series. The introduction of a second nitrogen atom at the 6-position has proven to be a fruitful strategy for developing potent and selective nAChR ligands.

Key SAR Insights:

  • Substitution at the 3-Position: The nature of the substituent at the N3 position is a primary determinant of affinity and selectivity for the α4β2 nAChR.[3][5]

    • Aromatic and Heteroaromatic Groups: The introduction of substituted pyridinyl and phenyl groups at the N3 position has yielded compounds with exceptionally high affinity. For instance, 3-(6-halopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptanes have demonstrated high affinity and selectivity for α4β2 receptors.[5]

    • Carboxamide Linkers: Incorporating a carboxamide group can further enhance affinity. The compound 5-(3,6-diazabicyclo[3.1.1]heptane-3-yl)-N-(2-fluorophenyl)nicotinamide was found to have a remarkable α4β2 Ki value of 10 pM and very high selectivity over the α7 subtype.[3][7] This highlights the importance of the hydrogen-bond accepting capabilities of the carboxamide moiety.[8]

  • Role of the Cationic Center: The basic nitrogen of the bicyclic core serves as a crucial cationic center, forming key interactions within the nAChR binding site.[8]

  • Impact of Molecular Shape and Flexibility: Quantitative SAR (QSAR) modeling suggests that ligand binding affinity is strongly influenced by the overall shape of the molecule, the distribution of positive charge on its surface, and its conformational flexibility.[8] The α6β2β3 nAChR subtype appears to be more sensitive to steric bulk and molecular flexibility compared to the α4β2 subtype.[8]

Comparative Affinity Data

The following table summarizes the binding affinities (Ki) of representative 3,6-diazabicyclo[3.1.1]heptane analogs for α4β2 and α7 nAChR subtypes.

CompoundSubstituent at N3α4β2 Ki (nM)α7 Ki (µM)Selectivity (α7/α4β2)Reference
4a 6-Chloropyridin-3-yl0.056>10>178[6]
4b 6-Bromopyridin-3-yl0.023301295[6]
4c 6-Iodopyridin-3-yl0.035>10>285[6]
3c 5-Phenylpyridin-3-yl0.011171545[5]
43 5-(N-(2-fluorophenyl)nicotinamide)0.010>50>5000[3][7]

Interpretation of Data: The data clearly indicate that substitution with halogenated pyridinyl groups at the N3 position leads to high-affinity ligands for the α4β2 receptor. The introduction of a phenyl group on the pyridine ring, as in compound 3c , maintains high affinity while further enhancing selectivity. The most potent and selective compound in this series, 43 , incorporates a nicotinamide moiety, suggesting that extending the molecule to occupy additional binding pockets can be a highly effective strategy.

As a Bioisostere for Aromatic and Heterocyclic Rings

The rigid, three-dimensional nature of the 3-azabicyclo[3.1.1]heptane scaffold makes it an attractive non-aromatic bioisostere for commonly used ring systems in drug discovery, such as meta-substituted benzene and pyridine.[2][9][10]

Rationale for Bioisosteric Replacement:

  • Improved Physicochemical Properties: Replacing flat, aromatic rings with sp³-rich scaffolds can lead to significant improvements in aqueous solubility, reduced lipophilicity, and enhanced metabolic stability.[2][11]

  • Novel Chemical Space: This strategy allows for the exploration of novel chemical space and the generation of patent-free analogs of existing drugs.[2]

  • Geometric Mimicry: The 3-azabicyclo[3.1.1]heptane core can mimic the bond angles and distances between substituents found in meta-substituted aromatic rings.[9]

Comparison with meta-Substituted Benzene

X-ray crystallographic analysis has shown that the geometric properties of 3-oxabicyclo[3.1.1]heptanes, a related scaffold, are very similar to those of meta-benzene.[2] This principle extends to the 3-aza analogs.

G cluster_0 meta-Substituted Benzene cluster_1 3-Azabicyclo[3.1.1]heptane Benzene R1 R1 Benzene->R1 R2 R2 Benzene->R2 Bicyclo R1_bicyclo R1 Bicyclo->R1_bicyclo R2_bicyclo R2 Bicyclo->R2_bicyclo

Experimental Validation: The replacement of the central benzene ring in the anticancer drug Sonidegib with a 3-oxabicyclo[3.1.1]heptane scaffold resulted in a patent-free analog with nanomolar potency, reduced lipophilicity, and significantly improved water solubility (>500%).[2]

Experimental Protocols

Radioligand Binding Assay for nAChR Affinity

This protocol describes a standard method for determining the binding affinity of test compounds to nAChR subtypes.

Objective: To determine the Ki of 3-azabicyclo[3.1.1]heptane analogs for α4β2 and α7 nAChRs.

Materials:

  • Membrane preparations from cells expressing human α4β2 or α7 nAChRs.

  • Radioligand: [³H]-Epibatidine for α4β2, [¹²⁵I]α-Bungarotoxin for α7.

  • Non-specific binding control: Nicotine or unlabeled epibatidine.

  • Assay buffer (e.g., phosphate-buffered saline).

  • Test compounds (3-azabicyclo[3.1.1]heptane analogs).

  • 96-well filter plates.

  • Scintillation counter or gamma counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, radioligand, and either buffer (for total binding), non-specific control (for non-specific binding), or test compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., 4°C or room temperature) for a defined period (e.g., 2-4 hours) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Determine the amount of bound radioactivity in each filter using a scintillation or gamma counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound (the concentration that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

G start Start: Prepare Reagents prepare_compounds Prepare serial dilutions of test compounds start->prepare_compounds setup_assay Set up 96-well plate: - Membranes - Radioligand - Buffer/Control/Test Compound prepare_compounds->setup_assay incubation Incubate to reach equilibrium setup_assay->incubation filtration Filter to separate bound and free radioligand incubation->filtration washing Wash filters with cold buffer filtration->washing counting Measure radioactivity washing->counting analysis Calculate IC50 and Ki values counting->analysis end End: Determine Binding Affinity analysis->end

Synthesis of 3-Azabicyclo[3.1.1]heptane Scaffolds

Several synthetic routes to the 3-azabicyclo[3.1.1]heptane core have been developed. One common approach involves an intramolecular [2+2] photocycloaddition.[10] More recent methods focus on the cyclization of appropriately substituted cyclobutane precursors.[9][10]

A general and modular approach to 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles with LiAlH₄.[9] Another efficient method relies on the intramolecular imide formation from a 1,3-functionalized cyclobutane derivative, which can be obtained via a diastereoselective Strecker reaction.[10]

Conclusion

The 3-azabicyclo[3.1.1]heptane scaffold represents a highly valuable and versatile platform in modern medicinal chemistry. The structure-activity relationship studies, particularly for nAChR ligands, have demonstrated that fine-tuning the substituents on this rigid core can lead to compounds with exceptional potency and selectivity. Furthermore, its successful application as a bioisostere for aromatic rings opens up new avenues for improving the physicochemical properties of drug candidates. The continued exploration of the SAR of 3-azabicyclo[3.1.1]heptane analogs is expected to yield novel therapeutic agents with improved efficacy and safety profiles.

References

  • Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). [Link]

  • Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine rec. [Link]

  • 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. [Link]

  • Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. [Link]

  • General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. [Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. [Link]

  • DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. [Link]

  • Structure-Cytotoxicity Relationships of Analogs of N14-Desacetoxytubulosine. [Link]

  • Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. [Link]

  • Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. [Link]

  • Synthesis and aromatase inhibitory activity of novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane- and -[3.1.1]heptane-2,4-diones. [Link]

  • Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. [Link]

  • Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. [Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. [Link]

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Navigating Lipophilicity in Drug Design: A Comparative Guide to Bicyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of modern drug discovery, the judicious selection of molecular scaffolds is a critical determinant of a candidate's ultimate success. Among the myriad of physicochemical properties that govern a drug's behavior, lipophilicity stands out as a paramount factor, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] Measured by the partition coefficient (LogP) or distribution coefficient (LogD), lipophilicity dictates the delicate balance between aqueous solubility and membrane permeability that a drug must achieve to reach its target and elicit a therapeutic effect.[3]

This guide provides an in-depth comparison of the lipophilicity of various bicyclic scaffolds, which have gained prominence as versatile building blocks in medicinal chemistry. By replacing planar, aromatic moieties with three-dimensional saturated bicyclic systems, chemists can strategically modulate a compound's properties to enhance its drug-like characteristics. We will delve into the experimental and computational methodologies for LogP determination, present a comparative analysis of the lipophilicity of key bicyclic scaffolds with supporting data, and discuss the underlying structural factors that govern these properties. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design of novel therapeutics with optimized physicochemical profiles.

The Art and Science of Measuring Lipophilicity: A Methodological Overview

The accurate determination of lipophilicity is fundamental to understanding and predicting a compound's pharmacokinetic behavior. Both experimental and computational methods are employed, each with its own set of advantages and limitations.

Experimental Determination of LogP/LogD

The Gold Standard: The Shake-Flask Method

The traditional shake-flask method remains the benchmark for LogP determination.[4] It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water (or a buffer at a specific pH for LogD).

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

  • Preparation of Pre-saturated Solvents: Vigorously mix equal volumes of n-octanol and phosphate-buffered saline (PBS) at pH 7.4 for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the test compound in the organic phase (n-octanol). The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: Add a precise volume of the stock solution to a known volume of the aqueous phase (PBS, pH 7.4) in a sealed vessel.

  • Equilibration: Gently agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to allow for complete equilibration. Avoid vigorous shaking that can lead to emulsion formation.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the organic and aqueous phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogD value is calculated using the following formula: LogD = log10([Compound]octanol / [Compound]aqueous)

Causality Behind Experimental Choices: The pre-saturation of solvents is crucial to prevent volume changes during the experiment that would affect the concentration measurements. The choice of a buffer at pH 7.4 is to mimic physiological conditions, making the resulting LogD value more relevant for predicting in vivo behavior. Gentle agitation and centrifugation are employed to ensure accurate phase separation, a critical step for reliable results.

A High-Throughput Alternative: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Given the labor-intensive nature of the shake-flask method, RP-HPLC has emerged as a popular and more rapid alternative for estimating LogP values. This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.

Experimental Protocol: RP-HPLC for LogP Estimation

  • System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water (or buffer).

  • Calibration: Inject a series of standard compounds with known LogP values spanning the expected range of the test compounds.

  • Data Acquisition: Record the retention time (t_R_) for each standard and the test compound. Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0_ is the column dead time.

  • Correlation: Plot the logarithm of the capacity factor (log k) of the standards against their known LogP values. A linear relationship should be observed.

  • LogP Determination: From the linear regression equation, calculate the LogP of the test compound using its measured log k value.

Causality Behind Experimental Choices: The C18 stationary phase mimics the lipophilic environment of n-octanol. The mobile phase composition can be adjusted to achieve optimal separation and retention times. The use of a set of standards with well-established LogP values is essential for creating a reliable calibration curve that allows for the accurate estimation of the LogP of unknown compounds.

Diagram of the RP-HPLC Workflow for LogP Determination

RP_HPLC_Workflow cluster_setup System Setup cluster_calibration Calibration cluster_analysis Sample Analysis cluster_calculation Data Processing & Calculation Setup RP-HPLC System (C18 Column) Standards Inject Standards (Known LogP) Sample Inject Test Compound Record_Standards Record Retention Times (tR) Standards->Record_Standards Calculate_k Calculate Capacity Factor (log k) Record_Standards->Calculate_k Record_Sample Record Retention Time (tR) Sample->Record_Sample Record_Sample->Calculate_k Plot Plot log k vs. LogP (Calibration Curve) Calculate_k->Plot Determine_LogP Determine LogP of Test Compound Plot->Determine_LogP

Caption: Workflow for LogP determination using RP-HPLC.

Computational Prediction of LogP

A variety of computational methods are available to predict LogP values, offering a rapid and cost-effective way to assess lipophilicity, especially for large virtual libraries. These methods can be broadly categorized as:

  • Fragment-based methods: These approaches, such as the widely used ClogP, calculate the LogP of a molecule by summing the contributions of its constituent atoms and functional groups, with correction factors for intramolecular interactions.[4]

  • Property-based methods: These methods utilize molecular descriptors, such as molecular weight, surface area, and polarizability, to build quantitative structure-property relationship (QSPR) models that predict LogP.

While computational methods are invaluable for high-throughput screening, it is crucial to recognize that their accuracy can vary depending on the chemical space of the training set and the novelty of the scaffold being evaluated. Therefore, experimental validation of predicted LogP values for key compounds is highly recommended.

Comparative Lipophilicity of Bicyclic Scaffolds

The rigid, three-dimensional nature of bicyclic scaffolds offers a distinct advantage over flat aromatic systems in drug design. By replacing a phenyl ring with a saturated bioisostere, it is often possible to reduce lipophilicity while maintaining or even improving biological activity. The following table provides a comparative overview of the lipophilicity of several key bicyclic scaffolds.

Bicyclic ScaffoldStructureRepresentative LogP/LogD ValueComments & Key Findings
Bicyclo[1.1.1]pentane (BCP) clogP of a model BCP-amide: 3.3.[5]As a phenyl ring bioisostere, BCP significantly reduces lipophilicity. The clogP of a comparable fluorophenyl-amide is 4.9.[5] This scaffold offers a desirable combination of rigidity and reduced lipophilicity.
Bicyclo[2.2.2]octane (BCO) Replacement of a phenyl ring with BCO in Imatinib led to a clogP decrease from 4.5 to 3.6.[6]BCO is another effective 3D-rich bioisostere for the para-phenyl group that can lower lipophilicity.
Bicyclo[3.1.1]heptane Replacement of a pyridine ring in rupatidine with a 3-azabicyclo[3.1.1]heptane improved lipophilicity.[7]This scaffold has been shown to improve physicochemical properties, including lipophilicity, when used as a bioisosteric replacement for heteroaromatic rings.[7][8]
2-Oxabicyclo[2.2.2]octane Incorporation into Imatinib reduced the experimental logD from 2.6 to 1.8.[6]The introduction of a heteroatom significantly reduces lipophilicity, offering a powerful strategy for property modulation.[6][9]
Azabicyclo[3.2.1]octane Generally, bridged bicyclic amines tend to be less lipophilic than their monocyclic counterparts.[10]The rigid bicyclic framework and the presence of the nitrogen atom contribute to a more favorable lipophilicity profile compared to simpler amines.[11]
Spirocyclic Scaffolds Exchanging a piperidine with a 2-oxa-6-azaspiro[3.4]octane moiety reduced lipophilicity.[12]The introduction of spirocyclic elements can increase the fraction of sp3-hybridized carbons, which generally correlates with improved physicochemical properties, including decreased lipophilicity.[12][13]

Structure-Lipophilicity Relationships: Key Principles

The lipophilicity of a bicyclic scaffold is governed by a combination of factors, including its size, shape, and the presence of heteroatoms.

Diagram of Factors Influencing Bicyclic Scaffold Lipophilicity

Lipophilicity_Factors cluster_factors Governing Factors cluster_outcomes Impact on Lipophilicity Scaffold Bicyclic Scaffold Lipophilicity (LogP) Size Size & Surface Area (Number of Carbons) Scaffold->Size Shape Shape & Rigidity (3D Conformation) Scaffold->Shape Heteroatoms Presence of Heteroatoms (e.g., N, O) Scaffold->Heteroatoms Increase Increased Lipophilicity Size->Increase Larger surface area generally increases lipophilicity Decrease Decreased Lipophilicity Shape->Decrease Increased 3D character can decrease lipophilicity compared to flat aromatic systems Heteroatoms->Decrease Introduction of polar N or O atoms reduces lipophilicity

Caption: Key factors influencing the lipophilicity of bicyclic scaffolds.

  • Scaffold Size and Saturation: As a general trend, increasing the number of carbon atoms in a saturated hydrocarbon scaffold will increase its lipophilicity. However, the move from a flat, aromatic system to a more compact, three-dimensional saturated bicyclic scaffold of similar size can lead to a decrease in lipophilicity. This is attributed to the reduced surface area available for hydrophobic interactions.

  • Introduction of Heteroatoms: The incorporation of heteroatoms such as nitrogen and oxygen into the bicyclic framework is a highly effective strategy for reducing lipophilicity. These atoms introduce polarity and can act as hydrogen bond acceptors, increasing the scaffold's affinity for the aqueous phase. As demonstrated with 2-oxabicyclo[2.2.2]octane, this can lead to a significant drop in LogD.[6][9]

  • Bridging and Rigidity: The creation of bridged bicyclic systems from monocyclic amines has been shown to decrease lipophilicity.[10] The increased rigidity and more defined three-dimensional shape of these scaffolds can lead to more favorable interactions with water and a reduction in the overall hydrophobic character compared to more flexible analogues. The rigidity of a scaffold can influence cell behavior and should be considered in drug design.[14][15]

Conclusion

The selection of an appropriate molecular scaffold is a pivotal decision in the drug discovery process, with lipophilicity being a key property to optimize for favorable ADMET characteristics. Bicyclic scaffolds have emerged as powerful tools for medicinal chemists, offering a means to escape the "flatland" of traditional aromatic systems and access novel chemical space with enhanced three-dimensionality. This guide has provided a comparative overview of the lipophilicity of various bicyclic systems, highlighting the significant reduction in LogP that can be achieved by replacing phenyl rings with saturated bioisosteres such as bicyclo[1.1.1]pentane and bicyclo[2.2.2]octane. Furthermore, the strategic introduction of heteroatoms and the formation of bridged and spirocyclic systems offer additional avenues for fine-tuning lipophilicity. By understanding the principles that govern the structure-lipophilicity relationships of these scaffolds and utilizing robust experimental and computational methods for their assessment, researchers can make more informed decisions in the design of the next generation of therapeutics with improved efficacy and safety profiles.

References

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition. [Link]

  • Bicyclo[3.1.1]heptanes as bioisosteres of benzenes. ResearchGate. [Link]

  • Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters. [Link]

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. [Link]

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. [Link]

  • The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. [Link]

  • Lipophilicity (LogD7.4) of N-Aryl Benzo. Juniper Publishers. [Link]

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A Comparative Guide to the Conformational Analysis of 3-Azabicyclo[3.1.1]heptane Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.1.1]heptane scaffold is a key structural motif in medicinal chemistry, prized for its role as a bioisostere of common aromatic and saturated rings like pyridine and piperidine.[1][2] Its rigid, bicyclic nature provides a unique three-dimensional structure that can enhance the physicochemical and metabolic properties of drug candidates.[3][4] A thorough understanding of the conformational landscape of this system is paramount for the rational design of novel therapeutics with optimized efficacy and pharmacokinetic profiles.[5]

This guide provides an in-depth comparison of the primary experimental and computational methodologies used to elucidate the conformation of 3-azabicyclo[3.1.1]heptane derivatives. We will explore the strengths and limitations of each technique, supported by experimental data and protocols, to offer a comprehensive resource for researchers in the field.

The Conformational Landscape of 3-Azabicyclo[3.1.1]heptane

The bicyclo[3.1.1]heptane framework, due to its bridged structure, possesses significant ring strain and limited conformational flexibility.[5] However, subtle puckering of the six-membered ring can lead to distinct conformers. The two primary conformations are the distorted "chair-like" and "boat-like" forms. The relative stability of these conformers is influenced by the nature and stereochemistry of substituents on the bicyclic core.

A critical aspect of the conformational analysis of 3-azabicyclo[3.1.1]heptane systems is determining the preferred conformation of the six-membered ring, which is analogous to a piperidine ring. For instance, in 3-substituted 6-azabicyclo[3.1.1]heptane derivatives, the cis-isomer tends to adopt a distorted '3D' chair-like conformation, while the trans-isomer often mimics a 'boat' conformation.[6][7] This conformational preference has significant implications for the spatial orientation of substituents, which in turn governs molecular interactions with biological targets.

Experimental Approaches to Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution. For 3-azabicyclo[3.1.1]heptane systems, ¹H and ¹³C NMR are invaluable for elucidating conformational preferences.

Key NMR Parameters for Conformational Analysis:

  • Coupling Constants (³JHH): The magnitude of the vicinal proton-proton coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing these coupling constants, one can deduce the relative orientation of substituents and the puckering of the rings.

  • Nuclear Overhauser Effect (NOE): NOE experiments provide information about the spatial proximity of protons. The observation of an NOE between two protons indicates that they are close in space, which can help to distinguish between different conformers.

Experimental Protocol: 1D and 2D NMR Analysis of a 3-Azabicyclo[3.1.1]heptane Derivative

  • Sample Preparation: Dissolve 5-10 mg of the purified 3-azabicyclo[3.1.1]heptane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 10-20 mM.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum to observe the chemical shifts and multiplicities of all proton signals.

  • COSY (Correlation Spectroscopy) Acquisition: Perform a COSY experiment to establish proton-proton spin-spin coupling networks, which helps in the assignment of signals.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) Acquisition: Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons. This is crucial for determining the relative stereochemistry and conformational preferences.

  • Data Processing and Analysis: Process the acquired spectra using appropriate software. Integrate proton signals, measure coupling constants, and analyze cross-peaks in the 2D spectra to build a model of the molecule's conformation.

X-ray Crystallography

Single-crystal X-ray diffraction provides a definitive, solid-state structure of a molecule, offering precise bond lengths, bond angles, and dihedral angles. This technique is invaluable for validating the conformations predicted by other methods. Crystallographic analysis has confirmed the distorted chair and boat-like conformations of various 3-azabicyclo[3.1.1]heptane derivatives.[2]

Computational Approaches to Conformational Analysis

Computational chemistry offers a powerful and complementary approach to experimental methods for studying molecular conformations.[5] These techniques can be used to predict the relative energies of different conformers and to visualize their three-dimensional structures.

Key Computational Methods:
  • Density Functional Theory (DFT): A quantum mechanical method that provides a good balance between accuracy and computational cost for determining the electronic structure and geometry of molecules.[5]

  • Møller-Plesset Perturbation Theory (MP2): An ab initio method that offers higher accuracy than DFT by including electron correlation effects, but at a greater computational expense.[5]

Experimental Protocol: Computational Conformational Analysis of a 3-Azabicyclo[3.1.1]heptane Derivative

  • Initial Structure Generation: Build the 3D structure of the 3-azabicyclo[3.1.1]heptane derivative using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

  • Geometry Optimization and Energy Calculation: For each identified conformer, perform a geometry optimization and calculate its relative energy using a suitable level of theory (e.g., B3LYP/6-31G(d,p)).

  • Frequency Analysis: Perform a frequency calculation to confirm that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies).

  • Analysis of Results: Analyze the relative energies of the conformers to determine the most stable conformations. Visualize the optimized geometries to understand the structural differences between them.

Comparison of Methodologies

Methodology Advantages Limitations
NMR Spectroscopy - Provides information about conformation in solution. - Non-destructive. - Can study dynamic processes.- Interpretation of spectra can be complex. - May not provide a single, definitive structure.
X-ray Crystallography - Provides a precise and unambiguous solid-state structure.- Requires a single crystal of suitable quality. - The solid-state conformation may not be the same as in solution.
Computational Chemistry - Can predict the structures and relative energies of multiple conformers. - Can be used to study systems that are difficult to analyze experimentally.- The accuracy of the results depends on the level of theory and basis set used. - Requires validation with experimental data.

Synergy Between Experimental and Computational Approaches

The most comprehensive understanding of the conformational behavior of 3-azabicyclo[3.1.1]heptane systems is achieved through the integration of experimental and computational methods.[5] Computational studies can guide the interpretation of complex NMR spectra, while experimental NMR and X-ray data are essential for validating and refining computational models.

For instance, theoretical calculations can predict the relative energies of different chair and boat conformations, and these predictions can then be tested against the coupling constants and NOE data obtained from NMR experiments. Similarly, an X-ray crystal structure can serve as an excellent starting point for computational studies of the molecule's behavior in solution.

Visualizing the Workflow

Caption: Integrated workflow for conformational analysis.

Conclusion

A thorough conformational analysis is a critical component of the drug discovery and development process for compounds containing the 3-azabicyclo[3.1.1]heptane scaffold. By leveraging the complementary strengths of NMR spectroscopy, X-ray crystallography, and computational chemistry, researchers can gain a detailed understanding of the conformational preferences of these important molecules. This knowledge is essential for designing compounds with optimal interactions with their biological targets, ultimately leading to the development of safer and more effective medicines.

References

  • Chernykh, A. V., Vashchenko, B. V., Shishkina, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2024). 3-Substituted 6-Azabicyclo[3.3.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Journal of Organic Chemistry, 89(15), 10440–10450. [Link]

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed. [Link]

  • Lysenko, V., et al. (2025). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. [Link]

  • Pelliccia, S. (2011). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. University of Naples Federico II. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Azabicyclo(3.1.1)heptane. PubChem. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Chernykh, A. V., et al. (2024). Multigram Synthesis of Diastereomerically Pure 3-Substituted 6-Azacyclo[3.3.1]heptane Derivatives. Thieme Connect. [Link]

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A Comparative Guide to the Efficacy of 3-Azabicyclo[3.1.1]heptane Derivatives Against Specific Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a privileged structure in modern medicinal chemistry. Its rigid, three-dimensional conformation offers a unique topographical presentation of pharmacophoric features, making it an attractive isostere for commonly used saturated heterocycles like piperidine. This guide provides a comprehensive comparison of the efficacy of various 3-azabicyclo[3.1.1]heptane derivatives against key biological targets, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.

The 3-Azabicyclo[3.1.1]heptane Scaffold: A Nonclassical Isostere

The 3-azabicyclo[3.1.1]heptane core can be considered a bicyclic saturated isostere of pyridine and piperidine, two of the most prevalent heterocyclic motifs in pharmaceuticals.[1] Its constrained nature reduces conformational flexibility, which can lead to enhanced binding affinity and selectivity for a specific biological target. Furthermore, the introduction of this scaffold can significantly improve physicochemical properties, such as aqueous solubility, when compared to its aromatic counterparts.[2]

I. Neuronal Nicotinic Acetylcholine Receptors (nAChRs): A Primary Target

A significant body of research has focused on the development of 3-azabicyclo[3.1.1]heptane derivatives as potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are implicated in a variety of physiological processes and are therapeutic targets for neurological and psychiatric disorders.

A. Targeting the α4β2 nAChR Subtype

The α4β2 nAChR subtype is a key target for the treatment of nicotine addiction and has been investigated for its role in cognitive function. Several 3,6-diazabicyclo[3.1.1]heptane derivatives have demonstrated high affinity and selectivity for this receptor subtype.

A series of 3-(6-halopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptanes and their analogues have been synthesized and evaluated for their binding affinity to α4β2 and α7 nAChRs.[1] The data reveals that subtle modifications to the pyridine ring can significantly impact binding affinity and selectivity.

Table 1: Comparative Binding Affinities (Ki) of 3,6-Diazabicyclo[3.1.1]heptane Derivatives for α4β2 and α7 nAChRs

CompoundRα4β2 Ki (pM)α7 Ki (μM)α7/α4β2 Selectivity Ratio
2a Cl---
2b Br---
3a ClHigh--
3b BrHigh--
3c Phenyl11.1717>1,500,000
3j p-NO2-phenylHigh--
43 N-(2-fluorophenyl)nicotinamide10>50>5,000,000

Data compiled from Deligia et al., 2015 and Muri et al., 2019.[1][3]

Notably, compound 3c , a phenylpyridyl-diazabicycloheptane, displayed a remarkable Ki value of 11.17 pM for the α4β2 receptor with excellent selectivity over the α7 subtype.[1] Furthermore, the introduction of a carboxamide group, as seen in compound 43 , resulted in a potent α4β2 ligand with a Ki of 10 pM and a very high selectivity ratio.[3]

The functional activity of these compounds at the α4β2 receptor has also been investigated using a [³H]-dopamine (DA) release assay. Interestingly, while compound 3a and the reference analogue 2a exhibited partial agonist activity, the phenyl-substituted derivative 3c acted as an antagonist.[1] This highlights how minor structural changes can modulate the functional response of these ligands.

B. Experimental Protocols

The following are detailed protocols for the key assays used to characterize the interaction of 3-azabicyclo[3.1.1]heptane derivatives with nAChRs.

This protocol describes a competitive binding assay using [³H]epibatidine to determine the binding affinity of test compounds for the α4β2 nAChR.[4][5]

Materials:

  • Rat brain tissue homogenates or cell lines expressing α4β2 nAChRs

  • [³H]epibatidine (radioligand)

  • Unlabeled test compounds (e.g., 3-azabicyclo[3.1.1]heptane derivatives)

  • Binding buffer (e.g., Torpedo physiological saline: 250 mM NaCl, 5 mM KCl, 3 mM CaCl₂, 2 mM MgCl₂, 5 mM Na-phosphate buffer, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds.

  • In a 96-well plate, add the following in order:

    • Binding buffer

    • Aliquots of the membrane preparation (containing α4β2 nAChRs)

    • [³H]epibatidine at a final concentration near its Kd value.

    • Varying concentrations of the unlabeled test compound or vehicle (for total binding) or a saturating concentration of a known α4β2 ligand like nicotine (for non-specific binding).

  • Incubate the plate at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_ligand Prepare Serial Dilutions of Test Compound incubation Incubate Components (Membranes, Radioligand, Test Compound) prep_ligand->incubation prep_reagents Prepare Assay Reagents (Buffer, Radioligand, Membranes) prep_reagents->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters to Remove Unbound Radioligand filtration->washing counting Scintillation Counting to Quantify Bound Radioactivity washing->counting calculation Calculate Specific Binding, IC50, and Ki Values counting->calculation

Caption: Radioligand Binding Assay Workflow.

This functional assay measures the ability of test compounds to modulate dopamine release from rat striatal slices, providing insights into their agonist or antagonist activity at presynaptic nAChRs.[6]

Materials:

  • Male Wistar rats

  • Krebs-Ringer buffer

  • [³H]-Dopamine

  • Test compounds

  • Slicing apparatus (e.g., McIlwain tissue chopper)

  • Superfusion system or incubation columns

  • Scintillation counter

Procedure:

  • Dissect the striata from rat brains and prepare coronal slices (e.g., 300 µm thick).

  • Pre-incubate the slices in Krebs-Ringer buffer saturated with 95% O₂/5% CO₂.

  • Load the slices with [³H]-dopamine by incubating them in buffer containing the radiolabel.

  • Wash the slices with fresh buffer to remove excess unbound [³H]-dopamine.

  • Transfer the slices to a superfusion system or individual incubation columns.

  • Collect baseline fractions of the superfusate.

  • Stimulate dopamine release by exposing the slices to a high concentration of potassium (e.g., 20 mM K⁺) in the presence or absence of the test compound.

  • Collect fractions during and after the stimulation period.

  • At the end of the experiment, solubilize the slices to determine the remaining radioactivity.

  • Measure the radioactivity in all collected fractions and the solubilized slices using a scintillation counter.

  • Express the amount of [³H]-dopamine released in each fraction as a percentage of the total radioactivity in the tissue at the time of collection.

  • Compare the stimulated release in the presence of the test compound to the control to determine its effect (potentiation for agonists, inhibition for antagonists).

II. Opioid Receptors: An Emerging Area of Interest

While the primary focus has been on nAChRs, some 3-azabicyclo[3.1.1]heptane derivatives have also been investigated as ligands for opioid receptors, particularly the μ-opioid receptor.

A series of N-3(6)-arylpropenyl-N-6(3)-propionyl-3,6-diazabicyclo[3.1.1]heptanes were synthesized and evaluated for their affinity and selectivity for μ, δ, and κ-opioid receptors.[7]

Table 2: Binding Affinities (Ki) of 3,6-Diazabicyclo[3.1.1]heptane Derivatives for Opioid Receptors

Compoundμ-receptor Ki (nM)δ-receptor Ki (nM)κ-receptor Ki (nM)
3Bb 7.9>2000>5000
3Bg 2.7>2000>5000
3Bh 3.5>2000>5000

Data from Loriga et al., 2006.[7]

Compounds 3Bb , 3Bg , and 3Bh demonstrated high affinity for the μ-opioid receptor with Ki values in the low nanomolar range, and excellent selectivity over the δ and κ subtypes.[7] This suggests that the 3-azabicyclo[3.1.1]heptane scaffold can be a valuable template for the design of selective μ-opioid receptor ligands.

III. Thalidomide Analogs and Anticancer Potential

The 3-azabicyclo[3.1.1]heptane core has also been incorporated into the structure of thalidomide to create bridged analogs.[8][9] Thalidomide and its analogs are known for their immunomodulatory, anti-inflammatory, and anti-angiogenic properties, which have led to their use in the treatment of various cancers.[10] The synthesis of these bicyclic thalidomide analogs has been reported, opening avenues for exploring their pharmacological profiles and potential as novel anticancer agents.[8][9] Further biological evaluation of these compounds is warranted to determine their efficacy.

signaling_pathway cluster_receptor nAChR Activation cluster_cellular_response Cellular Response nAChR Nicotinic Acetylcholine Receptor (e.g., α4β2) Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates ACh Acetylcholine or 3-Azabicyclo[3.1.1]heptane Agonist ACh->nAChR Binds to Cation_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization DA_Release Dopamine Release Depolarization->DA_Release Triggers

Sources

The Alchemist's Blueprint: A Senior Application Scientist's Guide to Evaluating Privileged Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the vastness of chemical space is both a tantalizing frontier and a daunting wilderness. In this landscape, "privileged scaffolds" have emerged as guiding constellations—core molecular architectures that appear with remarkable frequency in bioactive compounds and approved drugs.[1][2] These recurring motifs are not mere chemical curiosities; they represent evolutionarily optimized frameworks for interacting with a multitude of biological targets, offering a significant head start in the arduous journey of drug discovery.[3][4]

This guide provides a framework for the systematic evaluation of privileged scaffolds, moving beyond anecdotal evidence to a data-driven comparison of their performance. As a senior application scientist, my objective is to equip researchers, scientists, and drug development professionals with the rationale and methodologies to critically assess and select the most promising scaffolds for their specific therapeutic objectives. We will delve into the key performance indicators that define a scaffold's utility, explore the experimental and computational workflows for their assessment, and culminate in a comparative analysis of several exemplary privileged scaffolds.

The Pillars of a Privileged Scaffold: Key Evaluation Criteria

The "privilege" of a scaffold is not an inherent property but rather a composite of several key characteristics that render it amenable to successful drug discovery campaigns. A thorough evaluation hinges on a multi-parametric assessment encompassing its biological promiscuity, synthetic tractability, and druglikeness.

1. Biological Activity & Promiscuity: The quintessential feature of a privileged scaffold is its ability to serve as a template for ligands that can bind to multiple, often unrelated, biological targets.[1][4] This promiscuity is not to be confused with non-specific binding, but rather a reflection of the scaffold's capacity to present functional groups in a three-dimensional arrangement that is conducive to interacting with various protein families.[5]

2. Synthetic Accessibility: An elegant scaffold with remarkable biological potential is of little practical value if it cannot be synthesized and derivatized efficiently. Synthetic accessibility is a critical, pragmatic consideration that encompasses the cost and complexity of synthesis, the availability of starting materials, and the ease with which a diverse library of analogs can be generated.[6][7]

3. ADMET Profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity): A scaffold's inherent physicochemical properties profoundly influence the ADMET profile of its derivatives. Early assessment of properties like solubility, permeability, metabolic stability, and potential toxicity is crucial to avoid costly late-stage failures.[8][9]

4. Structural & Physicochemical Properties: The three-dimensional shape, rigidity, and distribution of functional groups on a scaffold dictate its ability to engage with biological targets. Furthermore, fundamental physicochemical properties such as molecular weight, lipophilicity (logP), and polar surface area (PSA) are key determinants of a molecule's "drug-likeness."

The interplay of these four pillars determines the overall value of a privileged scaffold. The following diagram illustrates the logical workflow for a comprehensive evaluation.

Privileged Scaffold Evaluation Workflow Privileged Scaffold Evaluation Workflow A Biological Activity & Promiscuity Exp_Bio Experimental Assays (e.g., Binding, Enzyme Inhibition) A->Exp_Bio Comp_Bio Computational Prediction (e.g., Docking, QSAR) A->Comp_Bio B Synthetic Accessibility Exp_Synth Retrosynthetic Analysis & Library Synthesis B->Exp_Synth Comp_Synth Synthetic Accessibility Scores (e.g., SAscore) B->Comp_Synth C ADMET Profile Exp_ADMET In Vitro ADMET Assays (e.g., Caco-2, Microsomes) C->Exp_ADMET Comp_ADMET In Silico ADMET Prediction C->Comp_ADMET D Structural & Physicochemical Properties Exp_Struct X-ray Crystallography, NMR D->Exp_Struct Comp_Struct Conformational Analysis, Descriptor Calculation D->Comp_Struct

Caption: A workflow diagram illustrating the key criteria and methodologies for evaluating privileged scaffolds.

Experimental and Computational Methodologies: A Practical Guide

A robust evaluation of privileged scaffolds necessitates a synergistic approach, combining high-throughput experimental assays with predictive computational models.

Experimental Protocols

1. In Vitro Biological Activity Assays:

  • Receptor Binding Assays: These assays, often utilizing radiolabeled ligands or fluorescence polarization, quantify the affinity of a compound for a specific receptor. They are fundamental for determining on-target potency and can be adapted for high-throughput screening of scaffold libraries.[1]

  • Enzyme Inhibition Assays: For scaffolds targeting enzymes, kinetic assays are employed to determine inhibitory constants (IC50 or Ki values). These assays can be configured in various formats, including absorbance, fluorescence, or luminescence-based readouts.

  • Cell-Based Assays: These assays assess the functional consequences of target engagement in a more physiologically relevant context. Examples include cell proliferation assays, reporter gene assays, and measurements of second messenger levels.[4]

2. In Vitro ADMET Assays:

  • Permeability Assays (e.g., Caco-2): The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelium. This assay is the gold standard for in vitro prediction of intestinal permeability and identification of compounds that are substrates for efflux transporters.

  • Metabolic Stability Assays (e.g., Human Liver Microsomes): Human liver microsomes (HLMs) contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450s. Incubating a compound with HLMs and monitoring its disappearance over time provides a measure of its intrinsic clearance.

  • Plasma Protein Binding Assays: Techniques like equilibrium dialysis or ultrafiltration are used to determine the fraction of a compound bound to plasma proteins, which influences its distribution and availability to target tissues.

Computational Workflows

1. Prediction of Biological Activity and Promiscuity:

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking a library of virtual compounds based on a privileged scaffold against a panel of diverse targets can provide insights into its potential promiscuity.[8]

  • Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. Scaffolds that can readily adopt conformations matching multiple pharmacophores are likely to be promiscuous.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate physicochemical properties of molecules with their biological activity. These models can be used to predict the activity of virtual compounds based on a privileged scaffold.

2. Synthetic Accessibility Scoring:

  • SAscore (Synthetic Accessibility Score): This widely used algorithm calculates a score from 1 (easy to synthesize) to 10 (very difficult to synthesize) based on the analysis of millions of known compounds.[7][10][11] It considers fragment contributions and molecular complexity.

  • Retrosynthesis-Based Tools: More advanced computational tools employ artificial intelligence to perform retrosynthetic analysis, breaking down a target molecule into simpler, commercially available starting materials. The feasibility and complexity of the predicted synthetic routes provide a measure of synthetic accessibility.[12]

3. In Silico ADMET Prediction:

  • A wide range of computational models are available to predict various ADMET properties, including solubility, permeability, metabolic stability, and potential toxicity. These models are often based on machine learning algorithms trained on large datasets of experimental data.[8][9]

A Comparative Analysis of Exemplary Privileged Scaffolds

To illustrate the practical application of these evaluation criteria, we will now compare three well-established privileged scaffolds: Benzodiazepines, Indoles, and Purines.

Evaluation CriterionBenzodiazepineIndolePurine
Biological Promiscuity High. Initially known for their action on GABA-A receptors, they have since been shown to target a wide range of receptors and enzymes.[8][13]Very High. Found in numerous neurotransmitters (e.g., serotonin) and a vast array of drugs targeting kinases, GPCRs, and other protein families.[4][14]Very High. As a core component of nucleic acids and ATP, the purine scaffold is recognized by a multitude of enzymes, including kinases and polymerases.[1]
Synthetic Accessibility Moderate to High. Well-established synthetic routes exist, allowing for extensive derivatization.High. A plethora of named reactions (e.g., Fischer, Reissert) facilitate the synthesis of diverse indole derivatives.Moderate. While the core is readily available, regioselective functionalization can be challenging.
ADMET Profile Generally favorable, with many orally bioavailable drugs. Some derivatives can have CNS side effects.[8]Can be variable. Lipophilicity can be a challenge, and some indole-containing compounds are susceptible to oxidative metabolism.Generally good, with many orally bioavailable drugs. Solubility can be an issue for some derivatives.
Structural Features A seven-membered diazepine ring fused to a benzene ring, providing a flexible yet constrained scaffold.A bicyclic aromatic structure with a rich electron density, capable of participating in various non-covalent interactions.[4]A bicyclic aromatic heterocycle with multiple hydrogen bond donors and acceptors, facilitating interactions with a wide range of protein active sites.

The following diagram provides a conceptual representation of how different privileged scaffolds might be positioned based on a qualitative assessment of their biological promiscuity and synthetic accessibility.

Scaffold Comparison Comparative Positioning of Privileged Scaffolds xaxis <-- Lower   Synthetic Accessibility   Higher --> yaxis <-- Lower   Biological Promiscuity   Higher --> Benzodiazepine Benzodiazepine Indole Indole Purine Purine Taxol_core Complex Natural Product (e.g., Taxol Core)

Caption: A conceptual plot comparing privileged scaffolds based on their relative biological promiscuity and synthetic accessibility.

Conclusion: Strategic Scaffold Selection for Accelerated Drug Discovery

The concept of privileged scaffolds offers a powerful strategic advantage in the quest for novel therapeutics. By focusing on these pre-validated molecular frameworks, medicinal chemists can navigate the vastness of chemical space with greater efficiency and a higher probability of success. However, the selection of a privileged scaffold should not be a matter of serendipity but rather a deliberate, data-driven decision.

The comprehensive evaluation framework presented in this guide, which integrates experimental and computational methodologies, provides a robust roadmap for this critical decision-making process. By systematically assessing the biological promiscuity, synthetic accessibility, ADMET profile, and structural properties of candidate scaffolds, researchers can make informed choices that align with their specific drug discovery goals. Ultimately, the judicious selection and creative derivatization of privileged scaffolds will continue to be a cornerstone of innovation in medicinal chemistry, paving the way for the next generation of life-saving medicines.

References

  • Davison, E. K. M. & Brimble, M. A. Natural product derived privileged scaffolds in drug discovery. Curr. Opin. Chem. Biol.52, 1–9 (2019).
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  • Welsch, M. E., Snyder, S. A. & Stockwell, B. R. Privileged scaffolds for library design and drug discovery. Curr. Opin. Chem. Biol.14, 347–361 (2010).
  • Ertl, P. & Schuffenhauer, A. Estimation of synthetic accessibility score of drug-like molecules based on molecular complexity and fragment contributions. J. Cheminform.1, 8 (2009).
  • Virtual Screening of a Chemically Diverse “Superscaffold” Library Enables Ligand Discovery for a key GPCR Target. ACS Chem. Neurosci.13, 1356–1366 (2022).
  • Hu, Y. et al. Systematic analysis of public domain compound potency data identifies selective molecular scaffolds across druggable target families. J. Med. Chem.53, 752–763 (2010).
  • de Souza, A. C. S. et al. Privileged scaffolds in lead generation. Expert Opin. Drug Discov.13, 599–611 (2018).
  • Ferreira, L. G. et al. The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. Int. J. Mol. Sci.24, 1083 (2023).
  • Uzzaman, M., Ahsan, A. & Uddin, M. N. Comparative assessment of some benzodiazepine drugs based on Density Functional Theory, molecular docking, and ADMET studies. Eur. J. Chem.12, 412–418 (2021).
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  • Uzzaman, M., Ahsan, A. & Uddin, M. N. Comparative assessment of some benzodiazepine drugs based on Density Functional Theory, molecular docking, and ADMET studies. Eur. J. Chem.12, 412–418 (2021).
  • Martínez-Otero, D. et al. The Use of Benzoin as a Privileged Structure: Synthesis, Characterization, Crystalline Form and an In Vitro Biological Evaluation of 1,2-Diphenyl-2-[1][3][13]triazol-1-yl-ethanol Derivatives. Molecules28 , 23 (2023).

  • Skorkowska, J. et al. Critical assessment of synthetic accessibility scores in computer-assisted synthesis planning. ChemRxiv (2022). doi:10.26434/chemrxiv-2022-t0v3j.
  • Barreiro, E. J., Lages, A. S. & da Silva, L. L. Privileged Scaffolds in Medicinal Chemistry: An Introduction. in Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation 1–28 (Royal Society of Chemistry, 2015).
  • CADD Vault. Synthetic Accessibility Score. [Link].

  • Ertl, P. & Schuffenhauer, A. Estimation of Synthetic Accessibility Score of Drug-Like Molecules Based on Molecular Complexity and Fragment Contributions. J. Cheminform.1, 8 (2009).
  • European Journal of Chemistry. View of Comparative assessment of some benzodiazepine drugs based on Density Functional Theory, molecular docking, and ADMET studies. [Link].

  • Khan, I. et al. Evaluation of Antimicrobial, Anticholinesterase Potential of Indole Derivatives and Unexpectedly Synthesized Novel Benzodiazine: Characterization, DFT and Hirshfeld Charge Analysis. Molecules28, 4945 (2023).

Sources

A Tale of Two Scaffolds: A Comparative Guide to Bemis-Murcko and Analog Series-Based Frameworks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery, the concept of a molecular scaffold is fundamental. It provides a structural anchor for exploring chemical space, guiding the optimization of potency and selectivity, and ultimately shaping the intellectual property of a therapeutic candidate. For decades, the Bemis-Murcko scaffold has been a cornerstone of computational medicinal chemistry. However, an alternative, the analog series-based scaffold, has emerged, offering a more synthetically and biologically intuitive perspective. This guide provides an in-depth, objective comparison of these two pivotal approaches, supported by experimental data and practical protocols for their generation.

The Central Role of the Molecular Scaffold

At its core, a molecular scaffold represents the foundational structure of a molecule, stripped of its peripheral chemical decorations (R-groups)[1]. This abstraction allows chemists to classify compounds, identify privileged structures capable of binding to multiple targets, and strategically design new molecules in a process known as "scaffold hopping"[2][3]. The choice of scaffold definition profoundly influences how we perceive structure-activity relationships (SAR) and navigate the vastness of chemical space.

The Bemis-Murcko Scaffold: A Focus on Individual Molecular Architecture

First introduced in 1996, the Bemis-Murcko scaffold provides a systematic and widely adopted method for deconstructing a molecule into its core framework[4][5]. This framework is defined as the union of all ring systems and the linkers that connect them[5]. All side chains are removed in this process[6][7].

The generation of a Bemis-Murcko scaffold is a purely topological exercise based on the structure of a single molecule. This atomistic definition has been instrumental in large-scale analyses of drug databases and has proven useful in numerous drug design studies[8].

Conceptual Underpinnings of Bemis-Murcko Scaffolds

The strength of the Bemis-Murcko approach lies in its simplicity and reproducibility. By applying a consistent set of rules, it allows for the objective comparison of the core structures of diverse molecules. This has been particularly valuable for understanding the structural diversity of known drugs and for classifying large compound libraries[8].

However, this molecule-centric view has its limitations. Small chemical modifications, such as the addition of a phenyl ring as a substituent, can lead to a different Bemis-Murcko scaffold, potentially separating structurally and biologically similar compounds into different classes[9]. Furthermore, the Bemis-Murcko definition does not inherently consider the synthetic feasibility or the context of a chemical series, which is a critical aspect of medicinal chemistry programs[10].

Visualizing the Bemis-Murcko Scaffold Generation

Bemis_Murcko_Workflow Start Single Bioactive Molecule Process1 Identify all ring systems and linkers Start->Process1 Process2 Remove all terminal side chains (R-groups) Process1->Process2 End Bemis-Murcko Scaffold Process2->End

Caption: Workflow for generating a Bemis-Murcko scaffold from a single molecule.

Analog Series-Based Scaffolds: A Chemically Intuitive, Series-Centric Approach

In contrast to the Bemis-Murcko framework, analog series-based (ASB) scaffolds are derived from the analysis of a series of structurally related compounds (analogs)[11][12]. This approach leverages the concept of matched molecular pairs (MMPs), which are pairs of molecules that differ by a single, well-defined structural transformation[13]. An analog series is a collection of compounds that are all related through such transformations[13][14].

The ASB scaffold is the common core structure that is shared among all members of an analog series and accounts for the synthetic relationships between them[11][15]. This methodology was developed to provide a scaffold definition that is more aligned with the day-to-day practice of medicinal chemistry, where compounds are typically synthesized and evaluated as part of a series.

The Power of a Series-Centric Perspective

The key advantage of the ASB scaffold is its ability to capture the collective structural information of a chemical series[2]. This often results in a more chemically intuitive representation of the core structure. For instance, an entire analog series with a single biological target will typically yield a single ASB scaffold, whereas it might be represented by multiple, different Bemis-Murcko scaffolds[12][16][17]. This consistency can greatly simplify the analysis of structure-activity relationships.

Conversely, different analog series with distinct biological activities might share the same Bemis-Murcko scaffold but will have unique ASB scaffolds, providing a more granular and biologically relevant classification[16][17]. By being derived from bioactive compounds, ASB scaffolds are inherently annotated with activity information, making them valuable for identifying privileged substructures[12].

Visualizing the Generation of an Analog Series-Based Scaffold

ASB_Scaffold_Workflow cluster_0 Analog Series Identification cluster_1 Scaffold Derivation Compound_Set Set of Bioactive Molecules MMP_Analysis Matched Molecular Pair (MMP) Analysis Compound_Set->MMP_Analysis Analog_Series Identified Analog Series MMP_Analysis->Analog_Series Core_Analysis Identify Common MMP Core Analog_Series->Core_Analysis ASB_Scaffold Analog Series-Based Scaffold Core_Analysis->ASB_Scaffold

Caption: Workflow for deriving an Analog Series-Based (ASB) scaffold from a set of molecules.

Head-to-Head Comparison: Bemis-Murcko vs. Analog Series-Based Scaffolds

The choice between these two scaffold definitions has significant implications for various cheminformatics tasks, from library design to hit-to-lead optimization. The following table summarizes the key differences and performance aspects.

FeatureBemis-Murcko ScaffoldsAnalog Series-Based (ASB) Scaffolds
Input Single moleculeA series of related molecules (analogs)
Core Concept Topological deconstruction of an individual molecule into rings and linkers[4][5].Identification of a common core representing all synthetic relationships within an analog series[11][12].
Chemical Intuition Can sometimes be less intuitive; small changes can lead to different scaffolds for similar molecules[9].Generally more aligned with medicinal chemistry practice; a single series often has a single scaffold[12][16][17].
SAR Analysis Can be fragmented, as a single active series may map to multiple scaffolds[12][16].More coherent, as a single scaffold typically represents an entire analog series with its associated SAR data[2].
Scaffold Diversity Tends to generate a larger number of unique scaffolds from a given dataset.Generates a more consolidated set of scaffolds, as it groups related molecules under a single core.
Synthetic Relevance Does not inherently consider synthetic accessibility or relationships between molecules.Inherently tied to synthetic transformations through its reliance on matched molecular pairs[2].
Biological Context Scaffolds are not intrinsically linked to biological activity.Scaffolds are derived from series of (often active) compounds, providing inherent biological annotation[12].
Example Scenario A set of 10 kinase inhibitors in a series might yield 5 different Bemis-Murcko scaffolds[12][16].The same set of 10 kinase inhibitors would likely be represented by a single ASB scaffold[12][16].

Experimental Protocols: Generating Scaffolds in Practice

The following protocols provide step-by-step methodologies for generating both Bemis-Murcko and analog series-based scaffolds using the open-source cheminformatics toolkit RDKit in Python.

Protocol for Generating Bemis-Murcko Scaffolds

This protocol outlines the straightforward process of generating a Bemis-Murcko scaffold from a given molecule using RDKit.

Methodology:

  • Import necessary libraries:

  • Define the input molecule:

  • Generate the Bemis-Murcko scaffold:

  • Output the scaffold's SMILES representation:

Protocol for Generating Analog Series-Based Scaffolds

Generating ASB scaffolds is a more involved process that requires identifying analog series first. This protocol uses the mmpdb open-source platform, which is built on RDKit, to perform the necessary matched molecular pair analysis.

Methodology:

  • Prerequisite: Install mmpdb. This can typically be done via pip: pip install mmpdb.

  • Prepare an input file of molecules: Create a text file (e.g., molecules.smi) with one SMILES string and a unique identifier per line, separated by a space.

  • Fragment the molecules to identify potential MMPs:

  • Index the fragments to find matched molecular pairs:

  • Identify Analog Series (Conceptual Step): The mmpdb database now contains the relationships to identify analog series. A script would be needed to query this database and group molecules into series based on shared transformations. A simplified conceptual approach in Python would be:

    • Load the MMP data.

    • Build a graph where nodes are molecules and edges represent MMP relationships.

    • The connected components of this graph represent the analog series.

  • Derive the ASB Scaffold (Conceptual Step): For each identified analog series:

    • Enumerate all possible MMP cores that connect the members of the series.

    • The ASB scaffold is the single core that is shared by all analogs and represents all pairwise MMP relationships within the series[2]. If no single such core exists, more advanced rules may be applied, but the fundamental principle is to find the most representative common substructure.

Conclusion: Choosing the Right Scaffold for the Task

Both Bemis-Murcko and analog series-based scaffolds are powerful tools in the drug discoverer's arsenal. The Bemis-Murcko framework offers a rapid, reproducible, and standardized method for analyzing the structural cores of individual molecules, making it well-suited for large-scale database analysis and initial structural classification.

The analog series-based approach, while computationally more intensive, provides a more nuanced and chemically intuitive perspective that is deeply rooted in the context of medicinal chemistry campaigns. By focusing on series of related compounds and their synthetic relationships, ASB scaffolds can offer a more insightful guide for understanding structure-activity relationships and driving lead optimization programs.

Ultimately, the choice of scaffolding methodology should be guided by the specific research question at hand. For a broad overview of chemical space, the Bemis-Murcko scaffold remains a valuable tool. For a deeper, more context-aware analysis of SAR within a chemical series, the analog series-based scaffold offers a compelling and powerful alternative.

References

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  • Practical Cheminformatics. (2019, June 2). Using Reaction Transforms to Understand SAR. Practical Cheminformatics. [Link]

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  • ResearchGate. (n.d.). Analog series-based (ASB) and Bemis and Murcko (BM) scaffolds. ResearchGate. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Proper Disposal of 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the benchtop to the responsible management of chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid (CAS No. 1427460-12-5), ensuring safety, compliance, and environmental stewardship. While this compound is a common building block in medicinal chemistry, its disposal requires a systematic approach grounded in established laboratory safety principles and regulatory frameworks.

Core Principle: Hazard Assessment and Waste Determination

The foundational step in any chemical disposal procedure is a thorough hazard assessment.[1][2] The U.S. Environmental Protection Agency (EPA) mandates that the generator of the waste is responsible for determining if it is hazardous.[1][3] For this compound, a specific Safety Data Sheet (SDS) may not always be readily available. Therefore, an assessment based on its chemical structure and known properties of similar compounds is crucial.

Structural Analysis and Inferred Hazards:

  • Carboxylic Acid Moiety: The presence of the carboxylic acid group (-COOH) classifies this compound as an acid. While it is a solid organic acid and not as corrosive as strong mineral acids, it should be treated as a corrosive hazardous waste (EPA waste code D002) if it has a pH less than or equal to 2 when in solution.[1][4]

  • Organic Compound: As a carbon-based molecule, it is combustible.

  • Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is stable under neutral and basic conditions but can be cleaved by strong acids. This reactivity is important for waste segregation.

  • Toxicity: Without specific toxicological data, it is prudent to handle this compound with care, assuming it may be a skin and eye irritant. It is unlikely to be acutely toxic (P-listed), but it does not fall into the category of common non-hazardous organic chemicals like sugars or naturally occurring amino acids.[5][6]

Based on this assessment, waste containing this compound should be managed as hazardous chemical waste.

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling any chemical waste. Before beginning any disposal-related tasks, ensure the following are worn:

PPE ItemSpecification
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile). Inspect for tears or holes before use.
Body Protection A standard laboratory coat.
Respiratory Generally not required for handling small quantities of a non-volatile solid in a well-ventilated area.

Waste Segregation: A Critical Step for Safety

Improper segregation of chemical waste is a primary cause of laboratory accidents. The guiding principle is to prevent inadvertent chemical reactions within a waste container.

Key Segregation Rules:

  • Acids and Bases: Store acidic waste, such as this compound, separately from basic/caustic waste.

  • Oxidizers: Keep away from strong oxidizing agents.

  • Solvents: Do not mix with flammable organic solvent waste streams unless the solvent was used as a diluent for this compound.

  • Aqueous vs. Organic: Segregate aqueous solutions from organic solvent waste.

The following diagram illustrates the decision-making process for segregating this specific waste.

WasteSegregation Start Waste Generated: 3-Boc-3-azabicyclo[3.1.1] heptane-6-carboxylic acid IsSolid Is the waste a solid or in an organic solvent? Start->IsSolid IsAqueous Is the waste an aqueous solution? IsSolid->IsAqueous No SolidWaste Solid Organic Acidic Waste Container IsSolid->SolidWaste Yes AqueousWaste Aqueous Organic Acidic Waste Container IsAqueous->AqueousWaste Yes Other Consult EHS for other waste forms IsAqueous->Other No

Sources

Navigating the Safe Handling of 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a novel building block in pharmaceutical research, 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid presents unique handling considerations. While specific safety data for this compound is not extensively documented, a thorough analysis of its structural motifs—a bicyclic amine, a carboxylic acid, and a tert-butyloxycarbonyl (Boc) protecting group—allows for a robust, proactive approach to laboratory safety. This guide provides essential, immediate safety and logistical information, grounded in the principles of chemical hygiene and risk mitigation, to ensure the well-being of researchers and the integrity of their work.

Immediate Safety Profile & Hazard Assessment
  • Skin Irritation: Similar chemical structures are known to cause skin irritation upon contact.

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.

  • Respiratory Tract Irritation: Inhalation of the dust or aerosolized particles may lead to irritation of the respiratory system.[1]

Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of dust.

Core Operational Procedures

Engineering Controls: The First Line of Defense

The primary method for mitigating exposure to this compound is through the use of appropriate engineering controls.

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, should be conducted within a certified chemical fume hood. This is crucial to prevent the inhalation of any fine particulates and to contain any potential spills.

  • Ventilation: Ensure the laboratory is well-ventilated to maintain a safe air quality.

Personal Protective Equipment (PPE): Your Essential Barrier

A thorough risk assessment dictates the following minimum PPE requirements when handling this compound. The selection of appropriate PPE is paramount to preventing accidental exposure.[2][3][4]

Operation Required Personal Protective Equipment (PPE)
Receiving & Storage - Nitrile gloves- Laboratory coat- Safety glasses with side shields
Weighing & Aliquoting - Nitrile gloves (consider double-gloving)- Laboratory coat- Chemical splash goggles- Face shield (if there is a risk of splashing)
Experimental Use (in solution) - Nitrile gloves- Laboratory coat- Chemical splash goggles
Waste Disposal - Nitrile gloves- Laboratory coat- Chemical splash goggles

A Note on Glove Selection: Nitrile gloves are recommended for their resistance to a broad range of chemicals.[5] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contact with the compound is suspected.

Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound from receipt to disposal.

  • Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Wear nitrile gloves and a lab coat during this process.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.

  • Preparation for Use:

    • Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.

    • Work exclusively within a chemical fume hood.

    • Prepare all necessary equipment (spatulas, weigh boats, solvents, etc.) in advance to minimize the time the primary container is open.

  • Weighing and Transfer:

    • Carefully open the container, avoiding any sudden movements that could generate dust.

    • Use a clean spatula to transfer the desired amount of the solid to a weigh boat.

    • If transferring to a reaction vessel, do so slowly and carefully.

    • Once the transfer is complete, securely close the primary container.

  • In-Reaction Handling:

    • When the compound is in solution, the risk of inhalation is reduced, but the risk of skin and eye contact remains. Continue to wear appropriate PPE.

    • Should the reaction involve heating, ensure the setup is secure and monitored to prevent splashes or uncontrolled reactions.

  • Spill Management:

    • In the event of a small spill, and while wearing appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the absorbed material into a sealed container for proper waste disposal.

    • Clean the spill area thoroughly.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Waste Disposal

All waste containing this compound, including contaminated consumables (gloves, weigh boats, etc.), should be considered chemical waste.

  • Collect all solid and liquid waste in appropriately labeled, sealed containers.

  • Dispose of the chemical waste in accordance with your institution's and local environmental regulations. Do not dispose of it down the drain.

Workflow for Safe Handling

The following diagram illustrates the lifecycle of handling this compound in a laboratory setting, emphasizing the critical safety checkpoints.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Active Handling (in Fume Hood) cluster_disposal Disposal Receive Receive & Inspect Store Store Securely Receive->Store PPE Don Appropriate PPE Store->PPE Weigh Weigh & Aliquot Experiment Experimental Use Weigh->Experiment Spill Spill Response Weigh->Spill Waste Collect Waste Experiment->Waste Experiment->Spill Dispose Dispose per Protocol Waste->Dispose PPE->Weigh

Caption: Safe handling workflow for this compound.

By adhering to these guidelines, researchers can confidently and safely incorporate this compound into their drug discovery workflows, fostering a culture of safety and scientific excellence.

References

  • Maybridge. (2023, August 25). SAFETY DATA SHEET: 2-Hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 6-oxo-3-azabicyclo(3.1.1)heptane-3-carboxylate. Retrieved from [Link]

  • Greenbook. (2018, April 24). SAFETY DATA SHEET. Retrieved from [Link]

  • Degussa. (n.d.). MSDS DBG001 Boc-Glycinol.pdf. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.